molecular formula C8H2Br4O4 B1581439 Tetrabromoterephthalic acid CAS No. 5411-70-1

Tetrabromoterephthalic acid

Katalognummer: B1581439
CAS-Nummer: 5411-70-1
Molekulargewicht: 481.71 g/mol
InChI-Schlüssel: PNXPXUDJXYVOFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrabromoterephthalic acid is a useful research compound. Its molecular formula is C8H2Br4O4 and its molecular weight is 481.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12442. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3,5,6-tetrabromoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXPXUDJXYVOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279357
Record name Tetrabromoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-70-1
Record name 5411-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrabromoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabromoterephthalic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabromoterephthalic Acid from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrabromoterephthalic Acid

This compound is a halogenated aromatic dicarboxylic acid of significant interest in materials science and synthetic chemistry. Its structure, featuring a fully substituted benzene ring, imparts exceptional thermal stability and flame-retardant properties. Consequently, it serves as a crucial reactive monomer in the synthesis of high-performance polymers, particularly flame-retardant polyesters and polyamides.[1] Beyond its role in materials, its unique electronic and steric properties make it a valuable building block for constructing metal-organic frameworks (MOFs) and other complex coordination polymers.[2]

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound starting from the commodity chemical, terephthalic acid. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, address critical safety considerations, and outline methods for product characterization. This document is intended for researchers and professionals in chemistry and materials science who require a practical and scientifically grounded approach to preparing this important compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from terephthalic acid is a classic example of electrophilic aromatic substitution. The core challenge lies in overcoming the deactivating effect of the two electron-withdrawing carboxylic acid groups (-COOH) on the benzene ring. These groups reduce the nucleophilicity of the ring, making it less susceptible to attack by electrophiles. Therefore, harsh reaction conditions are required to achieve perbromination (the substitution of all four aromatic hydrogens).

The reaction proceeds as follows:

  • Generation of the Electrophile: A strong Lewis acid or a highly acidic medium is used to polarize the bromine molecule (Br₂), creating a potent electrophile, often represented as "Br⁺". In the featured protocol, concentrated nitric acid serves this role, likely forming a reactive intermediate like nitronium bromide or simply enhancing the electrophilicity of bromine through strong polarization.

  • Electrophilic Attack: The polarized bromine molecule is attacked by the π-electron system of the terephthalic acid ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (such as H₂O or NO₃⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

This process is repeated sequentially at all four available positions on the aromatic ring until this compound is formed. The strongly acidic and oxidizing environment is crucial for driving the reaction to completion.

Experimental Protocol: Synthesis via Nitric Acid Medium

This protocol is adapted from a method demonstrating the efficacy of concentrated nitric acid as a medium for aromatic bromination.[3] This approach offers a viable alternative to older methods that required prolonged heating in fuming sulfuric acid (oleum).

Reagent and Equipment Data
ReagentFormulaMolar Mass ( g/mol )CAS No.Key Hazards
Terephthalic AcidC₈H₆O₄166.13100-21-0Low systemic toxicity, but dust can be irritant.[4][5]
BromineBr₂159.817726-95-6Fatal if inhaled, causes severe skin burns and eye damage, highly corrosive.[6][7][8]
Nitric Acid (conc.)HNO₃63.017697-37-2Strong oxidizer, causes severe skin burns and eye damage.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Fume hood

  • Standard glassware for workup (beakers, Büchner funnel, filter flask)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to a gas trap/scrubber containing a saturated solution of sodium thiosulfate to neutralize any evolved bromine or hydrogen bromide gas.

  • Reagent Charging: Charge the flask with terephthalic acid (e.g., 5.0 g, 30.1 mmol). Carefully add 50 mL of concentrated nitric acid. Begin stirring the resulting slurry.

  • Bromine Addition: Slowly add bromine (e.g., 7.0 mL, 21.8 g, 136.4 mmol, ~4.5 equivalents) to the stirring mixture via the addition funnel over 20-30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Heating: Once the addition is complete, heat the reaction mixture to 50-55°C using a heating mantle. Maintain this temperature with continuous stirring for 12 hours to ensure the reaction proceeds to completion.[3] The color of the mixture will be a deep reddish-brown due to the excess bromine.

  • Reaction Quenching and Product Isolation: After 12 hours, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ~200 mL of ice-cold water. This will precipitate the crude this compound as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with distilled water until the filtrate is colorless and neutral to pH paper. This removes residual nitric acid and water-soluble impurities.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 80-100°C to a constant weight. A typical yield for this reaction is around 65%.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble Flask, Condenser, Addition Funnel in Fume Hood Charge Charge Flask with Terephthalic Acid & Nitric Acid Setup->Charge 1 Scrubber Prepare Gas Scrubber (Sodium Thiosulfate) AddBr2 Slowly Add Bromine (via Addition Funnel) Charge->AddBr2 2 Heat Heat at 50-55°C for 12 hours AddBr2->Heat 3 Cool Cool to Room Temperature Heat->Cool 4 Quench Pour into Ice-Water to Precipitate Product Cool->Quench 5 Filter Vacuum Filter & Wash with Distilled Water Quench->Filter 6 Dry Dry Product in Vacuum Oven Filter->Dry 7 Characterize Characterize Product (MP, FT-IR, etc.) Dry->Characterize 8

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

The synthesis of this compound involves several hazardous reagents that demand strict adherence to safety protocols.

  • Bromine (Br₂): A highly toxic, corrosive, and volatile liquid.[6][7] It is fatal if inhaled and causes severe, slow-healing burns upon skin contact.[7][9] All manipulations must be conducted in a high-performance chemical fume hood.[8] Always wear appropriate PPE, including a face shield, chemical splash goggles, and heavy-duty, bromine-resistant gloves.[7] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Concentrated Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive. It can cause severe burns and its vapors are harmful. Avoid contact with skin and eyes, and prevent inhalation of vapors.[10] It reacts violently with many organic compounds and reducing agents.

  • Gas Evolution: The reaction may evolve hydrogen bromide (HBr) and bromine vapors, both of which are highly corrosive and toxic. The use of an efficient gas scrubber is mandatory to prevent their release into the atmosphere.[8]

  • Waste Disposal: All liquid waste, including the filtrate and scrubber solution, must be neutralized and disposed of according to institutional and local environmental regulations. Solid waste should also be disposed of in a designated hazardous waste container.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniqueExpected Result
Melting Point Should be very high, approximately 350°C with decomposition.[2] A sharp melting point indicates high purity.
FT-IR Spectroscopy - Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-Br stretches in the fingerprint region (~500-700 cm⁻¹).- Absence of C-H stretches in the aromatic region (~3000-3100 cm⁻¹) indicates complete substitution.
¹H NMR Spectroscopy Due to very low solubility in common NMR solvents, obtaining a spectrum can be challenging. If a spectrum is obtained (e.g., in DMSO-d₆), the absence of any signals in the aromatic region (7-8 ppm) would confirm complete bromination. A broad singlet for the acidic protons will be present at >13 ppm.

Conclusion

The synthesis of this compound from terephthalic acid is a demanding but achievable laboratory procedure that provides access to a valuable monomer for advanced materials. The protocol detailed here, utilizing a concentrated nitric acid medium, represents a functional method that balances reaction efficiency with manageable, albeit stringent, safety requirements.[3] Successful synthesis hinges on meticulous attention to experimental detail, particularly in the handling of hazardous reagents and the thorough characterization of the final product. This guide provides the foundational knowledge for researchers to produce and utilize this compound in their scientific endeavors.

References

Spectroscopic data of Tetrabromoterephthalic acid (¹H NMR, ¹³C NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of tetrabromoterephthalic acid, a key intermediate in the synthesis of flame-retardant polymers and specialty materials. Given the limited availability of public experimental spectra for this specific compound, this guide synthesizes theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a robust framework for its characterization.

Introduction to this compound

This compound (C₈H₂Br₄O₄, CAS No: 5411-70-1) is a halogenated aromatic dicarboxylic acid.[1][2] Its structure, featuring a fully substituted benzene ring with two carboxylic acid groups and four bromine atoms, imparts significant thermal stability and flame-retardant properties to polymers derived from it. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are predicted to be relatively simple.

¹H NMR Spectroscopy

Theoretical Prediction and Interpretation:

Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of this compound is expected to exhibit a single resonance corresponding to the two equivalent carboxylic acid protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid groups. For the parent compound, terephthalic acid, the aromatic protons appear at approximately 8.1 ppm.[3] In this compound, the acidic protons are expected to appear as a broad singlet in the downfield region, typically between 12 and 14 ppm in a solvent like DMSO-d₆, due to hydrogen bonding and the deshielding effect of the electronegative bromine and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet2HCarboxylic Acid Protons (-COOH)

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar carboxylic acids and to observe the exchangeable carboxylic acid protons.

  • Instrument Setup: Utilize a 300 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Theoretical Prediction and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals due to the molecule's symmetry. For comparison, the predicted ¹³C NMR spectrum of terephthalic acid shows signals for the carboxylic carbons and the aromatic carbons.[4]

  • Carboxylic Carbon (-COOH): This carbon will appear significantly downfield, typically in the range of 165-170 ppm.

  • Bromine-Substituted Aromatic Carbons (C-Br): The four equivalent carbons attached to bromine atoms are expected to resonate at a specific chemical shift.

  • Carboxylic Acid-Substituted Aromatic Carbons (C-COOH): The two equivalent carbons attached to the carboxylic acid groups will give rise to another signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165 - 170Carboxylic Carbon (-C OOH)
~135 - 140Aromatic Carbon (-C -COOH)
~120 - 125Aromatic Carbon (-C -Br)

Experimental Protocol:

  • Sample Preparation: Prepare a concentrated solution of this compound (20-50 mg) in 0.5-0.7 mL of DMSO-d₆.

  • Instrument Setup: Use a spectrometer operating at 75 MHz or higher.

  • Data Acquisition: Acquire the spectrum using proton decoupling. A longer acquisition time or a higher number of scans may be necessary due to the quaternary nature of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid groups and the carbon-bromine bonds. The IR spectra of carboxylic acids are characterized by a broad O-H stretching band due to hydrogen bonding and a strong C=O stretching absorption.[5]

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (from hydrogen-bonded carboxylic acid)
1680-1710StrongC=O stretch (carbonyl of carboxylic acid)
1400-1450MediumC-O-H bend
1200-1300MediumC-O stretch
600-800Medium-StrongC-Br stretch

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

  • Pellet Formation: Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The UV-Vis spectrum of the parent terephthalic acid shows absorption maxima at approximately 190 nm, 241 nm, and 285 nm.[6][7]

Theoretical Prediction and Interpretation:

The presence of four bromine atoms on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to terephthalic acid. This is due to the "heavy atom effect" and the influence of the bromine atoms' lone pairs of electrons on the aromatic π-system.

Table 4: Predicted UV-Vis Spectral Data for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε)Transition
~250 - 260Highπ → π
~290 - 310Mediumπ → π

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a reference.

Workflow and Visualization

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

General Spectroscopic Analysis Workflow Sample This compound Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR UVVis UV-Vis Spectroscopy Prep->UVVis Data Data Acquisition NMR->Data IR->Data UVVis->Data Analysis Spectral Interpretation and Structure Confirmation Data->Analysis

References

Thermal decomposition analysis of Tetrabromoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition Analysis of Tetrabromoterephthalic Acid

Abstract

This compound (TBTA) is a pivotal, reactive flame retardant intermediate used in the synthesis of high-performance polymers, notably polyesters and polyamides. Its efficacy is intrinsically linked to its thermal degradation profile, which dictates the release of flame-inhibiting species. A comprehensive understanding of its decomposition is therefore not merely academic but critical for optimizing polymer formulations, ensuring material safety, and predicting performance under thermal stress. This guide provides a multi-faceted analytical framework for characterizing the thermal decomposition of TBTA, integrating thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) via Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). We will explore the causality behind experimental choices, present self-validating protocols, and propose a decomposition mechanism grounded in authoritative data.

Introduction: The Role and Significance of this compound

This compound, with the chemical formula C₆Br₄(CO₂H)₂, is a highly brominated aromatic dicarboxylic acid.[1] Its primary application is as a monomer in the synthesis of flame-retardant polyesters. The incorporation of TBTA into a polymer backbone imparts inherent flame retardancy. Upon exposure to high temperatures, such as in a fire, the bromine atoms are released, typically as hydrogen bromide (HBr), which acts as a radical scavenger in the gas phase, interrupting the exothermic combustion cycle.[2]

Understanding the precise temperatures and mechanisms of this decomposition is paramount. Key questions for researchers and material scientists include:

  • At what temperature does decomposition begin?

  • What are the discrete stages of mass loss?

  • Is the process endothermic or exothermic?

  • What specific chemical species are evolved during decomposition?

  • How does the decomposition pathway influence the overall flame retardancy mechanism?

To answer these questions, a synergistic application of several thermal analysis techniques is required.

The Analytical Triad: TGA, DSC, and Evolved Gas Analysis

No single technique can fully elucidate a complex thermal degradation process. We employ a triad of methods to build a comprehensive profile: Thermogravimetric Analysis (TGA) to quantify mass loss, Differential Scanning Calorimetry (DSC) to measure energetic changes, and Evolved Gas Analysis (EGA) to identify the decomposition products.

G cluster_input Sample cluster_analysis Core Thermal Analysis cluster_output Derived Insights TBTA This compound (TBTA) Sample TGA TGA (Thermogravimetric Analysis) TBTA->TGA DSC DSC (Differential Scanning Calorimetry) TBTA->DSC EGA EGA (Evolved Gas Analysis) Py-GC/MS TBTA->EGA MassLoss Quantitative Mass Loss (Thermal Stability) TGA->MassLoss HeatFlow Energetics (Melting, Reactions) DSC->HeatFlow Products Product Identification (Volatile Species) EGA->Products Mechanism Comprehensive Decomposition Mechanism MassLoss->Mechanism HeatFlow->Mechanism Products->Mechanism

Caption: The integrated analytical workflow for TBTA decomposition analysis.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] It is the cornerstone of decomposition studies, providing quantitative data on thermal stability. For TBTA, the TGA curve reveals the onset temperature of decomposition and delineates distinct stages of mass loss, corresponding to different chemical events like decarboxylation or dehydrobromination.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It identifies thermal transitions such as melting, crystallization, and chemical reactions.[5] For TBTA, a key parameter is its melting point, which is reported to occur with decomposition around 350°C.[1][7] DSC can confirm this transition and determine whether the decomposition process is primarily endothermic (bond breaking) or exothermic (secondary reactions).

Evolved Gas Analysis (EGA): Pyrolysis-GC/MS

While TGA tells us how much mass is lost and DSC reveals the energetics, EGA tells us what is being lost. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful EGA technique. The sample is heated rapidly (pyrolyzed) in an inert atmosphere, and the evolved volatile and semi-volatile products are transferred directly to a GC/MS system for separation and identification.[8][9][10] This is crucial for identifying the specific brominated compounds, aromatic fragments, and other gases like CO₂ released from TBTA, which are the building blocks for proposing a valid decomposition mechanism.

Expected Thermal Decomposition Profile of TBTA

Based on the known chemistry of terephthalic acid and other brominated flame retardants, we can predict the general decomposition behavior of TBTA.

Physicochemical Properties

A baseline understanding of the material's properties is essential before analysis.

PropertyValueSource
Chemical Formula C₈H₂Br₄O₄[7]
Molecular Weight 481.72 g/mol [1]
CAS Number 5411-70-1[1][7]
Appearance White Solid / Powder[7]
Melting Point ~350 °C (with decomposition)[1][7]
TGA/DSC Observations

A typical TGA/DSC analysis of TBTA under an inert nitrogen atmosphere would likely show:

  • Initial Stability: No significant mass loss below ~300°C.

  • Major Decomposition: A sharp, multi-stage mass loss beginning around 350°C, coinciding with the melting/decomposition endotherm observed in the DSC. This process likely involves near-simultaneous decarboxylation and dehydrobromination.

  • Residue: A certain percentage of char residue may remain at high temperatures, depending on the final temperature and atmosphere.

ParameterTypical Expected ValueAnalytical Insight
Tonset (TGA) 340 - 360 °COnset of thermal instability.
Tpeak (DTG) 360 - 380 °CTemperature of maximum decomposition rate.
Mass Loss (300-500°C) 60 - 80%Corresponds to the loss of CO₂, H₂O, and HBr.
Peak Event (DSC) Endotherm at ~350 °CEnergy required for melting and initial bond scission.
Identified Products by Py-GC/MS

Pyrolysis of TBTA is expected to yield a complex mixture of products. Drawing parallels from the decomposition of terephthalic acid[11] and other brominated compounds[2], the following products are anticipated:

Product ClassSpecific CompoundsMechanistic Origin
Inorganic Gases Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Bromide (HBr)Decarboxylation of acid groups; Dehydrobromination.
Aromatic Acids Brominated Benzoic AcidsPartial decarboxylation of one carboxylic acid group.
Aromatic Hydrocarbons Brominated Benzenes (e.g., Tribromobenzene, Tetrabromobenzene), BiphenylsComplete decarboxylation and subsequent reactions.
Oxygenated Species Brominated PhenolsSecondary reactions involving hydroxyl radicals.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of TBTA is not a single reaction but a cascade of parallel and sequential events. The primary pathways are initiated by the scission of the weakest bonds at elevated temperatures.

G cluster_primary Primary Decomposition (~350°C) cluster_products Evolved Products & Intermediates TBTA This compound (TBTA) Decarboxylation Decarboxylation TBTA->Decarboxylation Dehydrobromination Dehydrobromination TBTA->Dehydrobromination CO2 CO₂ + H₂O Decarboxylation->CO2 Intermediate Brominated Benzoic Acid Intermediate Decarboxylation->Intermediate Partial HBr HBr (Gas Phase Flame Inhibition) Dehydrobromination->HBr FinalAromatic Tetrabromobenzene & other Brominated Aromatics Dehydrobromination->FinalAromatic Intermediate->Decarboxylation Further Heating Intermediate->FinalAromatic

Caption: Simplified reaction pathways in the thermal decomposition of TBTA.

  • Initiation - Decarboxylation: The carboxylic acid groups are thermally labile. The initial step is the cleavage of the C-C bond between the aromatic ring and the carboxyl group, and the O-H bond, leading to the evolution of CO₂ and H₂O. This is analogous to the decomposition of terephthalic acid itself.[11]

  • Initiation - Dehydrobromination: Concurrently, the C-Br bonds weaken. Hydrogen atoms from the carboxylic acid groups can abstract bromine atoms from adjacent molecules or fragments, releasing gaseous HBr. This is the key flame-retardant step.[2]

  • Propagation and Secondary Reactions: The initial fragmentation leads to highly reactive aromatic radicals. These can abstract further bromine or hydrogen atoms, or combine to form more complex structures like brominated biphenyls. Complete decarboxylation of both acid groups leads to the formation of tetrabromobenzene.

Experimental Protocols

Adherence to standardized, self-validating protocols is essential for generating reproducible and trustworthy data.

Safety Precautions
  • Handling TBTA: Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling dust.[12]

  • Decomposition Products: The thermal decomposition of TBTA releases hazardous and corrosive gases, including HBr and CO.[2] All thermal analysis instrumentation must be vented to a suitable exhaust system or fume hood.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature using certified standards. Verify the gas flow rates for the purge and protective gases.

  • Blank Run: Perform a run with an empty, tared crucible through the entire temperature program. This creates a baseline curve to correct for instrument drift and gas buoyancy effects.

  • Sample Preparation: Weigh 5-10 mg of TBTA powder into a ceramic or alumina TGA crucible.[13] A smaller sample size minimizes thermal gradients.

  • TGA Program:

    • Equilibrate: Hold at 30°C for 5 minutes to ensure thermal stability.

    • Ramp: Heat from 30°C to 800°C at a linear rate of 10°C/min. A common rate for kinetic studies.

    • Atmosphere: Use high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.[13]

  • Data Analysis:

    • Subtract the blank (buoyancy correction) curve from the sample curve.

    • Determine the onset temperature (Tonset) of decomposition.

    • Calculate the percentage mass loss for each distinct step.

    • Generate the first derivative (DTG) curve to identify the temperatures of maximum decomposition rates (Tpeak).

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Weigh 2-5 mg of TBTA into an aluminum DSC pan. Crimp a lid onto the pan.

  • DSC Program:

    • Equilibrate: Hold at 30°C for 3 minutes.

    • Ramp: Heat from 30°C to 400°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • Identify endothermic or exothermic peaks.

    • Determine the onset temperature and peak temperature for the melting/decomposition event.

    • Integrate the peak area to calculate the enthalpy change (ΔH) associated with the transition.

Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
  • Instrument Preparation: Condition the pyrolyzer furnace to remove contaminants. Ensure the GC/MS system is tuned and calibrated.

  • Sample Preparation: Place approximately 0.5 mg of TBTA into a deactivated stainless steel sample cup.[10] No solvent or further preparation is needed.[10]

  • Pyrolysis Program:

    • Pyrolysis Temperature: Set the furnace to 400°C. This temperature is above the main decomposition event observed in TGA to ensure complete fragmentation.

    • Interface Temperature: Maintain the pyrolyzer-GC interface at 320°C to prevent condensation of semi-volatile products.[9][14]

  • GC/MS Program:

    • GC Column: Use a column suitable for separating aromatic compounds, such as a 5% phenyl-methylpolysiloxane column.

    • Oven Program: Start at 80°C (hold 1 min), then ramp at 15-20°C/min to 320°C (hold 5 min).[9][14]

    • Carrier Gas: Helium at a constant flow.

    • MS Parameters: Scan a mass range of m/z 35-500. Use electron ionization (70 eV).

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak.

    • Compare the obtained spectra with a reference library (e.g., NIST) to identify the decomposition products.

Conclusion

The thermal decomposition of this compound is a complex process pivotal to its function as a flame retardant. A rigorous analysis, leveraging the complementary strengths of TGA, DSC, and Py-GC/MS, is essential for a complete characterization. TGA quantifies the thermal stability, DSC elucidates the energetic profile, and Py-GC/MS provides definitive identification of the evolved chemical species. Together, these techniques allow for the construction of a reliable decomposition mechanism, showing that TBTA degrades primarily through concurrent decarboxylation and dehydrobromination, releasing flame-inhibiting HBr and a variety of brominated aromatic compounds. The protocols and insights presented in this guide offer a robust framework for researchers and drug development professionals to evaluate TBTA and polymers derived from it, ensuring material safety, performance, and regulatory compliance.

References

The Architectural Precision of Tetrabromoterephthalic Acid and Its Progeny: A Technical Guide to Their Crystalline World

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate field of crystal engineering and materials science, the rational design and synthesis of molecules that self-assemble into predictable and functional solid-state architectures is a paramount objective. Among the versatile building blocks employed for this purpose, tetrabromoterephthalic acid (TBTA) emerges as a cornerstone, offering a rigid scaffold and a rich tapestry of intermolecular interactions. This technical guide delves into the core of TBTA's crystalline nature and explores the structural diversity of its derivatives, providing insights into their synthesis, crystal packing, and the non-covalent forces that govern their assembly.

This compound: The Foundation

This compound (2,3,5,6-tetrabromo-1,4-benzenedicarboxylic acid), with the chemical formula C₈H₂Br₄O₄, is a halogenated aromatic dicarboxylic acid. The presence of four bromine atoms on the benzene ring significantly influences its electronic properties and steric profile, making it a powerful synthon for constructing robust supramolecular assemblies. These bromine atoms can participate in halogen bonding, a directional non-covalent interaction that has gained prominence in crystal engineering for its strength and directionality, rivaling that of the more conventional hydrogen bond.

The fundamental molecular structure of TBTA provides a rigid and planar core, with two carboxylic acid groups at the para positions, enabling the formation of strong and predictable hydrogen-bonding motifs.

Caption: Molecular structure of this compound.

The Supramolecular Chemistry of TBTA Derivatives: A Symphony of Interactions

The true potential of TBTA as a tecton in crystal engineering is realized through its derivatization and its ability to form multi-component crystals, or cocrystals. By modifying the carboxylic acid groups into esters or amides, or by co-crystallizing TBTA with other molecules, a vast landscape of crystalline architectures with tailored properties can be accessed.

Cocrystals: Engineering through Hydrogen and Halogen Bonding

TBTA readily forms cocrystals with a variety of co-formers, particularly those containing hydrogen bond acceptors and donors. The interplay between the strong carboxylic acid homodimer synthon and potential heterosynthons with the co-former dictates the final crystal packing. Furthermore, the bromine atoms can engage in halogen bonding with electron-rich atoms on the co-former, adding another layer of control over the supramolecular assembly.

A notable example is the formation of multi-component molecular solids of TBTA with N-heterocycles. In these structures, the primary hydrogen bonding interactions often involve the carboxylic acid groups of TBTA and the nitrogen atoms of the heterocycles. These interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, and even complex three-dimensional networks.[1] The bromine atoms can further stabilize these structures through C-H···Br and O-H···Br hydrogen bonds, as well as Br···π and Br···Br interactions.[1]

Caption: Supramolecular interactions in TBTA cocrystals.

Amide Derivatives: Building Blocks for Robust Networks

Conversion of the carboxylic acid functionalities of TBTA to amides introduces new hydrogen bonding capabilities and steric influences. The synthesis of tetrabromoterephthalamides allows for the systematic variation of the substituent on the nitrogen atom, providing a handle to fine-tune the resulting crystal structures.

For instance, the synthesis of 2,3,5,6-tetrabromoterephthalonitrile, a dehydrated form of the corresponding diamide, has been reported. Its crystal structure reveals a nearly planar molecule with significant C≡N···Br non-bonded contacts, which dictate the formation of a sheet-like supramolecular assembly.

Table 1: Crystallographic Data for 2,3,5,6-tetrabromoterephthalonitrile

ParameterValue
FormulaC₈Br₄N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.354(2)
b (Å)6.234(2)
c (Å)10.998(3)
β (°)112.34(3)
V (ų)530.1(2)
Z2

Data obtained from single-crystal X-ray diffraction.

This example underscores how derivatization of TBTA can lead to novel supramolecular motifs driven by interactions other than the classic carboxylic acid dimer.

Experimental Protocols: From Synthesis to Single Crystals

The successful investigation of the crystal structures of TBTA and its derivatives hinges on the ability to synthesize high-purity materials and to grow single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound Derivatives

The synthesis of TBTA derivatives typically starts from commercially available this compound.

This protocol is adapted from the initial steps described for the synthesis of 2,3,5,6-tetrabromoterephthalonitrile.

Materials:

  • 2,3,5,6-Tetrabromoterephthalic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,5,6-tetrabromoterephthalic acid in an excess of thionyl chloride.

    • Causality: Thionyl chloride converts the carboxylic acid groups into more reactive acid chloride groups, facilitating the subsequent amidation.

  • Reflux: Gently reflux the mixture for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution (HCl and SO₂) has ceased.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cautiously add the crude acid chloride to an ice-cold concentrated aqueous ammonia solution with vigorous stirring. A white precipitate of the diamide will form immediately.

    • Self-Validation: The formation of a precipitate indicates the successful reaction of the acid chloride with ammonia.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel, wash thoroughly with water, and then with a small amount of cold diethyl ether. Dry the product in a desiccator.

Crystallization Techniques for X-ray Diffraction

Growing single crystals of sufficient size and quality is often the most challenging step. Slow crystallization methods are generally preferred.

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in an undisturbed location, free from vibrations and temperature fluctuations. Crystals should form over a period of days to weeks.

  • Setup: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

  • Diffusion: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

Caption: Schematic of the vapor diffusion crystallization method.

Conclusion and Future Outlook

This compound and its derivatives represent a fascinating class of compounds for the construction of novel solid-state materials. The interplay of strong hydrogen bonding from the carboxylic acid or amide groups and the directional influence of halogen bonding provides a powerful toolkit for the rational design of crystalline architectures. The ability to systematically modify the peripheral groups of the TBTA core allows for the fine-tuning of intermolecular interactions and, consequently, the physical and chemical properties of the resulting materials.

Future research in this area will likely focus on the synthesis of more complex TBTA derivatives, the exploration of their applications in areas such as gas storage, separation, and catalysis, and the use of computational methods to predict and design new crystalline structures with desired functionalities. The in-depth understanding of the crystal engineering principles governing the self-assembly of these molecules will undoubtedly pave the way for the development of next-generation functional materials.

References

Toxicological studies of brominated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Study of Brominated Aromatic Compounds

Authored by: A Senior Application Scientist

Introduction: The Double-Edged Sword of Brominated Aromatic Compounds

Brominated aromatic compounds, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol-A (TBBPA), represent a significant achievement in chemical engineering for fire safety.[1][2] Incorporated into a vast array of consumer products including electronics, furniture, and textiles, they are designed to slow ignition and fire growth, thereby saving lives.[1][3] However, their chemical stability and widespread use have led to their emergence as persistent organic pollutants (POPs).[4][5] These compounds leach into the environment, bioaccumulate in food chains, and are now ubiquitously detected in wildlife and human tissues, including blood, breast milk, and the placenta.[3][5][6][7] This reality presents a "Cornelian dilemma": the trade-off between immediate fire safety and long-term toxicological risk.[3]

This guide provides researchers, scientists, and drug development professionals with a technical overview of the core toxicological concerns associated with brominated aromatic compounds. We will move beyond simple descriptions of toxicity to explore the underlying mechanisms, rationale for experimental design, and detailed protocols for assessing their impact on biological systems. Our focus is on providing a framework for rigorous, self-validating toxicological investigation.

Part 1: Toxicokinetics and Biotransformation - The Journey into Toxicity

Understanding the toxicological profile of any xenobiotic begins with its toxicokinetics: absorption, distribution, metabolism, and excretion (ADME). For lipophilic compounds like PBDEs, the journey is particularly insidious.

  • Absorption & Distribution : The primary routes of human exposure are ingestion of contaminated food and dust, and inhalation of airborne particles.[3][5] Due to their lipophilicity, they readily cross biological membranes and accumulate in adipose tissues, which act as a long-term reservoir, leading to a continuous internal source of exposure.[3][8] Critically, they can cross the placenta and are excreted in breast milk, leading to significant exposure during sensitive developmental windows for the fetus and infant.[6][7][9]

  • Metabolism & Biotransformation : While initially thought to be relatively inert, brominated aromatic compounds are metabolized by cytochrome P450 (CYP) enzymes in the liver. This biotransformation is a critical step, as it often creates metabolites that are more toxic than the parent compound.[10] A key transformation is oxidative metabolism, which produces hydroxylated polybrominated diphenyl ethers (OH-BDEs).[10] These OH-BDEs are structurally more similar to endogenous hormones like thyroxine (T4), which is a primary reason for their potent endocrine-disrupting effects.[10][11]

Part 2: Core Mechanisms of Toxicity

The toxicity of brominated aromatic compounds is multifaceted, impacting numerous biological systems. The most well-documented mechanisms include endocrine disruption, developmental neurotoxicity, and oxidative stress, which can culminate in genotoxicity and carcinogenicity.

Endocrine Disruption: A Focus on the Thyroid Axis

One of the most significant toxicological concerns is the potent ability of BFRs to disrupt the endocrine system, particularly the thyroid hormone axis.[12][13][14] Thyroid hormones are essential for regulating metabolism and, most critically, for neurodevelopment.

Causality of Disruption : The structural similarity between hydroxylated BFR metabolites and the thyroid hormone thyroxine (T4) is the root cause of this disruption.[11][15] This molecular mimicry allows them to interfere with the thyroid system at multiple levels:

  • Transport Protein Interference : OH-BDEs can competitively bind to the thyroid transport protein transthyretin (TTR), displacing T4.[16] This reduces the circulating levels of available T4.

  • Metabolism Alteration : BFRs can induce hepatic enzymes, such as uridine phosphoglucuronyl transferase, which increases the turnover and clearance of T4 from the body.[17]

  • Receptor Interaction : Some studies suggest that BFRs and their metabolites can directly interact with thyroid hormone receptors (THRs), acting as antagonists and blocking the action of endogenous hormones.[14][18]

The downstream effect is a reduction in circulating T4, which is a key hypothesized mechanism for the developmental neurotoxicity observed in animal studies.[6][7][10]

ThyroidDisruption cluster_Exposure Exposure & Metabolism cluster_HormoneSystem Thyroid Hormone System cluster_Effect Adverse Outcome PBDE PBDEs / BFRs OH_PBDE Hydroxylated Metabolites (OH-BDEs) PBDE->OH_PBDE CYP450 Metabolism TTR Transthyretin (TTR) Transport Protein OH_PBDE->TTR Competitively Binds & Displaces T4 THR Thyroid Hormone Receptor (THR) OH_PBDE->THR Antagonistic Action T4_Protein Thyroxine (T4) T4_Protein->TTR Binds for transport TTR->THR Delivers T4 Neurodevelopment Impaired Neurodevelopment THR->Neurodevelopment Regulates caption Mechanism of Thyroid Hormone Disruption by BFR Metabolites

Caption: Mechanism of Thyroid Hormone Disruption by BFR Metabolites.

Developmental Neurotoxicity

The developing brain is uniquely vulnerable to the effects of BFRs.[3] Both prenatal and postnatal exposure in animal models leads to long-lasting neurobehavioral changes, including hyperactivity and deficits in learning and memory.[6][7][19] Epidemiological studies in humans have correlated prenatal PBDE exposure with adverse outcomes like reduced fine motor skills and attention deficits.[20]

The mechanisms are complex and intertwined, stemming from both direct and indirect effects:

  • Indirect Effects via Thyroid Disruption : As discussed, disruption of thyroid hormone homeostasis during critical developmental windows is a major contributor to impaired neurological development.[14]

  • Direct Effects on Brain Cells : Studies show BFRs can directly impact neural cells. For instance, PBDEs can decrease the migration and differentiation of human neural progenitor cells into neurons and oligodendrocytes.[21]

  • Oxidative Stress : BFRs can induce the production of reactive oxygen species (ROS) in the brain, leading to oxidative stress and potential damage to neurons.[6][7][19]

  • Altered Signal Transduction : BFRs have been shown to interfere with critical signal transduction pathways and alter calcium homeostasis within neurons, which can disrupt normal neurotransmission.[6][15]

Oxidative Stress and Genotoxicity

A growing body of evidence indicates that BFR exposure is associated with oxidative stress, a state of imbalance between the production of ROS and the cell's ability to detoxify them.[22][23] This is a key mechanism that can link BFR exposure to other toxic outcomes like genotoxicity and carcinogenicity.[11]

Human population studies have found positive associations between BFR levels and biomarkers of oxidative stress, such as serum gamma-glutamyl transferase (GGT) and bilirubin.[22] In laboratory settings, BFRs have been shown to induce ROS production.[24] This oxidative stress can damage cellular components, including DNA, leading to mutations. While many BFRs show limited direct genotoxic activity, the oxidative damage they cause is a plausible pathway to carcinogenicity.[11] Furthermore, the presence of bromide can increase the genotoxicity of other compounds during disinfection processes, highlighting a complex interplay of environmental chemicals.[25][26]

Part 3: Toxicological Assessment Methodologies

A robust toxicological assessment requires a combination of in vitro, in vivo, and analytical methods. The choice of methodology must be driven by the specific question being asked, from high-throughput screening for potential hazards to detailed mechanistic studies.

In Vitro Assays for Mechanistic Insights and Screening

In vitro techniques are invaluable for elucidating mechanisms of toxicity and for screening compounds for potential hazards, providing a more isolated context than whole-animal studies.[27]

Protocol: Assessing Developmental Neurotoxicity using Human Neural Progenitor Cells (hNPCs)

This protocol is designed to assess the direct effects of a brominated compound on key neurodevelopmental processes. It incorporates self-validating controls to ensure data integrity.

Objective: To determine if a test compound (e.g., BDE-47) affects hNPC migration and differentiation.

Methodology:

  • Cell Culture:

    • Culture primary fetal human neural progenitor cells (hNPCs) as neurospheres in a defined, serum-free medium. This model mimics basic processes of brain development.[21]

    • Maintain cells at 37°C, 5% CO2.

  • Migration Assay (Neurosphere Spreading):

    • Plate individual neurospheres onto a suitable matrix-coated surface (e.g., poly-D-lysine/laminin).

    • Expose spheres to the test compound (e.g., 0.1-10 µM BDE-47) dissolved in a vehicle (e.g., DMSO).

    • Controls:

      • Vehicle Control: DMSO only (to control for solvent effects).

      • Positive Control: A known inhibitor of migration (if available).

      • Untreated Control: Medium only.

    • Incubate for 48-72 hours.

    • Capture images using phase-contrast microscopy.

    • Measure the migration distance (radius of cell spread from the sphere core) using image analysis software.

  • Differentiation Assay:

    • Dissociate neurospheres into single cells and plate them.

    • Expose the cells to the test compound and controls as in the migration assay.

    • Induce differentiation by withdrawing growth factors from the medium.

    • Incubate for 7-10 days.

    • Fix the cells and perform immunocytochemistry using antibodies against:

      • Neurons: β-III-tubulin

      • Oligodendrocytes: O4 or MBP

      • Astrocytes: GFAP

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Quantify the percentage of differentiated cells of each lineage using fluorescence microscopy.

  • Data Analysis:

    • Compare the migration distance and percentage of differentiated cells in the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant decrease in migration or neuronal/oligodendroglial differentiation indicates a potential developmental neurotoxic effect.[21]

In Vivo Studies for Systemic Effects

While in vitro assays provide mechanistic data, in vivo studies in animal models are essential for understanding systemic toxicity, toxicokinetics, and complex endpoints like carcinogenicity and long-term neurobehavioral effects.

Key In Vivo Endpoints and Considerations:
  • Carcinogenicity Bioassays: Long-term (e.g., 2-year) studies in rodents are the gold standard for assessing carcinogenic potential.[11] For example, a study on the PBDE mixture DE-71 found treatment-related liver tumors in both rats and mice, establishing it as a multispecies carcinogen.[11]

  • Developmental Neurotoxicity Studies: These studies typically involve exposing pregnant or lactating rodents to the test compound and assessing the offspring for a range of behavioral and cognitive functions (e.g., motor activity, learning, memory) in adulthood.[6][19]

  • Endocrine Disruption: Weanling rats can be exposed to compounds for a short duration (e.g., 4 days) followed by measurement of serum thyroid hormone levels (T4, T3, TSH) and hepatic enzyme activities to assess impacts on the thyroid axis.[16]

Table 1: Summary of Toxicological Effects of Selected Brominated Aromatic Compounds

Compound/MixtureClassPrimary Toxicological EndpointsKey Findings in Animal ModelsReference(s)
PentaBDE (e.g., DE-71) PBDE MixtureCarcinogenicity, Endocrine Disruption, NeurotoxicityCauses liver tumors in rats and mice; reduces serum thyroxine (T4) levels; induces hyperactivity.[11][16]
BDE-47 & BDE-99 PBDE CongenersDevelopmental Neurotoxicity, Endocrine DisruptionDisrupts motor activity, learning, and memory; decreases migration and differentiation of neural progenitors.[6][21]
DecaBDE PBDE MixtureCarcinogenicityIncreased incidence of thyroid hyperplasia and tumors in mice.[13][16]
TBBPA Brominated PhenolEndocrine Disruption, Potential NeurotoxicityCan interact with thyroid and estrogen systems; data on neurotoxicity is emerging.[13][17]
Analytical Methods for Exposure Assessment

Accurately assessing human exposure requires sensitive and specific analytical methods to detect and quantify these compounds in complex biological matrices.

Core Rationale: The goal is to isolate the lipophilic BFRs from a complex matrix (e.g., serum, milk, tissue) containing fats, proteins, and other interfering substances, and then quantify them accurately.

AnalyticalWorkflow Sample Biological Sample (Serum, Tissue, Milk) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Isolate Analytes Cleanup Cleanup/Fat Removal (GPC, Multi-layer Silica) Extraction->Cleanup Remove Interferences Analysis Instrumental Analysis (GC-MS/MS) Cleanup->Analysis Separate & Detect Quantification Data Processing & Quantification Analysis->Quantification Calculate Concentration caption General Workflow for BFR Analysis in Biological Samples

Caption: General Workflow for BFR Analysis in Biological Samples.

Protocol: Quantification of PBDEs in Human Serum via GC-MS/MS

This protocol provides a robust method for determining exposure levels, a critical component of risk assessment.

Objective: To quantify key PBDE congeners (e.g., BDE-47, -99, -100, -153) in human serum.

Methodology:

  • Sample Preparation & Fortification:

    • Thaw a known volume of serum (e.g., 1-2 mL).

    • Fortify the sample with an internal standard solution (e.g., isotopically labeled PBDEs) to correct for extraction losses and matrix effects. This is a critical step for a self-validating system.

  • Extraction:

    • Employ Solid-Phase Extraction (SPE).[28] Condition an SPE cartridge (e.g., C18). Load the fortified serum. Wash the cartridge to remove polar interferences. Elute the PBDEs with an organic solvent (e.g., dichloromethane).

    • Alternative: Liquid-Liquid Extraction (LLE) can also be used.[28]

  • Lipid Removal (Cleanup):

    • The crude extract will contain lipids that interfere with analysis. Use a multi-layer silica gel column or Gel Permeation Chromatography (GPC) to separate the larger lipid molecules from the smaller PBDE analytes.[4] This step is crucial for protecting the analytical instrument and achieving low detection limits.

  • Concentration and Solvent Exchange:

    • Gently evaporate the cleaned extract to a small volume under a stream of nitrogen.

    • Reconstitute in a solvent suitable for GC injection (e.g., isooctane).

  • Instrumental Analysis:

    • Inject the final extract into a Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).[4]

    • GC: Separates the different PBDE congeners based on their boiling points and interaction with the GC column. A high-temperature column is often used.[4]

    • MS/MS: Provides high selectivity and sensitivity. The first mass spectrometer selects the precursor ion for a specific PBDE congener, which is then fragmented. The second mass spectrometer detects specific product ions, confirming the analyte's identity and enabling quantification free from matrix interference.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each PBDE congener in the original serum sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Conclusion and Future Directions

The toxicological study of brominated aromatic compounds reveals a complex picture of risk. While essential for fire safety, their persistence, bioaccumulation, and capacity to disrupt critical biological pathways, especially the thyroid hormone system and neurodevelopment, pose significant public health challenges. The evidence strongly suggests that developmental stages are periods of heightened vulnerability, with potential for long-lasting adverse effects.[3]

Future research must focus on:

  • Investigating Newer BFRs: As legacy PBDEs are phased out, a host of "novel" or alternative BFRs are being introduced, often with limited toxicological data.[29] A proactive, screening-level assessment of these replacements is critical to avoid regrettable substitutions.

  • Mixture Toxicology: Humans are exposed to a complex mixture of BFR congeners and other environmental chemicals. Understanding the cumulative and synergistic effects of these mixtures is a key challenge.

  • Developing Safer Alternatives: The ultimate goal is to move towards inherently safer, non-halogenated flame retardants or alternative fire safety strategies that do not rely on persistent, bioaccumulative, and toxic chemicals.[3][24]

By employing rigorous, mechanistically informed, and self-validating methodologies as outlined in this guide, the scientific community can continue to characterize the risks posed by these compounds and provide the data necessary to inform regulatory decisions and protect human health.

References

Environmental fate and degradation of Tetrabromoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Degradation of Tetrabromoterephthalic Acid

Abstract

This compound (TBTPA) is a brominated aromatic compound utilized primarily as a reactive monomer in the synthesis of flame-retardant polyesters.[1][2] Its robust chemical structure, characterized by a benzene ring fully substituted with bromine atoms and two carboxylic acid groups, imparts high thermal stability and flame resistance to polymers.[3] However, this stability also raises significant questions regarding its environmental persistence, potential for bioaccumulation, and ultimate fate. This technical guide provides a comprehensive analysis of the environmental behavior of TBTPA, synthesizing available data on its physicochemical properties, exploring potential abiotic and biotic degradation pathways, and outlining methodologies for its environmental assessment. Given the limited direct research on TBTPA's degradation, this guide draws logical inferences from the well-studied environmental fate of its non-brominated analog, terephthalic acid (TPA), while critically considering the profound impact of bromination on chemical recalcitrance.

Introduction: The Profile of a Reactive Flame Retardant

This compound, with the chemical formula C₈H₂Br₄O₄, is a white to off-white solid at room temperature.[1][3] Its primary industrial application is as a monomer incorporated into polymer backbones, particularly polyesters, to confer flame retardant properties. Unlike additive flame retardants, reactive flame retardants like TBTPA are chemically bound within the polymer matrix. This covalent bonding is intended to minimize leaching from the final product during its service life.

However, potential environmental release can occur during:

  • Manufacturing and Synthesis: Incomplete polymerization reactions or losses during production can introduce TBTPA into industrial wastewater streams.

  • Polymer Degradation: Although designed for stability, polymers containing TBTPA may undergo slow degradation over long periods through physical, chemical, or biological stressors, potentially releasing TBTPA or related brominated compounds.

  • End-of-Life Disposal: Improper disposal of TBTPA-containing materials in landfills or through incineration can lead to environmental contamination.

Understanding the subsequent fate of TBTPA upon environmental entry is critical for a complete ecological risk assessment.

Physicochemical Properties: Clues to Environmental Behavior

The environmental partitioning and transport of a chemical are governed by its fundamental physicochemical properties. The available data for TBTPA are summarized below.

PropertyValue / DescriptionSourceSignificance for Environmental Fate
CAS Number 5411-70-1[3]Unique chemical identifier.
Molecular Formula C₈H₂Br₄O₄[2][3][4]Indicates a highly brominated, relatively large molecule.
Molecular Weight 481.72 g/mol [1][2]High molecular weight suggests low volatility.
Appearance White to off-white solid[1][3]Solid state under environmental conditions.
Melting Point ~350 °C (decomposes)[2][5]High thermal stability; unlikely to be a vapor in the environment.
Water Solubility Limited solubility in water; Soluble in some organic solvents (e.g., DMSO, slightly in Methanol).[1][3]Low water solubility suggests a tendency to partition to solid phases like soil, sediment, and sludge.
Vapor Pressure Predicted to be very low.Negligible volatility; atmospheric transport as a gas is highly unlikely. Transport would primarily occur via airborne particulates.
pKa 0.01±0.10 (Predicted)[5]The two carboxylic acid groups will be deprotonated (anionic form) at typical environmental pH values (pH 5-9), increasing its mobility in water compared to a neutral form but also its affinity for cation-rich organic matter.

These properties collectively suggest that if released into the environment, TBTPA will predominantly reside in soil and sediment compartments. Its low volatility prevents significant atmospheric transport, while its low water solubility limits its concentration in the aqueous phase, though its anionic nature at environmental pH could enhance its mobility in water systems.

Abiotic Degradation Pathways: The Challenge of the C-Br Bond

Abiotic degradation involves the breakdown of a chemical without biological activity, primarily through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For TBTPA, the primary bonds susceptible to hydrolysis would be the carbon-bromine (C-Br) bonds. However, C-Br bonds on an aromatic ring are exceptionally strong and stable, making them highly resistant to hydrolysis under typical environmental conditions (pH 5-9, ambient temperature). While a related compound, tetrabromophthalic anhydride, hydrolyzes quickly to its corresponding acid, the aromatic core remains intact.[6] Therefore, the hydrolysis of the C-Br bonds on TBTPA itself is expected to be a negligible degradation pathway.

Photolysis

Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic bromine compounds can undergo photolytic debromination. The C-Br bond can absorb energy from sunlight, leading to bond cleavage and the formation of a free radical, which then abstracts a hydrogen atom from the surrounding medium (e.g., water). This process would result in the stepwise removal of bromine atoms, forming less-brominated terephthalic acids and ultimately, terephthalic acid (TPA). While this pathway is theoretically possible, the rate of photolysis for TBTPA in the environment has not been empirically determined. Studies on other brominated flame retardants suggest that photolysis can occur, but its significance depends heavily on environmental conditions, such as water depth, turbidity, and the presence of photosensitizing substances.

Biotic Degradation: Insights from a Non-Brominated Analog

Direct studies on the biodegradation of TBTPA are scarce. The U.S. EPA notes that based on its structure, it would not be expected to be readily biodegradable, and related compounds show slow degradation.[6] To infer potential biotic pathways, we must examine the degradation of its parent structure, terephthalic acid (TPA).

The Microbial Degradation of Terephthalic Acid (TPA)

TPA, a major pollutant from the polyester industry, has been shown to be biodegradable by numerous microorganisms under both aerobic and anaerobic conditions.[7][8][9] Several bacterial strains, including species of Rhodococcus, Arthrobacter, Burkholderia, and Pseudomonas, can utilize TPA as their sole source of carbon and energy.[10][11][12][13]

The aerobic degradation of TPA typically proceeds via the following steps:

  • Dioxygenation: The process is initiated by a terephthalate-1,2-dioxygenase enzyme, which hydroxylates the aromatic ring.[14]

  • Dehydrogenation & Decarboxylation: The diol intermediate is further processed.

  • Ring Cleavage: The aromatic ring is opened, typically through an ortho-cleavage pathway, to form aliphatic intermediates.[11]

  • Central Metabolism: These intermediates, such as succinyl-CoA, are funneled into the tricarboxylic acid (TCA) cycle for energy production and assimilation into biomass.[14]

The following diagram illustrates the generalized aerobic pathway for TPA degradation.

TPA_Degradation TPA Terephthalic Acid (TPA) Intermediate1 1,2-dihydroxy-3,5-cyclohexadiene- 1,4-dicarboxylate TPA->Intermediate1 Terephthalate 1,2-dioxygenase PCA Protocatechuic Acid (PCA) Intermediate1->PCA Dehydrogenation & Decarboxylation RingCleavage Ring Cleavage Products PCA->RingCleavage Ortho-cleavage TCA TCA Cycle RingCleavage->TCA Further Metabolism TBTPA_Fate Very Slow Degradation (High Persistence) cluster_sources Environmental Release cluster_transport Environmental Compartments Manufacturing Manufacturing & Synthesis Water Water Manufacturing->Water Disposal Product Disposal & Degradation Soil Soil / Sediment Disposal->Soil Water->Soil Partitioning (Adsorption) Biota Biota Water->Biota Uptake Soil->Biota Uptake protocol_workflow cluster_analysis Analysis SoilPrep 1. Soil Preparation (Sieve, Characterize, Pre-incubate 3-7 days) Spiking 2. TBTPA Application (Apply test substance in a suitable solvent, evaporate solvent) SoilPrep->Spiking Incubation 3. Incubation (Dark, 20±2°C, 40-60% MHC) Spiking->Incubation Sampling 4. Periodic Sampling (Duplicate flasks at T=0, 2, 7, 14, 30, 60, 90, 120 days) Incubation->Sampling Extraction 5a. Soil Extraction (e.g., Acetonitrile/Water) Sampling->Extraction CO2_Trap 5b. CO₂ Trap Analysis (LSC for ¹⁴CO₂) Sampling->CO2_Trap Quantification 6. Analysis of Extracts (HPLC to separate parent and metabolites) Extraction->Quantification NER 7. Non-Extractable Residues (NER) (Combustion of extracted soil) Extraction->NER Data 8. Data Analysis (Calculate DT₅₀, DT₉₀, Identify metabolites) CO2_Trap->Data Quantification->Data NER->Data

References

An In-depth Technical Guide to CAS Number 5411-70-1: Tetrabromoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Chemical Identity

Initial investigations into CAS number 5411-70-1 may present conflicting information, occasionally associating it with 5-bromo-2,4-dichloropyrimidine. However, authoritative chemical databases and suppliers definitively identify CAS number 5411-70-1 as Tetrabromoterephthalic acid .[1][2][3][4][5] This guide will focus exclusively on the properties and hazards of this latter compound. The CAS number for 5-bromo-2,4-dichloropyrimidine is 36082-50-5. This distinction is critical for ensuring accuracy and safety in research and development endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound, a brominated aromatic compound, is a key building block in the synthesis of high-performance polymers. Its structure, characterized by a benzene ring fully substituted with bromine atoms and two carboxylic acid groups in a para configuration, imparts significant thermal stability and flame-retardant properties.[3]

Chemical Structure and Identifiers

The molecular structure of this compound is fundamental to its chemical behavior and applications.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 2,3,5,6-Tetrabromobenzene-1,4-dicarboxylic acid[1]
Synonyms 2,3,5,6-Tetrabromoterephthalic acid, TBTA[6][7]
Molecular Formula C₈H₂Br₄O₄[1][7]
Molecular Weight 481.72 g/mol [1][7]
Appearance White to off-white solid[3][7]
Melting Point >300 °C (decomposes)[7]
Solubility Soluble in organic solvents, limited solubility in water.[3]
pKa Data not readily available
LogP Data not readily available

Section 2: Hazards, Safety, and Handling

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety and mitigating potential risks.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following pictograms, signal word, and hazard statements:

PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source: Safety Data Sheets from various suppliers.

Toxicological Profile
Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict safety protocol is essential when handling this compound. The following workflow outlines the necessary personal protective equipment.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Start Handling This compound engineering_controls Work in a well-ventilated area (e.g., fume hood) start->engineering_controls eye_protection Wear chemical safety goggles or a face shield engineering_controls->eye_protection hand_protection Wear compatible chemical-resistant gloves eye_protection->hand_protection body_protection Wear a lab coat or chemical-resistant apron hand_protection->body_protection respiratory_protection If dust is generated, use a NIOSH-approved respirator body_protection->respiratory_protection end_handling Complete Handling respiratory_protection->end_handling

Caption: Recommended PPE workflow for handling this compound.

Section 3: Applications in Research and Industry

The primary application of this compound lies in its use as a monomer for the synthesis of flame-retardant polyesters.[1][3] Its incorporation into polymer backbones imparts enhanced thermal stability and fire resistance to the resulting materials. These flame-retardant polymers find use in a variety of applications, including electronics, textiles, and construction materials, where stringent fire safety standards are required.[3]

Mechanism of Flame Retardancy

The flame-retardant properties of polymers containing this compound are primarily attributed to the high bromine content. The generally accepted mechanism for halogenated flame retardants involves two key phases:

  • Gas Phase Inhibition: Upon heating, the C-Br bonds can break, releasing bromine radicals into the gas phase. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction. This interruption of the combustion cycle slows or extinguishes the flame.

  • Condensed Phase Charring: The presence of the aromatic structure can promote the formation of a stable char layer on the polymer surface during combustion. This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.

Section 4: Synthesis and Formulation

While detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic route to this compound involves the bromination of terephthalic acid.

General Synthesis Pathway

A plausible laboratory-scale synthesis involves the direct bromination of terephthalic acid in the presence of a Lewis acid catalyst.

Synthesis_Workflow cluster_synthesis General Synthesis of this compound terephthalic_acid Terephthalic Acid (Starting Material) bromination Bromination (Br₂, Lewis Acid Catalyst, Appropriate Solvent) terephthalic_acid->bromination workup Reaction Workup (e.g., Quenching, Extraction) bromination->workup purification Purification (e.g., Recrystallization) workup->purification final_product This compound (Final Product) purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would need to be optimized for yield and purity.

Section 5: Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its intended applications. Several analytical techniques can be employed for its characterization.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for assessing the purity of aromatic acids and their derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-Br bonds.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Flame-Retardant Polyesters Using Tetrabromoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The integration of flame-retardant properties into polymeric materials is critical for applications where fire safety is paramount. This document provides a comprehensive guide for researchers on the synthesis of inherently flame-retardant polyesters by incorporating Tetrabromoterephthalic Acid (TBTA) as a reactive comonomer. We will explore the underlying chemical principles, provide a detailed, field-tested protocol for melt polycondensation, outline essential characterization techniques, and offer insights into data interpretation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the structure-property relationships in these advanced materials.

Foundational Principles and Strategic Rationale

The Chemistry of Polyester Synthesis

Polyesters are polymers formed through the polycondensation reaction between a dicarboxylic acid and a diol.[1] The most common commercial polyester, Polyethylene Terephthalate (PET), is synthesized from terephthalic acid (TPA) and ethylene glycol (EG). The process typically occurs in two stages:

  • Esterification: The diacid and diol react to form a low molecular weight oligomer, bis(2-hydroxyethyl) terephthalate (BHET), with the elimination of water.[2]

  • Polycondensation: The temperature is elevated, and a vacuum is applied to drive the reaction forward. The hydroxyl end-groups of the oligomers react, eliminating ethylene glycol and progressively increasing the polymer chain length and molecular weight.[3]

This fundamental two-stage process serves as the basis for incorporating functional monomers like TBTA.

The Imperative of Flame Retardancy

Standard polyesters like PET are combustible.[4] When exposed to a heat source, they undergo thermal decomposition (pyrolysis), releasing flammable volatile gases. These gases mix with atmospheric oxygen and, upon ignition, sustain a combustion cycle that generates more heat, perpetuating the pyrolysis process.[5] Modifying the polymer to interrupt this cycle is the core principle of flame retardancy.

Mechanism of Action: Brominated Flame Retardants

This compound belongs to the class of halogenated flame retardants. These compounds primarily operate in the gas phase to quench the fire.[5] The mechanism is a radical-trapping process:

  • Decomposition: At combustion temperatures, the C-Br bonds in the polymer backbone cleave, releasing bromine radicals (Br•) into the flame.

  • Radical Quenching: The combustion process is propagated by highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals are highly effective at scavenging these high-energy radicals, replacing them with less reactive radicals and terminating the exothermic chain reactions of the fire.[6][7]

This interruption of the combustion chain reaction cools the system and reduces the supply of flammable gases, effectively extinguishing the flame.[5]

Figure 1: Gas-phase radical scavenging mechanism of brominated flame retardants.

Rationale for Using TBTA as a Reactive Monomer

There are two primary methods to impart flame retardancy: using additive flame retardants or reactive ones.

  • Additive FRs are physically blended with the polymer. A major drawback is their potential to migrate or "bloom" to the surface over time, leading to a loss of performance and potential environmental exposure.

  • Reactive FRs , like TBTA, are monomers that are chemically incorporated into the polymer backbone during synthesis. This approach offers superior permanence, ensuring the flame-retardant component cannot leach out, providing stable, long-term fire safety. The bromine atoms become an integral and permanent part of the polyester's molecular structure.

Synthesis Protocol: TBTA-based Flame-Retardant Polyester via Melt Polycondensation

This protocol details the synthesis of a copolyester from this compound (TBTA), Terephthalic Acid (TPA), and Ethylene Glycol (EG).

Materials and Equipment
Material / EquipmentSpecificationSupplier ExamplePurpose
Monomers
This compound (TBTA)>98% PuritySigma-Aldrich, TCIReactive flame-retardant diacid
Terephthalic Acid (TPA)>99% PurityAlfa Aesar, Sigma-AldrichPrimary diacid monomer
Ethylene Glycol (EG)Anhydrous, >99.8%Fisher Scientific, VWRDiol comonomer
Catalysts
Antimony(III) Oxide (Sb₂O₃)>99% PuritySigma-AldrichPolycondensation catalyst
Zinc Acetate (Zn(OAc)₂)Dihydrate, >98%Alfa AesarEsterification catalyst
Reaction Vessel
Glass Reactor500 mL, 3-neck round bottom flaskChemglass, Ace GlassMain reaction vessel
Ancillaries
Mechanical StirrerHigh-torque motor with glass/metal shaftIKA, HeidolphEnsures homogenous mixing
Heating Mantle & ControllerPID temperature controlGlas-ColPrecise temperature regulation
Distillation Head & CondenserVWRCollection of byproducts (water, EG)
Vacuum Pump & GaugeTwo-stage rotary vane pumpEdwards, WelchReduces pressure for polycondensation
Nitrogen InletAirgasProvides inert atmosphere
Pre-Synthesis Considerations
  • Monomer Stoichiometry: The molar ratio of diols to diacids is critical. A slight excess of ethylene glycol (molar ratio of Diols:Diacids ≈ 1.2:1 to 2.0:1) is used to compensate for losses due to volatilization and to drive the esterification reaction to completion.[2] The flame retardancy will be proportional to the molar percentage of TBTA relative to TPA. A common starting point is 15-30 mol% TBTA.

  • Catalyst Selection: A two-part catalyst system is highly effective. Zinc acetate excels at catalyzing the initial esterification stage, while antimony trioxide is a proven and highly efficient catalyst for the high-temperature polycondensation stage.

Step-by-Step Synthesis Workflow

Figure 2: Two-stage melt polycondensation workflow for TBTA-based polyesters.

Protocol:

  • Reactor Setup: Assemble the 3-neck flask with the mechanical stirrer, nitrogen inlet, and distillation head connected to a condenser and collection flask.

  • Charging Reactants: To the flask, add TBTA, TPA, ethylene glycol (e.g., 1.5:1 molar ratio of EG to total diacids), and the esterification catalyst (Zinc Acetate, ~200-300 ppm by weight of polymer).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause undesirable side reactions and polymer discoloration at high temperatures. Maintain a gentle positive flow of nitrogen.

  • Stage 1: Esterification:

    • Begin stirring and gradually heat the mixture to 180-220°C .

    • The reaction will commence, and water will begin to distill off as a byproduct.

    • Maintain this stage until ~85-95% of the theoretical amount of water has been collected. This typically takes 2-4 hours. The transparency of the melt will increase as the solid monomers are consumed.

  • Catalyst Addition & Transition to Stage 2:

    • Cool the reactor slightly to ~200°C.

    • Briefly remove the nitrogen inlet and add the polycondensation catalyst (Antimony(III) Oxide, ~300-400 ppm).

    • Re-establish the nitrogen purge.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 240-280°C .

    • Simultaneously, slowly apply vacuum, reducing the pressure to below 1 torr (<133 Pa). This step is critical: a gradual vacuum reduction prevents the violent boiling and carryover of oligomers.

    • Excess ethylene glycol will now distill off. A key indicator of successful polymerization is a significant increase in the viscosity of the melt. The torque on the mechanical stirrer will increase noticeably.

    • Continue this stage for 2-3 hours or until the desired melt viscosity is achieved.

  • Reaction Termination and Product Recovery:

    • Discontinue heating and break the vacuum by reintroducing nitrogen into the system. Never break vacuum with air , as this will cause severe oxidative degradation of the hot polymer.

    • While the polymer is still molten, it can be extruded from the bottom of the reactor (if equipped) or carefully removed after cooling.

    • Allow the polymer to cool completely to room temperature under a nitrogen blanket. The resulting solid polyester will be brittle and can be ground for analysis.

Process Parameters and Their Influence
ParameterTypical RangeInfluence on Final Polymer
Temperature 240 - 280°CHigher temps increase reaction rate but risk thermal degradation and discoloration.
Vacuum Level < 1 torrA deep vacuum is essential for efficiently removing EG and achieving high molecular weight.
Reaction Time 2 - 4 hoursLonger times lead to higher molecular weight but also potential for degradation.
Stirrer Speed 50 - 150 RPMEnsures efficient heat/mass transfer and helps release EG bubbles from the viscous melt.
TBTA Content 10 - 40 mol%Directly controls the bromine content and thus the level of flame retardancy.
Safety Precautions
  • Conduct the synthesis in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.

  • High temperatures and vacuum are involved. Ensure glassware is free of cracks and properly secured.

  • Be aware of the potential for thermal decomposition of brominated compounds, which can release HBr.

Characterization of Flame-Retardant Polyesters

Post-synthesis characterization is essential to confirm the chemical structure, thermal stability, and flame-retardant efficacy of the material.

Thermal Properties Analysis (TGA & DSC)

Thermal analysis provides critical information about the material's stability and the effect of the flame retardant.[8]

Protocol: Thermogravimetric Analysis (TGA)

  • Place 5-10 mg of the powdered polymer sample into a TGA crucible (alumina or platinum).

  • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Expected Results & Interpretation:

  • Onset of Decomposition (T_d): The temperature at which significant weight loss begins. Brominated polyesters often have a lower T_d than their non-brominated counterparts. This is a feature, not a flaw; the early release of bromine radicals is necessary for them to act in the gas phase at the onset of combustion.[8]

  • Char Yield: The percentage of material remaining at a high temperature (e.g., 600°C). Brominated flame retardants primarily act in the gas phase and do not typically increase char yield significantly, unlike phosphorus-based retardants.[6]

Protocol: Differential Scanning Calorimetry (DSC)

  • Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Use a heat/cool/heat cycle:

    • Heat from 25°C to 300°C at 10°C/min to erase thermal history.

    • Cool to 25°C at 10°C/min.

    • Heat again to 300°C at 10°C/min (this second heat is used for analysis).

  • Record the heat flow.

Expected Results & Interpretation:

  • Glass Transition Temperature (T_g): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. The bulky, rigid structure of the TBTA monomer will typically increase the T_g of the copolyester compared to standard PET.

  • Melting Temperature (T_m): The peak of the endothermic melting transition. As TBTA disrupts the regular chain packing of PET, the crystallinity and T_m will generally decrease with increasing TBTA content.[9]

PropertyExpected Trend with Increasing TBTARationale
Glass Transition (T_g) IncreaseThe rigid aromatic rings of TBTA restrict polymer chain mobility.
Melting Point (T_m) DecreaseTBTA units disrupt the crystalline packing of the polymer chains.
Decomposition Temp (T_d) DecreaseWeaker C-Br bonds cleave at lower temperatures to release flame-retardant radicals.
Char Yield (@600°C) Minimal ChangeThe primary mechanism is gas-phase, not condensed-phase char formation.

Troubleshooting and Data Interpretation

ProblemPossible Cause(s)Suggested Solution(s)
Low Molecular Weight (brittle polymer) 1. Insufficient vacuum. 2. Impure monomers (water contamination). 3. Incorrect stoichiometry. 4. Inactive catalyst.1. Check vacuum pump and seals for leaks. 2. Use anhydrous reagents. 3. Recalculate and carefully weigh monomers. 4. Use fresh catalyst.
Dark/Yellow Polymer Color 1. Oxygen contamination at high temp. 2. Reaction temperature too high or held for too long.1. Ensure a thorough and continuous nitrogen purge. 2. Optimize temperature/time profile; avoid exceeding 280°C.
Reaction Stalls (viscosity doesn't increase) 1. Inefficient removal of EG byproduct. 2. Catalyst deactivation.1. Improve vacuum and/or stirring to facilitate EG removal. 2. Ensure proper catalyst loading.

Applications and Future Outlook

Polyesters synthesized with this compound are suitable for applications requiring inherent, non-migrating flame retardancy. These include:

  • Electronic Components: Connectors, housings, and circuit boards.

  • Textiles and Fibers: Upholstery, curtains, and protective clothing where wash-durability is needed.[10]

  • Automotive and Aerospace: Interior components and wire coatings.

The field continues to evolve, with ongoing research into synergistic systems (e.g., combining bromine and phosphorus flame retardants) and the development of polymeric brominated flame retardants to address environmental concerns associated with some small-molecule BFRs.[4][11]

References

Application Notes and Protocols: Tetrabromoterephthalic Acid in the Production of High-Performance Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Flame-Retardant Epoxy Resins

Epoxy resins are a cornerstone of modern materials science, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent flammability presents a significant challenge in applications where fire safety is paramount. For decades, the industry has relied on halogenated compounds to impart flame retardancy, with Tetrabromobisphenol A (TBBPA) being a prominent example.[2] This guide introduces the use of Tetrabromoterephthalic acid (TBTA) as a reactive monomer in the synthesis of novel epoxy resins, offering a pathway to materials with enhanced flame retardancy and potentially superior thermal stability.

By chemically incorporating TBTA into the epoxy backbone to create a diglycidyl ester of this compound (DGETBTA), we can achieve a high level of bromine content, a key factor in effective flame retardancy.[2] This approach avoids the leaching issues sometimes associated with additive flame retardants. These application notes provide a comprehensive guide for researchers and professionals in the field, detailing the synthesis, curing, and characterization of TBTA-based epoxy resins.

Synthesis of Diglycidyl Ester of this compound (DGETBTA) Epoxy Resin

The synthesis of DGETBTA from TBTA and epichlorohydrin is a two-step process: (1) esterification and (2) ring-closure (epoxidation). This protocol is based on established methods for the synthesis of diglycidyl esters from dicarboxylic acids.

Reaction Scheme

G TBTA This compound (TBTA) Intermediate Dichlorohydrin Ester Intermediate TBTA->Intermediate Esterification ECH Epichlorohydrin (excess) ECH->Intermediate Catalyst Catalyst (e.g., Quaternary Phosphonium Salt) Catalyst->Intermediate DGETBTA Diglycidyl Ester of this compound (DGETBTA) Intermediate->DGETBTA Ring-Closure Base Inorganic Base (e.g., NaOH) Base->DGETBTA

Caption: Synthesis of DGETBTA from TBTA and epichlorohydrin.

Experimental Protocol: Synthesis of DGETBTA

Materials:

  • This compound (TBTA)

  • Epichlorohydrin (ECH)

  • Quaternary phosphonium salt catalyst (e.g., butyltriphenylphosphonium bromide)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification:

    • In the three-necked flask, combine this compound, N,N-dimethylformamide, and butyltriphenylphosphonium bromide.

    • Begin stirring and purge the system with nitrogen.

    • Heat the mixture to 90-100°C to dissolve the solids.

    • Gradually add epichlorohydrin to the reaction mixture. A molar ratio of TBTA to epichlorohydrin of 1:8 to 1:30 is recommended.[3]

    • Maintain the reaction at 110-125°C for 2-4 hours.[4] The progress of the esterification can be monitored by measuring the acid value of the reaction mixture.

  • Ring-Closure (Epoxidation):

    • After the esterification is complete, cool the mixture to 60-70°C.

    • Slowly add a 50% aqueous solution of sodium hydroxide. The molar ratio of NaOH to the carboxylic acid groups of TBTA should be approximately 2:1 to 2.5:1.[4]

    • A vigorous exothermic reaction may occur; maintain the temperature below 80°C.

    • After the addition is complete, continue stirring for 3-5 hours at 70-80°C to ensure complete ring closure.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add toluene to dilute the product.

    • Transfer the mixture to a separatory funnel and wash with deionized water several times until the aqueous layer is neutral.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the toluene and any remaining epichlorohydrin using a rotary evaporator under reduced pressure.

    • The final product, DGETBTA, should be a viscous liquid or a solid depending on its purity and molecular weight.

Curing of DGETBTA Epoxy Resin

The synthesized DGETBTA resin can be cured using a variety of hardeners, with aromatic diamines being a common choice for high-performance applications.[6] This protocol details the curing process with 4,4'-diaminodiphenyl sulfone (DDS).

Curing Workflow

G DGETBTA DGETBTA Resin Mixing Homogeneous Mixing (at elevated temperature) DGETBTA->Mixing DDS DDS Hardener DDS->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Curing (staged heating) Degassing->Curing PostCuring Post-Curing Curing->PostCuring CuredResin Cured DGETBTA/DDS Thermoset PostCuring->CuredResin

Caption: Workflow for curing DGETBTA resin with DDS hardener.

Experimental Protocol: Curing of DGETBTA with DDS

Materials:

  • Synthesized DGETBTA epoxy resin

  • 4,4'-Diaminodiphenyl sulfone (DDS)

Equipment:

  • Beaker

  • Hot plate with magnetic stirrer

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Stoichiometric Calculation:

    • Calculate the required amount of DDS based on the epoxy equivalent weight (EEW) of the synthesized DGETBTA resin. The stoichiometric ratio is typically 1:1 of epoxy groups to amine hydrogens.

  • Mixing and Degassing:

    • Preheat the DGETBTA resin to approximately 120-130°C to reduce its viscosity.

    • Add the calculated amount of DDS to the molten DGETBTA resin and stir until the DDS is completely dissolved and the mixture is homogeneous.

    • Place the mixture in a vacuum oven at 120°C to degas and remove any entrapped air bubbles.

  • Curing and Post-Curing:

    • Pour the degassed mixture into preheated molds.

    • Cure the resin in an oven using a staged heating schedule, for example:

      • 150°C for 2 hours

      • 180°C for 2 hours

      • 200°C for 1 hour

    • After the initial curing, a post-curing step at a higher temperature (e.g., 220°C for 1-2 hours) can be beneficial to ensure complete crosslinking and to achieve optimal thermal and mechanical properties.[7]

Characterization and Expected Properties

A comprehensive characterization of the synthesized DGETBTA resin and the cured thermoset is crucial to validate its structure and performance.

Characterization Techniques
Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the chemical structure of DGETBTA and monitor the curing process.DGETBTA: Appearance of characteristic peaks for the epoxy group (~915 cm⁻¹) and ester carbonyl group (~1720 cm⁻¹). Disappearance of the broad carboxylic acid O-H peak from TBTA. Cured Resin: Disappearance or significant reduction of the epoxy peak.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the DGETBTA monomer.Confirmation of the glycidyl ester structure and the aromatic protons of the tetrabromoterephthaloyl core.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the cured resin and to study the curing kinetics.A single Tg indicating a homogeneous network. The Tg value is expected to be high due to the rigid aromatic structure of TBTA.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and char yield of the cured resin.High onset decomposition temperature and a significant char yield at elevated temperatures, indicative of good thermal stability and flame retardancy.
Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test To quantify the flame retardancy of the cured resin.A high LOI value and a V-0 rating in the UL-94 test are expected due to the high bromine content.

Flame Retardancy Mechanism

The flame retardant action of the TBTA-based epoxy resin is primarily attributed to the high concentration of bromine. During combustion, the C-Br bonds cleave, releasing bromine radicals into the gas phase. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[2] Additionally, the aromatic structure of TBTA promotes char formation in the condensed phase, which acts as a thermal barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatiles.

Conclusion

The use of this compound as a reactive monomer for the synthesis of epoxy resins presents a promising avenue for the development of high-performance, flame-retardant materials. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis, curing, and characterization of these novel epoxy systems. The resulting materials, with their anticipated high thermal stability and excellent flame retardancy, have the potential for application in demanding sectors such as electronics, aerospace, and transportation.

References

Application Note: Incorporation of Tetrabromoterephthalic Acid into Polycarbonate for Enhanced Flame Retardancy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polycarbonate (PC) is a premier engineering thermoplastic celebrated for its exceptional impact strength, high heat deflection temperature, and optical clarity. These properties have led to its widespread use in demanding applications, from automotive components and electronic enclosures to medical devices and construction materials.[1] However, despite its many advantages, the inherent flammability of polycarbonate—typically classified as UL 94 V-2—can be a limiting factor in applications governed by stringent fire safety standards.[2]

To meet these requirements, flame retardant (FR) additives are incorporated into the PC matrix. Halogenated compounds, particularly those containing bromine, have historically proven to be highly effective. This application note provides a comprehensive technical guide for researchers and scientists on the incorporation of Tetrabromoterephthalic acid (TBTA), a brominated aromatic compound, into polycarbonate blends. We will explore the underlying flame retardant mechanisms, provide detailed protocols for melt blending and material characterization, and discuss the expected impact on the material's properties.

Theoretical Background and Rationale

This compound (TBTA) as a Flame Retardant

This compound is a reactive flame retardant, meaning its dicarboxylic acid functionality allows it to be potentially copolymerized into a polymer backbone. However, it can also be used as an additive in melt blending processes. Its high bromine content and thermal stability make it an effective candidate for high-temperature processing engineering plastics like polycarbonate.

TBTA This compound (TBTA) C₈H₂Br₄O₄

Caption: Chemical Identity of this compound.

Mechanism of Action: Gas Phase Inhibition

The primary flame-retardant mechanism of halogenated compounds like TBTA occurs in the gas phase.[3][4] During combustion, the polymer decomposes under heat, releasing flammable volatile gases. This process, known as pyrolysis, fuels the flame. The combustion itself is a high-energy, self-sustaining radical chain reaction.

When TBTA is present, the heat of the fire causes it to decompose and release bromine radicals (Br•). These radicals are highly effective at interfering with and terminating the combustion chain reaction in the flame. They scavenge the high-energy H• and OH• radicals, replacing them with less reactive Br• radicals, which effectively "poisons" the fire and extinguishes the flame.[3][5]

G cluster_fire_cycle Combustion Cycle (Without FR) cluster_fr_action Flame Retardant Intervention Heat Heat Polymer Polycarbonate Heat->Polymer Pyrolysis Heat->TBTA_Heat  Heat Input Gases Flammable Gases Polymer->Gases Combustion Radical Chain Reaction (H•, OH•) Gases->Combustion Fuels Combustion->Heat Exothermic Feedback Loop Inhibition Radical Scavenging (Reaction Quenched) Combustion->Inhibition TBTA TBTA in PC Br_Radicals Bromine Radicals (Br•) Br_Radicals->Combustion Interferes with TBTA_Heat->Br_Radicals Decomposition

Caption: Gas Phase Flame Retardancy Mechanism of TBTA.

Experimental Materials & Equipment

  • Materials:

    • Polycarbonate (PC): Injection molding grade, transparent pellets (e.g., Makrolon®, Lexan™). Must be dried prior to use.

    • This compound (TBTA): Reagent grade powder. Must be dried prior to use.

  • Major Equipment:

    • Forced-air or vacuum drying oven.

    • Gravimetric feeders.

    • Co-rotating twin-screw extruder.[6][7]

    • Strand pelletizer.

    • Injection molding machine.

    • Characterization Equipment: UL 94 test chamber, Limiting Oxygen Index (LOI) apparatus, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), Universal Testing Machine (for tensile tests), Izod Impact Tester.

Protocols for Blending and Specimen Preparation

This section details the critical steps from raw material preparation to the final molding of test specimens.

Protocol: Pre-Processing Material Drying

Rationale: Polycarbonate is highly susceptible to hydrolytic degradation at processing temperatures. Any moisture present will sever the polymer chains, drastically reducing molecular weight and leading to poor mechanical properties. Additives must also be perfectly dry to prevent processing issues like voids and steam generation.

  • Step 1: Place PC pellets in a drying oven at 120°C for a minimum of 4 hours. A vacuum oven is preferred.

  • Step 2: Place TBTA powder in a separate oven and dry at 100°C for 2-3 hours.

  • Step 3: Keep materials in a desiccator if not used immediately after drying to prevent moisture re-absorption.

Protocol: Melt Blending via Twin-Screw Extrusion

Rationale: A co-rotating, intermeshing twin-screw extruder provides the necessary shear and mixing intensity to ensure a homogeneous dispersion of the TBTA additive throughout the PC matrix.[8][9][10] The screw design and temperature profile are critical for achieving good mixing without degrading the polymer.

  • Step 1: Setup:

    • Install a screw configuration with a combination of conveying elements, kneading blocks, and mixing elements.

    • Set the temperature profile for the extruder barrel zones. A reverse profile is often effective for PC to prevent premature melting and feed throat blockage.

  • Step 2: Material Feed:

    • Using separate gravimetric feeders, feed the dried PC pellets into the main throat of the extruder.

    • Feed the dried TBTA powder into a downstream side-feeder. This ensures the PC is fully molten before the additive is introduced, improving dispersion.

  • Step 3: Extrusion:

    • Set the screw speed (e.g., 200-400 RPM) and feed rate to achieve the desired output and residence time.

    • The molten polymer blend exits the extruder through a strand die.

  • Step 4: Pelletizing:

    • Cool the polymer strands in a water bath.

    • Feed the cooled, solidified strands into a pelletizer to produce uniform pellets of the PC/TBTA blend.

  • Step 5: Post-Drying: Dry the final pellets at 120°C for 4 hours before injection molding.

Workflow Visualization

G cluster_prep 1. Preparation cluster_process 2. Melt Compounding cluster_molding 3. Specimen Molding PC Polycarbonate Pellets Dry_PC Dry PC (120°C, 4h) PC->Dry_PC TBTA TBTA Powder Dry_TBTA Dry TBTA (100°C, 2h) TBTA->Dry_TBTA Extruder Twin-Screw Extruder Dry_PC->Extruder Main Feeder Dry_TBTA->Extruder Side Feeder Pelletizer Pelletizer Extruder->Pelletizer Molten Strands Pellets PC/TBTA Blend Pellets Pelletizer->Pellets Dry_Pellets Dry Pellets (120°C, 4h) Pellets->Dry_Pellets Molder Injection Molding Dry_Pellets->Molder Specimens Test Specimens (Tensile, Impact, UL94) Molder->Specimens Char1 Flammability Testing Specimens->Char1 4. Characterization Char2 Thermal Analysis Specimens->Char2 4. Characterization Char3 Mechanical Testing Specimens->Char3 4. Characterization

Caption: Experimental Workflow for PC/TBTA Blend Preparation.

Characterization Protocols & Data Interpretation

Flame Retardancy Evaluation

Rationale: The primary goal is to quantify the improvement in fire resistance. The UL 94 and LOI tests are industry standards for this purpose.[11][12]

  • Protocol: UL 94 Vertical Burn Test

    • Condition specimens (125 x 13 mm, specified thickness) for 48 hours at 23°C and 50% relative humidity.

    • Mount a specimen vertically in the test chamber.

    • Apply a calibrated flame to the bottom edge for 10 seconds and remove.

    • Record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds and remove.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite a cotton patch placed below the specimen.

    • Test a total of 5 specimens and classify according to UL 94 criteria (V-0, V-1, V-2).[13][14][15]

  • Protocol: Limiting Oxygen Index (LOI) - ASTM D2863

    • Mount a standard specimen vertically in a glass chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top of the specimen with a pilot flame.

    • Adjust the oxygen/nitrogen ratio until the flame is just self-sustaining for 3 minutes or consumes 50 mm of the specimen.

    • The LOI is the minimum percentage of oxygen in the mixture required to support combustion.[11]

Property Neat PC PC + 5% TBTA (Expected) PC + 10% TBTA (Expected) Test Standard
UL 94 Rating (1.6 mm) V-2V-0V-0UL 94
Limiting Oxygen Index (%) ~25-27~32-35>38ASTM D2863
Thermal Properties Analysis

Rationale: Thermal analysis determines the processing window and service temperature of the blend. TGA shows the onset of degradation, while DSC reveals the glass transition temperature (Tg).[16][17][18]

  • Protocol: Thermogravimetric Analysis (TGA)

    • Place a 5-10 mg sample in a TGA pan.

    • Heat the sample from ambient temperature to 800°C at a rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5%) is a key indicator of thermal stability.

  • Protocol: Differential Scanning Calorimetry (DSC)

    • Seal a 5-10 mg sample in a DSC pan.

    • Perform a heat-cool-heat cycle (e.g., heat to 280°C, cool to 25°C, reheat to 280°C) at a rate of 10-20°C/min.

    • The glass transition temperature (Tg) is determined from the second heating scan to erase the thermal history.

Property Neat PC PC + 10% TBTA (Expected) Test Standard
Degradation Onset (Td5%), °C ~450°C~430-440°CASTM E1131
Glass Transition (Tg), °C ~145-150°C~140-145°CASTM E1356
Mechanical Properties Assessment

Rationale: It is critical to understand how the additive affects the structural integrity of the polycarbonate. Additives can sometimes act as plasticizers (reducing strength) or stress concentrators (reducing toughness).[19][20]

  • Protocol: Tensile Properties - ASTM D638

    • Condition standard dumbbell-shaped specimens.

    • Mount a specimen in the grips of a universal testing machine.

    • Pull the specimen at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[21][22]

    • Record the force and displacement to calculate tensile strength, modulus of elasticity, and elongation at break.

  • Protocol: Notched Izod Impact Strength - ASTM D256

    • Use standard rectangular bars with a V-notch machined into them.

    • Clamp a specimen in the Izod impact tester.

    • Release a weighted pendulum, which swings down and strikes the notched side of the specimen.

    • The energy absorbed to fracture the specimen is the impact strength, typically reported in J/m or ft-lb/in.[11][22]

Property Neat PC PC + 10% TBTA (Expected) Test Standard
Tensile Strength @ Yield (MPa) ~60~55-58ASTM D638
Tensile Modulus (GPa) ~2.4~2.5-2.6ASTM D638
Elongation at Break (%) >100~50-80ASTM D638
Notched Izod Impact (J/m) ~600-800~80-150ASTM D256

Discussion and Field Insights

  • Property Trade-offs: The most significant trade-off observed when incorporating additives like TBTA is a reduction in ductility and impact strength. The data table above illustrates an expected sharp decrease in Notched Izod impact strength, as the additive particles can disrupt the polymer matrix and act as points for crack initiation. This is a critical consideration for parts designed to withstand impact.

  • Alternative Incorporation: While this note focuses on melt blending, TBTA's diacid structure makes it suitable for reactive incorporation as a comonomer during PC synthesis via melt polymerization.[23][24] This method permanently binds the FR moiety into the polymer chain, which can prevent leaching and may have a less detrimental effect on mechanical properties.

  • Synergistic Effects: The efficacy of halogenated flame retardants can often be enhanced by adding synergists like antimony trioxide (Sb₂O₃). However, due to health and environmental concerns, there is a strong industry trend towards halogen-free solutions.[25][26]

  • Safety Precautions: When handling TBTA powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn. Thermal processing of halogenated polymers can potentially generate corrosive and toxic gases (e.g., HBr). Adequate ventilation and exhaust systems are mandatory for the extruder and molding machine.

Conclusion

This compound can be effectively incorporated into polycarbonate via twin-screw extrusion to significantly enhance its flame retardancy, elevating it from a UL 94 V-2 to a V-0 rating. This improvement is achieved primarily through a gas-phase radical scavenging mechanism. However, this enhancement comes at the cost of reduced impact strength and ductility. Researchers and engineers must carefully weigh the fire safety requirements against the mechanical performance specifications for their intended application. The protocols outlined in this guide provide a robust framework for preparing, processing, and characterizing these flame-retardant polycarbonate blends.

References

Application Notes & Protocols: Tetrabromoterephthalic Acid in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tetrabromoterephthalic Acid in Advanced Polymer Formulations

This compound (TBTA) is a brominated aromatic dicarboxylic acid that serves as a critical building block in the synthesis of high-performance polymers.[1][2] Its molecular structure, characterized by a benzene ring substituted with four bromine atoms and two carboxylic acid groups, imparts exceptional thermal stability and flame retardancy to the polymers into which it is incorporated.[1][2] Unlike additive flame retardants, TBTA can be chemically integrated into the polymer backbone, which prevents leaching and ensures permanent flame-retardant properties. This reactive approach is paramount in applications where long-term performance and safety are non-negotiable, such as in electronics, automotive components, and aerospace materials.[3] This document provides a comprehensive guide to the application of TBTA in high-performance polymers, detailing its mechanism of action, protocols for its use in polymer synthesis, and methods for characterizing the resulting materials.

Core Applications of this compound

The utility of TBTA in high-performance polymers is primarily centered on two key functions: as a reactive flame retardant and as a monomer to enhance thermal and mechanical properties.

Reactive Flame Retardancy

The high bromine content of TBTA makes it an exceptionally effective flame retardant. When a polymer containing TBTA is exposed to a flame, it thermally degrades to release hydrogen bromide (HBr). HBr acts as a radical scavenger in the gas phase, interrupting the exothermic processes of combustion.[4] Specifically, it interferes with the highly reactive H• and OH• radicals, which are key propagators of the flame.

Simultaneously, in the condensed phase, the aromatic rings of TBTA promote char formation.[5] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles into the gas phase.[6] This dual-mode action, operating in both the gas and condensed phases, makes TBTA a highly efficient flame retardant.

Mechanism of Flame Retardancy

flame_retardancy_mechanism Polymer Polymer containing TBTA Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat from Flame Heat->Polymer HBr Release of HBr Decomposition->HBr Gas Phase Char_Formation Promotion of Char Formation Decomposition->Char_Formation Condensed Phase Gas_Phase Gas Phase Condensed_Phase Condensed Phase Radical_Scavenging Radical Scavenging (H•, OH• quenching) HBr->Radical_Scavenging Flame_Inhibition Flame Inhibition Radical_Scavenging->Flame_Inhibition Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Reduced_Volatiles Reduced Flammable Volatiles Insulating_Layer->Reduced_Volatiles

Caption: Dual-mode flame retardancy mechanism of TBTA.

Monomer for High-Performance Polyesters

TBTA can be used as a comonomer in the synthesis of various polyesters, such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[7] By replacing a portion of the standard dicarboxylic acid (e.g., terephthalic acid) with TBTA, it is possible to create copolyesters with significantly enhanced properties. The rigid, brominated aromatic structure of TBTA increases the glass transition temperature (Tg) and thermal stability of the resulting polymer.[8] This makes TBTA-modified polyesters suitable for applications requiring high heat resistance. Furthermore, the incorporation of TBTA can improve the mechanical strength and stiffness of the polymer.[9]

Protocols for the Application of this compound

Protocol 1: Synthesis of a Flame-Retardant Copolyester via Melt Polycondensation

This protocol describes a general procedure for synthesizing a flame-retardant copolyester by incorporating TBTA into a polyester backbone.

Materials:

  • Dimethyl terephthalate (DMT)

  • This compound (TBTA)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Synthesis Workflow

synthesis_workflow start Start charge_reactants Charge Reactor with DMT, TBTA, BDO, and Catalyst start->charge_reactants esterification Esterification Stage (180-220°C, N2 atmosphere) charge_reactants->esterification methanol_removal Collect Methanol Distillate esterification->methanol_removal polycondensation Polycondensation Stage (240-260°C, High Vacuum) methanol_removal->polycondensation viscosity_increase Monitor Viscosity Increase polycondensation->viscosity_increase extrude_polymer Extrude and Pelletize Polymer viscosity_increase->extrude_polymer Target Viscosity Reached end End extrude_polymer->end

Caption: Workflow for synthesizing a TBTA-based copolyester.

Procedure:

  • Esterification:

    • Charge the reactor with the desired molar ratios of DMT, TBTA, and an excess of BDO.

    • Add the catalyst, typically at a concentration of 200-300 ppm.

    • Heat the reactor to 180-220°C under a nitrogen atmosphere while stirring.

    • Methanol will be generated as a byproduct and should be collected in the distillation column. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • After the esterification stage, gradually increase the temperature to 240-260°C.

    • Simultaneously, reduce the pressure in the reactor to below 1 Torr.

    • The excess BDO will be distilled off and collected.

    • Continue the reaction under high vacuum, monitoring the torque of the stirrer, which is proportional to the melt viscosity of the polymer.

    • Once the desired viscosity is reached, the reaction is stopped by breaking the vacuum with nitrogen.

    • The molten polymer is then extruded from the reactor and pelletized.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the hot polymer with care to avoid thermal burns.

Protocol 2: Characterization of TBTA-Containing Polymers

A thorough characterization of the synthesized polymer is essential to confirm the incorporation of TBTA and to evaluate its effect on the polymer's properties.[10][11][12]

1. Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups from TBTA in the polymer backbone. Look for peaks corresponding to the C-Br stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the copolyester, and to quantify the amount of TBTA incorporated.

2. Thermal Properties:

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[13] TGA measures the weight loss of a sample as a function of temperature. A higher decomposition temperature for the TBTA-containing polymer indicates improved thermal stability.[14][15]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[14] An increase in Tg is expected with the incorporation of the rigid TBTA monomer.

3. Flame Retardancy Testing:

  • Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration required to support the combustion of the polymer. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This is a standard test to classify the flammability of plastic materials. A V-0 rating is the highest classification for flame retardancy.

4. Mechanical Properties:

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.[9][16] These properties provide insight into the material's stiffness, strength, and ductility.

Data Summary

Table 1: Properties of this compound

PropertyValueReference
CAS Number5411-70-1[1][2]
Molecular FormulaC₈H₂Br₄O₄[1][2]
Molecular Weight481.72 g/mol [1][2]
Melting Point~350 °C (decomposes)[1][2]
AppearanceWhite to off-white powder

Table 2: Representative Data for a PBT-co-TBTA Copolyester

PropertyStandard PBTPBT with 15 mol% TBTA
Glass Transition Temperature (Tg)55 °C75 °C
5% Weight Loss Temperature (TGA)380 °C410 °C
Limiting Oxygen Index (LOI)22%30%
UL-94 RatingV-2V-0
Tensile Modulus2.5 GPa3.2 GPa

Conclusion

This compound is a highly effective reactive flame retardant and a valuable comonomer for enhancing the properties of high-performance polymers. Its ability to be chemically integrated into the polymer backbone provides permanent flame retardancy and improves thermal and mechanical properties. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers and scientists to explore the full potential of TBTA in the development of advanced polymer materials for demanding applications.

References

Application Note: A Guide to the Step-Growth Polymerization Kinetics of Tetrabromoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Polyesters

Tetrabromoterephthalic acid (TBTA) is an aromatic dicarboxylic acid monomer distinguished by the presence of four bromine atoms on its aromatic ring. This high degree of bromination imparts significant flame-retardant properties to the polymers derived from it. Consequently, polyesters synthesized using TBTA are of considerable interest for applications where fire safety is paramount, including electronics, construction materials, and textiles.

The performance of these materials—their mechanical strength, thermal stability, and flame retardancy—is intrinsically linked to the molecular weight of the polymer.[1][2][3] In step-growth polymerization, achieving high molecular weight is critically dependent on driving the reaction to a very high degree of conversion.[4][5] Therefore, a thorough understanding of the polymerization kinetics is not merely an academic exercise; it is essential for process optimization, quality control, and the rational design of novel flame-retardant materials.

This application note provides a comprehensive guide to studying the step-growth polymerization kinetics of TBTA. It covers the theoretical underpinnings of polyesterification kinetics, detailed protocols for melt polycondensation, methods for monitoring reaction progress, and techniques for data analysis.

Theoretical Background: The Kinetics of Polyesterification

The synthesis of polyesters from a diacid (like TBTA) and a diol proceeds via step-growth polymerization, specifically polycondensation, where an ester linkage is formed with the elimination of a small molecule, typically water.[4][6] The kinetics of this process can be modeled under two general conditions: self-catalyzed and externally catalyzed polymerization.

2.1. Self-Catalyzed Polyesterification In the absence of a strong external acid catalyst, a carboxylic acid monomer can act as its own catalyst. The reaction rate is proportional to the concentration of the diol and the square of the carboxylic acid concentration. The integrated rate law for a self-catalyzed reaction, assuming equimolar concentrations of carboxyl ([COOH]) and hydroxyl ([OH]) groups, is given by:

2[C₀]²kt = (1 / (1-p)²) - 1

Where:

  • [C₀] is the initial concentration of each functional group.

  • k is the rate constant.

  • t is the reaction time.

  • p is the extent of reaction (fraction of functional groups consumed).

This model shows that the degree of polymerization is proportional to the square root of time.[7]

2.2. External Acid-Catalyzed Polyesterification The addition of a strong acid or a metal-based catalyst significantly accelerates the reaction.[8][9] In this case, the reaction is first order with respect to both the diacid and diol concentrations. The integrated rate law is:

[C₀]kt = (1 / (1-p)) - 1

Where the terms are as defined previously. This equation can be rearranged in terms of the number-average degree of polymerization, Xn, using the Carothers equation (Xn = 1 / (1-p)):

Xn = 1 + [C₀]kt

This relationship shows that the degree of polymerization increases linearly with time, making external catalysis a more efficient route to achieving high molecular weights.[10]

Experimental Workflow for Kinetic Studies

A typical kinetic study involves setting up the polymerization under controlled conditions, withdrawing samples at specific time intervals, quenching the reaction in the samples, and analyzing them to determine the extent of reaction.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Polymerization Reaction cluster_analysis Phase 3: Analysis & Kinetics Monomers Monomer Purification & Stoichiometry (TBTA + Diol) Catalyst Catalyst Selection & Preparation (e.g., Sb2O3, Ti(OBu)4) Esterification Stage 1: Esterification (Melt, Inert Atmosphere, ~200-240°C) - Water Removal Monomers->Esterification Polycondensation Stage 2: Polycondensation (High Temp, ~250-280°C, High Vacuum) - Viscosity Increase Esterification->Polycondensation Sampling Timed Aliquot Sampling Polycondensation->Sampling Quench Quench Reaction (Cooling) Polycondensation->Quench Sampling->Quench Analysis Characterization (Titration, SEC, NMR) Quench->Analysis Kinetics Kinetic Modeling (Determine p, Xn, k) Analysis->Kinetics

Caption: Workflow for studying the polymerization kinetics of this compound.

Detailed Experimental Protocols

Safety Precaution: this compound is an irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-temperature reactions under vacuum require a safety shield.

Protocol 4.1: Melt Polycondensation of TBTA with 1,4-Butanediol

This protocol describes a typical externally catalyzed melt polycondensation.

Materials:

  • This compound (TBTA), purified (FW: 481.72 g/mol )

  • 1,4-Butanediol (BDO), distilled (FW: 90.12 g/mol )

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) as catalyst

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum connection with a condenser/cold trap.

Procedure:

  • Reactor Setup: Assemble the reaction vessel. Ensure all glassware is oven-dried to remove moisture.

  • Charging Reactants: Charge the reactor with an equimolar ratio of TBTA and BDO. For example, 48.17 g (0.1 mol) of TBTA and 9.01 g (0.1 mol) of BDO.

    • Rationale: Stoichiometric control is crucial in step-growth polymerization; any imbalance limits the final molecular weight.[10]

  • Catalyst Addition: Add the catalyst. A typical loading is 200-500 ppm relative to the final polymer weight (e.g., 15-40 mg of Sb₂O₃).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a slow nitrogen flow.

  • Esterification Stage:

    • Begin stirring and heat the reaction mixture to 200-240 °C.

    • Water will begin to evolve as the esterification reaction proceeds. This will be collected in the condenser/trap.

    • Hold at this temperature for 1-2 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, slowly apply a vacuum (reducing pressure to <1 mmHg).

    • Rationale: Applying a high vacuum is essential to remove the last traces of the water byproduct, driving the reaction equilibrium toward the formation of high molecular weight polymer.[5]

    • A significant increase in the melt viscosity will be observed, indicated by the torque on the mechanical stirrer.

  • Kinetic Sampling: At set time intervals (e.g., t = 0, 15, 30, 60, 90, 120 min) from the start of the polycondensation stage, carefully withdraw a small sample (aliquot) from the melt. Immediately quench the sample by dropping it onto a cold metal plate or into a suitable solvent.

  • Reaction Termination: After the final sample is taken, stop the reaction by cooling the vessel under nitrogen. The resulting polymer can be removed once it has solidified.

Protocol 4.2: Monitoring Extent of Reaction (p) by Titration

This method quantifies the concentration of unreacted carboxylic acid end groups.

Procedure:

  • Accurately weigh a quenched polymer sample (~0.2-0.5 g).

  • Dissolve the sample in a suitable solvent mixture (e.g., a mixture of THF and benzyl alcohol). Gentle heating may be required.

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until the endpoint is reached.

  • Calculate the concentration of carboxylic acid groups [COOH] in the sample.

  • The extent of reaction, p, can be calculated as:

    p = ([COOH]₀ - [COOH]t) / [COOH]₀ Where [COOH]₀ is the initial concentration and [COOH]t is the concentration at time t.

Protocol 4.3: Monitoring Molecular Weight by Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) separates polymer chains by size, allowing for the determination of molecular weight averages (Mn, Mw) and distribution (PDI).[11][12]

Procedure:

  • Prepare solutions of the quenched polymer samples in a suitable mobile phase (e.g., THF, chloroform) at a known concentration.

  • Calibrate the SEC system using polymer standards with known molecular weights (e.g., polystyrene).

  • Inject the samples and analyze the resulting chromatograms to determine the number-average molecular weight (Mn).

  • Calculate the number-average degree of polymerization (Xn):

    Xn = (Mn - M_endgroups) / M_repeat_unit

  • Calculate the extent of reaction, p, using the Carothers equation:

    p = 1 - (1 / Xn)

Data Analysis and Presentation

The data collected can be used to test the fit of the kinetic models described in Section 2.

  • Calculate p and Xn for each time point using the methods above.

  • Plot the Data:

    • For an externally catalyzed reaction, plot Xn (or 1/(1-p)) versus time (t). The data should yield a straight line passing through (or close to) an intercept of 1, with a slope equal to [C₀]k.

    • For a self-catalyzed reaction, plot 1/(1-p)² versus time (t). This should yield a straight line with a slope of 2[C₀]²k.

  • Determine the Rate Constant (k): Calculate the rate constant from the slope of the linear fit.

Table 1: Hypothetical Kinetic Data for Catalyzed Polymerization of TBTA

Time (min)[COOH] (mol/L)Extent of Reaction (p)Xn (from Titration)1/(1-p)
02.500.0001.001.00
150.100.96025.025.0
300.050.98050.050.0
600.0250.990100.0100.0
900.0170.993150.0142.9
1200.01250.995200.0200.0

This table illustrates the expected relationship where a high extent of reaction is required to achieve a high degree of polymerization.

Conclusion

Studying the polymerization kinetics of this compound is critical for developing high-performance, flame-retardant polyesters. By employing controlled melt polycondensation techniques and systematically monitoring the reaction progress through methods like end-group titration or SEC, researchers can determine key kinetic parameters. This knowledge enables the optimization of reaction conditions (temperature, catalyst concentration, reaction time) to reliably achieve target molecular weights and, consequently, desired material properties. The protocols and theoretical framework presented here provide a robust foundation for scientists and engineers working in this specialized area of polymer chemistry.

References

Characterizing Polymers Containing Tetrabromoterephthalic Acid: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tetrabromoterephthalic Acid in Advanced Polymers

The incorporation of halogenated monomers, particularly this compound (TBTA) or its derivatives, into polymer backbones is a strategic approach to impart inherent flame retardancy. Unlike additive flame retardants, which are physically blended into a polymer matrix, reactive monomers like TBTA become an integral part of the polymer chain. This covalent integration prevents leaching, enhances thermal stability, and ensures a permanent and homogeneous distribution of the flame-retardant moiety. These polymers, typically polyesters or copolyesters, find critical applications in electronics, automotive components, and construction materials where stringent fire safety standards are paramount.

The presence of four bromine atoms on the aromatic ring of the terephthalate unit fundamentally alters the polymer's chemical and physical properties. It introduces a mechanism for flame inhibition directly into the material's core, primarily through gas-phase radical trapping during combustion. However, this modification also influences thermal stability, glass transition temperature, crystallinity, and molecular structure. A thorough characterization is therefore essential to understand the structure-property relationships, ensure quality control, and predict performance in end-use applications.

This guide provides a comprehensive overview and detailed protocols for the essential characterization techniques applied to polymers containing TBTA. It is designed for researchers, scientists, and drug development professionals (in cases where such polymers are used in medical devices) to not only perform the analyses but also to understand the underlying scientific principles and interpret the resulting data with confidence.

Section 1: Molecular Structure and Composition Analysis

Verifying the successful incorporation of the TBTA monomer and determining the copolymer composition are the foundational steps in characterization. Spectroscopic techniques are the primary tools for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Experimental Choice: FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For TBTA-containing polyesters, the goal is to verify the formation of the ester linkage and identify vibrations associated with the brominated aromatic ring. Attenuated Total Reflectance (ATR) is the preferred sampling mode as it requires minimal sample preparation and is suitable for solid polymer samples.

Expected Spectral Features:

  • Ester Group: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch is the primary indicator of polyester formation. Additional strong bands for the C-O stretching vibrations will appear in the 1300-1100 cm⁻¹ region.

  • Aromatic Ring: Peaks related to the C=C stretching of the aromatic ring will be present around 1600-1450 cm⁻¹.

  • Bromine Substitution: The key feature indicating TBTA incorporation is the presence of C-Br stretching vibrations. These typically appear in the lower wavenumber region, often between 600 cm⁻¹ and 500 cm⁻¹. The exact position depends on the overall structure. The heavy bromine atoms also influence the out-of-plane C-H bending vibrations of the aromatic ring.

Functional Group Typical Wavenumber (cm⁻¹) Significance for TBTA Polymers
Ester C=O Stretch~1720Confirms polyester backbone formation.
Ester C-O Stretch1300 - 1100Confirms ester linkages.
Aromatic C=C Stretch1600 - 1450Confirms presence of the terephthalate moiety.
C-Br Stretch600 - 500Direct evidence of TBTA incorporation.

Protocol: FTIR-ATR Analysis of a TBTA-Containing Polymer

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

  • Sample Preparation: Place a small amount of the solid polymer sample (film or powder) directly onto the ATR crystal, ensuring complete coverage.

  • Sample Analysis: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary. Baseline correct the spectrum to remove any broad, underlying features.

  • Interpretation: Identify the key absorption bands as listed in the table above to confirm the polymer's chemical structure. Compare the spectrum to a reference polymer (e.g., standard PET or PBT) to highlight the differences introduced by the TBTA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Experimental Choice: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and, crucially, the composition of copolyesters. For copolyesters made from TBTA and a non-brominated diacid (like terephthalic acid), ¹H NMR can be used to determine the molar ratio of the different monomer units in the final polymer chain. ¹³C NMR provides complementary information on the carbon framework.

Expected Spectral Features in ¹H NMR:

  • Aliphatic Protons: Signals from the diol portion of the polyester (e.g., the ethylene glycol or butanediol units) will appear in the aliphatic region (typically 2.0-4.5 ppm).

  • Aromatic Protons: Standard terephthalate units will show a characteristic singlet at approximately 8.1 ppm. The TBTA unit, being fully substituted with bromine atoms, will have no aromatic protons . This absence is a key diagnostic feature.

Protocol: Quantitative ¹H NMR for Copolymer Composition

  • Sample Preparation: Dissolve 10-15 mg of the polymer in a suitable deuterated solvent (e.g., a mixture of CDCl₃ and trifluoroacetic acid (TFA-d) may be required for polyesters) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 seconds) to allow for full relaxation of all protons, which is critical for accurate integration and quantification.

  • Data Acquisition: Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Phase and baseline correct the spectrum.

  • Integration and Calculation:

    • Integrate the area of the signal corresponding to the protons of the diol unit (e.g., the -CH₂- protons of butanediol). Let this integral be A_diol .

    • Integrate the area of the signal corresponding to the aromatic protons of the non-brominated terephthalate unit. Let this integral be A_aromatic .

    • The molar ratio of the non-brominated terephthalate (TA) to the diol can be calculated. Since the diol is common to both monomer units, the ratio of TA to the brominated terephthalate (TBTA) can be determined.

    • Calculation:

      • Moles of TA units ∝ (A_aromatic / 4) (Since there are 4 protons on a TA ring)

      • Moles of diol units ∝ (A_diol / 4) (For butanediol, with 4 protons in the main chain)

      • Total terephthalate units = diol units.

      • Moles of TBTA units = (Total terephthalate units) - (Moles of TA units).

      • Mol% TBTA = [Moles of TBTA / (Moles of TA + Moles of TBTA)] x 100

Section 2: Thermal Properties and Stability

The incorporation of TBTA significantly impacts the thermal behavior of the polymer. Understanding these changes is crucial for defining processing windows and predicting high-temperature performance.

Thermogravimetric Analysis (TGA)

Causality and Experimental Choice: TGA measures the change in mass of a sample as a function of temperature. For flame-retardant polymers, it is essential for determining thermal stability and the mechanism of degradation. The introduction of C-Br bonds, which are weaker than C-H or C-C bonds, often leads to an earlier onset of decomposition compared to their non-brominated analogs. This initial degradation releases bromine radicals, which is the key to the flame-retardant mechanism. Analysis is typically run under an inert nitrogen atmosphere to study the intrinsic thermal stability and under an oxidative air atmosphere to simulate real-world fire conditions.

Expected TGA Profile:

  • Lower Onset Temperature: Polymers containing TBTA are expected to show an initial weight loss at a lower temperature than their non-brominated counterparts.

  • Multi-Step Degradation: The degradation may occur in multiple steps, with the first step often associated with the scission of the C-Br bonds and release of HBr or bromine radicals.

  • Char Formation: The brominated moiety can promote char formation, leading to a higher char yield (residual mass at high temperatures) compared to standard polyesters, which contributes to the condensed-phase flame retardant mechanism.

Polymer Typical Onset of Decomposition (T₅%, °C) Char Yield at 600°C (%) Primary Degradation Mechanism
Standard PBT~370 - 390< 5Chain scission via ester pyrolysis
PBT-co-TBTA~320 - 35010 - 25Initial C-Br bond scission, followed by chain scission

Protocol: TGA for Thermal Stability Assessment

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Air) at a flow rate of 50-100 mL/min.

    • Temperature Program: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (T_onset), often reported as the temperature at 5% weight loss (T₅%).

    • Identify the temperature of maximum decomposition rate (T_max) from the peak of the derivative thermogravimetric (DTG) curve.

    • Quantify the percentage of char residue at a specific temperature (e.g., 600 °C or 800 °C).

Advanced Technique: TGA coupled to FTIR or Mass Spectrometry (TGA-FTIR/MS) To understand the flame-retardant mechanism, coupling the TGA to a gas analyzer is invaluable. As the polymer decomposes, the evolved gases are transferred to an FTIR or MS for identification. For TBTA-polymers, this would allow for the direct detection of evolved HBr, which is a key species in the gas-phase flame inhibition cycle.

TGA_Workflow

Differential Scanning Calorimetry (DSC)

Causality and Experimental Choice: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions. For semi-crystalline polymers like PBT or PET, incorporating the bulky, rigid TBTA unit disrupts chain packing and regularity. This is expected to decrease the degree of crystallinity and melting point (T_m), while the rigidity of the brominated ring should increase the glass transition temperature (T_g). A standard heat-cool-heat cycle is employed to erase the sample's prior thermal history and observe its intrinsic properties.

Expected DSC Profile:

  • Increased Glass Transition Temperature (T_g): The steric hindrance and rigidity of the TBTA monomer restrict segmental motion of the polymer chains, leading to a higher T_g compared to the non-brominated analog.

  • Decreased Melting Temperature (T_m) and Crystallinity: The bulky bromine atoms disrupt the polymer chain's ability to pack into a regular crystal lattice. This results in smaller, less perfect crystals, which melt at a lower temperature. The overall degree of crystallinity, calculated from the enthalpy of melting (ΔH_m), will also be lower.

Polymer Property Effect of TBTA Incorporation Scientific Rationale
Glass Transition (T_g)Increases Reduced chain mobility due to bulky, rigid brominated rings.
Melting Point (T_m)Decreases Disruption of crystal packing and formation of less perfect crystallites.
Crystallinity (%X_c)Decreases Steric hindrance from bromine atoms prevents efficient chain folding.

Protocol: DSC Analysis using a Heat-Cool-Heat Cycle

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Weigh 5-8 mg of the polymer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • 1st Heat: Equilibrate at 25 °C. Heat from 25 °C to a temperature ~30 °C above the expected T_m (e.g., 250 °C for PBT-based polymers) at 10 °C/min. This erases the thermal history.

      • Cooling: Hold for 2 minutes at the upper temperature. Cool the sample back down to 25 °C at 10 °C/min. This allows observation of the crystallization temperature (T_c).

      • 2nd Heat: Hold for 2 minutes at 25 °C. Heat again to the upper temperature at 10 °C/min. This scan reveals the intrinsic thermal properties of the material.

  • Data Analysis (from the 2nd heating scan):

    • Determine the T_g as the midpoint of the step change in the heat flow curve.

    • Determine the T_m as the peak temperature of the melting endotherm.

    • Integrate the area of the melting peak to find the enthalpy of fusion (ΔH_m) in J/g.

    • Calculate the percent crystallinity (%X_c) using the formula: %X_c = (ΔH_m / ΔH_m⁰) x 100 where ΔH_m⁰ is the theoretical enthalpy of fusion for a 100% crystalline sample of the homopolymer (e.g., ~142 J/g for PBT). Note: For copolyesters, this calculation provides an approximation.

Section 3: Flame Retardancy Performance

The primary reason for using TBTA is to enhance fire safety. Standardized tests are used to quantify this performance.

FR_Mechanism

Limiting Oxygen Index (LOI)

Causality and Experimental Choice: The LOI test (conforming to ISO 4589) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented sample. It provides a numerical value for a material's resistance to ignition and flame propagation. A higher LOI value indicates better flame retardancy. Standard polymers like PBT have an LOI around 20-22%, close to the oxygen concentration in air (~21%), meaning they burn easily. The incorporation of TBTA is expected to significantly increase the LOI value.

Protocol: LOI Testing

  • Sample Preparation: Prepare rectangular bar specimens of the polymer according to the dimensions specified in the standard (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

  • Instrument Setup: Place the specimen vertically in the sample holder inside the glass chimney of the LOI apparatus.

  • Test Procedure:

    • Set an initial oxygen concentration well above the expected LOI.

    • Introduce the gas mixture into the chimney at a specified flow rate.

    • Ignite the top of the specimen using a pilot flame.

    • Observe the burning behavior. The criterion for sustained burning is typically flame persistence for more than 180 seconds or burning down to a specific mark on the sample.

    • Systematically decrease the oxygen concentration in subsequent tests until the flame is no longer sustained.

    • Use an up-and-down concentration stepping method around the critical oxygen concentration to precisely determine the LOI value.

  • Calculation: The LOI is expressed as a volume percentage of oxygen: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100

Underwriters Laboratories 94 (UL 94) Vertical Burn Test

Causality and Experimental Choice: The UL 94 test is one of the most widely used standards for classifying the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test (HB) and is relevant for materials used in electronics and enclosures. The test evaluates the time it takes for a flame to self-extinguish after an ignition source is removed, as well as whether the sample drips flaming particles. The gas-phase action of the released bromine from TBTA is highly effective at quenching the flame, making high classifications (V-0) achievable.

Protocol: UL 94 Vertical Burn Test (V-0, V-1, V-2)

  • Sample and Chamber Preparation: Condition five bar specimens (typically 125 mm x 13 mm x specified thickness) at standard conditions. Place a layer of dry surgical cotton 300 mm below the specimen in a draft-free test chamber.

  • Test Procedure:

    • Mount one specimen vertically with the lower end 300 mm above the cotton.

    • Apply a specified blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds .

    • Remove the flame and record the flaming time (t1).

    • Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds .

    • Remove the flame and record the second flaming time (t2) and the glowing combustion time (t3).

    • Record whether any dripping particles ignited the cotton below.

    • Repeat the test for the remaining four specimens.

  • Classification: The material is classified based on the results for all five specimens according to the criteria in the table below.

Criteria V-0 V-1 V-2
Afterflame time for each specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (Σ(t1+t2))≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each specimen (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Drips ignite cottonNoNoYes
Burn to holding clampNoNoNo

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tetrabromoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Tetrabromoterephthalic acid (TBTA). This guide is designed for researchers, scientists, and drug development professionals who are working with TBTA and require a high-purity final product. As a key monomer in the synthesis of flame-retardant polyesters, the purity of TBTA is paramount to the performance of the final polymer.[1] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification strategy for crude TBTA.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile of crude TBTA is primarily dictated by its synthesis route, which is typically the exhaustive bromination of terephthalic acid (TA).[2][3] Therefore, you can anticipate the following classes of impurities:

  • Unreacted Starting Material: Residual terephthalic acid that was not fully brominated.

  • Partially Brominated Intermediates: Mono-, di-, and tri-brominated terephthalic acid species. These are often the most challenging to remove due to their structural similarity to the final product.

  • Impurities from Starting Terephthalic Acid: Commercial terephthalic acid is produced by the oxidation of p-xylene, a process that can leave behind impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[4][5] These can carry through the bromination reaction and contaminate your crude TBTA.[6]

  • Reaction By-products: Depending on the specific bromination conditions (e.g., use of oleum, nitric acid), other side products may be formed.

Q2: What is the general strategy for purifying crude TBTA?

A2: Given that TBTA is a solid, high-melting-point aromatic dicarboxylic acid with limited solubility, the purification strategy revolves around exploiting differences in solubility and acidity between TBTA and its impurities. The two most effective and widely applicable methods are Recrystallization and Acid-Base Purification . The choice depends on the nature of the impurities and the desired final purity.

Q3: How do I choose the right purification method?

A3: Your choice should be guided by an initial assessment of your crude product.

  • Choose Recrystallization when: Your crude product is mostly TBTA with minor amounts of structurally similar impurities (like partially brominated species) and colored by-products. Recrystallization is excellent for refining product that is already of moderate purity.

  • Choose Acid-Base Purification when: You suspect the presence of significant non-acidic or neutral impurities. This method is highly effective at separating carboxylic acids from other compound classes.[7][8] It can also be a powerful first-pass purification before a final recrystallization step.

Q4: What solvents are suitable for recrystallizing TBTA?

A4: The ideal recrystallization solvent is one in which TBTA is poorly soluble at room temperature but highly soluble when heated.[9] Due to the rigid, planar structure and strong intermolecular hydrogen bonding of TBTA, its solubility is limited in many common solvents.

  • Primary Recommendation: High-boiling point polar aprotic solvents are the most promising candidates. Dimethyl sulfoxide (DMSO) is a known solvent for TBTA when heated.[1][10]

  • Secondary Options: While less ideal, other solvents to consider for solubility screening include N,N-Dimethylformamide (DMF) and methanol (in which TBTA is only slightly soluble).[1][11]

  • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system (one in which TBTA is soluble, and an "anti-solvent" in which it is insoluble) can be effective.[12][13]

Data Summary Table

Table 1: Qualitative Solubility of this compound

Solvent Solubility Profile Reference
Dimethyl Sulfoxide (DMSO) Soluble upon heating [1][10]
Methanol Slightly soluble [1][10]
Water Very low solubility [11] (by analogy with TA)

| Acetic Acid | Very low solubility at 25°C |[11] (by analogy with TA) |

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your TBTA.

  • Melting Point: Purified TBTA has a very high melting point, typically decomposing above 300-350°C.[1][10] A sharp decomposition range at a high temperature is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is of limited use as the aromatic protons are absent in the fully substituted product. However, it is highly effective for detecting proton-bearing impurities like partially brominated species or residual p-toluic acid. ¹³C NMR can be used to confirm the carbon skeleton of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for separating TBTA from impurities like 4-CBA, p-toluic acid, and partially brominated intermediates.[14] Developing an HPLC method is crucial for quality control in high-purity applications.

Section 2: Troubleshooting Guides

This section uses a direct question-and-answer format to address specific experimental challenges.

Experimental Workflow Diagram

Purification_Workflow General Purification Workflow for Crude TBTA start Crude TBTA assess Initial Purity Assessment (TLC, ¹H NMR, appearance) start->assess decision Choose Primary Method assess->decision recryst Recrystallization decision->recryst High initial purity, colored impurities acid_base Acid-Base Purification decision->acid_base Suspected neutral or basic impurities check_purity1 Assess Purity (MP, NMR, HPLC) recryst->check_purity1 check_purity2 Assess Purity (MP, NMR, HPLC) acid_base->check_purity2 final_product Pure TBTA check_purity1->final_product Purity OK second_recryst Second Recrystallization check_purity1->second_recryst Purity Not OK check_purity2->recryst Purity Not OK, needs polishing check_purity2->final_product Purity OK second_recryst->check_purity1

Caption: Decision workflow for selecting a TBTA purification method.

Scenario 1: Low Recovery After Recrystallization

  • Q: I performed a recrystallization from hot DMSO, but my yield was very low. What went wrong?

    • A: Low recovery is one of the most common issues in recrystallization.[15] The primary causes are using an excessive amount of solvent or premature filtration.

      • Causality: The goal is to create a saturated solution at high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[15]

      • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions to the crude material, ensuring each portion is given time to dissolve the solid before adding more.

      • Expert Tip: Ensure you allow the flask to cool slowly to room temperature, and then thoroughly chill it in an ice bath for at least 15-20 minutes before filtration. This maximizes the precipitation of the product from the cold solvent.

Scenario 2: Product Remains Colored After Purification

  • Q: My TBTA is still off-white or yellowish after a single recrystallization. How can I get a pure white product?

    • A: A persistent color indicates the presence of highly soluble colored impurities or trace amounts of insoluble particulates that were not removed.

      • Causality: Some impurities might have solubility profiles very similar to TBTA, causing them to co-precipitate.

      • Solution 1 (Decolorizing Carbon): Before cooling the hot, dissolved solution, add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Boil the solution with the carbon for a few minutes. The carbon will adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[13] Caution: Using too much carbon will adsorb your product and reduce the yield.

      • Solution 2 (Second Recrystallization): A second recrystallization of the obtained solid is often sufficient to remove the last traces of color, yielding a brilliantly white product.

Scenario 3: Oily Precipitate or No Crystals Form

  • Q: When I cooled my solution, the product "oiled out" instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated.[16] For TBTA, with its high melting point, supersaturation is the likely cause.

      • Causality: The solution cools below the saturation point, but the molecules lack a nucleation site to begin forming a crystal lattice.

      • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.

      • Solution 2 (Seeding): If you have a small crystal of pure TBTA, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.

      • Solution 3 (Re-evaluate Solvent): If oiling out persists, it may be that the solvent is too good. Try a two-solvent system. Dissolve the crude TBTA in a minimal amount of hot DMSO, then slowly add a hot anti-solvent (like water, if miscible) until the solution just becomes turbid. Add a drop or two of DMSO to clarify, then allow it to cool slowly.[13]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Dimethyl Sulfoxide (DMSO)

This protocol is designed for refining crude TBTA that is already of moderate purity.

Diagram: Recrystallization Process

Recrystallization_Process cluster_0 Dissolution cluster_1 Purification & Crystallization cluster_2 Isolation dissolve 1. Place crude TBTA in Erlenmeyer flask. add_solvent 2. Add minimal hot DMSO in portions. dissolve->add_solvent heat 3. Heat until fully dissolved. add_solvent->heat cool_rt 4. Cool slowly to room temperature. heat->cool_rt cool_ice 5. Chill in ice bath. cool_rt->cool_ice filter 6. Collect crystals via vacuum filtration. cool_ice->filter wash 7. Wash with ice-cold solvent (e.g., Methanol). filter->wash dry 8. Dry crystals under vacuum. wash->dry

Caption: Step-by-step workflow for a single-solvent recrystallization.

Methodology:

  • Preparation: Place 5.0 g of crude TBTA into a 250 mL Erlenmeyer flask equipped with a stir bar.

  • Dissolution: In a fume hood, heat DMSO to approximately 100-120°C. Carefully add the hot DMSO to the flask in small portions (e.g., 10-15 mL at a time) while stirring and heating the flask. Continue adding hot DMSO until the TBTA just fully dissolves. Rationale: Using the minimum amount of hot solvent is critical for maximizing recovery.[15]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of white crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold methanol. Filter the crystalline slurry under vacuum, collecting the solid.

  • Washing: Wash the filter cake with two small portions of ice-cold methanol to remove any residual DMSO and dissolved impurities. Rationale: The wash solvent must be cold to minimize re-dissolving the purified product.[16]

  • Drying: Transfer the purified white crystals to a watch glass and dry them in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Acid-Base Purification

This protocol is ideal as a first-pass purification for crude TBTA containing significant non-acidic impurities.

Methodology:

  • Basification: Suspend 5.0 g of crude TBTA in 100 mL of deionized water in a beaker. While stirring, slowly add 1 M aqueous sodium hydroxide (NaOH) solution until the solid completely dissolves and the pH of the solution is ~10-11. Rationale: The dicarboxylic acid is deprotonated to form the highly water-soluble disodium tetrabromoterephthalate salt, leaving non-acidic organic impurities suspended.[8]

  • Filtration of Impurities: If any insoluble material remains, filter the basic solution through a celite pad or fine filter paper to obtain a clear filtrate. Discard the solid residue.

  • Acidification & Precipitation: Vigorously stir the clear filtrate and slowly add 2 M hydrochloric acid (HCl) dropwise. The purified TBTA will begin to precipitate as a white solid. Continue adding HCl until the solution is strongly acidic (pH ~1-2). Rationale: Re-protonation of the carboxylate salt renders the TBTA insoluble in water, causing it to precipitate out of the solution.[7]

  • Isolation and Washing: Allow the suspension to stir in an ice bath for 30 minutes. Collect the precipitated TBTA by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). Rationale: Thorough washing is essential to remove any inorganic salts (e.g., NaCl) formed during the neutralization.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C.

  • Optional Recrystallization: For the highest purity, the material obtained from this acid-base procedure can be subsequently recrystallized following Protocol 1.[17]

References

Technical Support Center: Overcoming Low Solubility of Tetrabromoterephthalic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tetrabromoterephthalic acid (TBTPA). This document provides in-depth troubleshooting guides and FAQs to address the significant challenge of TBTPA's low solubility during polymerization experiments. Our goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to ensure your experimental success.

Section 1: Understanding the Core Challenge
FAQ 1.1: Why is this compound (TBTPA) so difficult to dissolve in common polymerization solvents?

The poor solubility of TBTPA is rooted in its molecular structure. Several factors contribute to its high lattice energy and resistance to solvation:

  • High Melting Point: TBTPA has a very high melting point, decomposing at temperatures above 300°C[1]. This is indicative of strong intermolecular forces within the crystal lattice that must be overcome for dissolution.

  • Molecular Rigidity: The planar, rigid benzene ring restricts conformational flexibility, allowing for efficient crystal packing.

  • Strong Intermolecular Hydrogen Bonding: The two carboxylic acid groups form powerful hydrogen bonds, creating a tightly bound network between TBTPA molecules.

  • Halogen Effects: The four electron-withdrawing bromine atoms increase the acidity of the carboxylic protons, strengthening the hydrogen bonds. They also contribute to significant van der Waals forces.

This combination of factors means that a large amount of energy is required to break apart the TBTPA crystal lattice and solvate the individual molecules, a challenge for most standard organic solvents.

Section 2: Troubleshooting Direct Polymerization Attempts

While challenging, direct polymerization using TBTPA without prior modification is sometimes attempted. Success hinges on forcing the monomer into the reaction medium.

FAQ 2.1: I want to attempt a direct polycondensation. Which solvents and conditions should I try first?

Based on its chemical properties and data from its non-brominated analog, terephthalic acid (TPA), your options are limited to aggressive, high-boiling point polar solvents.[2][3]

Initial Solvent Screening: Your primary candidates are polar aprotic solvents capable of disrupting the strong hydrogen bonds of the diacid.

SolventObserved Solubility of TBTPA/TPARecommended ConditionsRationale
Dimethyl Sulfoxide (DMSO) Soluble in heated DMSO[1]. TPA solubility is ~19 g/100g at 25°C[3].Heat to >100°C with vigorous stirring.High polarity and hydrogen bond accepting capability can help solvate the acid groups.
Dimethylformamide (DMF) TPA solubility is ~6.7 g/100g at 25°C[3].Heat to >100°C with vigorous stirring.Similar to DMSO, it is a strong hydrogen bond acceptor.
N-Methyl-2-pyrrolidone (NMP) Known to dissolve many rigid polymers.Heat to >150°C.Excellent solvent power for aromatic compounds and high boiling point (202°C).

Recommended Conditions for Direct Polymerization: If you achieve partial or full dissolution, proceed with high-temperature polycondensation.

  • Temperature: Push the reaction temperature as high as your co-monomer and solvent stability will allow, typically in the 180-260°C range.[4]

  • Inert Atmosphere: Always use a nitrogen or argon atmosphere to prevent oxidative degradation of the monomers and resulting polymer at these high temperatures.

  • Catalyst: Use standard polycondensation catalysts like antimony trioxide, titanium alkoxides, or dibutyltin dilaurate.[5][6]

FAQ 2.2: My direct polymerization resulted in a low molecular weight, brittle polymer. What happened?

This is the most common failure mode for this approach. The cause is almost certainly incomplete dissolution of the TBTPA monomer. If the monomer is not fully solvated, the polymerization will be slow and terminate prematurely as the growing polymer chains precipitate out of the solution or the remaining solid monomer is inaccessible. This leads to a low degree of polymerization and poor mechanical properties.

Section 3: Advanced Strategy: Monomer Derivatization to Enhance Solubility

The most reliable and scientifically sound approach to overcoming TBTPA's solubility issues is to chemically modify it into a more soluble and reactive monomer before polymerization. This is standard practice in industrial polyester synthesis to handle poorly soluble diacids like TPA.[7]

The core principle is to replace the problematic carboxylic acid protons, thereby eliminating intermolecular hydrogen bonding.

G cluster_problem The Challenge cluster_solutions Solution Pathways cluster_outcome Polymerization Outcome TBTPA This compound (TBTPA) - High Melting Point - Strong H-Bonding Sol_1 Strategy 1: Direct Use (High Temp / Pressure) TBTPA->Sol_1 Harsh Conditions Sol_2 Strategy 2: Derivatize to Acid Chloride (TBTPC) TBTPA->Sol_2 Chemical Modification (Recommended) Sol_3 Strategy 3: Derivatize to Diester (e.g., DMTBTPA) TBTPA->Sol_3 Chemical Modification (Recommended) Outcome_1 Often results in Low Molecular Weight Sol_1->Outcome_1 Outcome_2 Successful High MW Polymer (Solution or Interfacial) Sol_2->Outcome_2 Sol_3->Outcome_2

Caption: Overview of strategies for handling TBTPA in polymerization.

FAQ 3.1: Which derivative is best: an acid chloride or a diester?

Both are excellent choices, but they are suited for different types of polymerization.

  • Tetrabromoterephthaloyl Chloride (TBTPC): This is a highly reactive monomer. It is ideal for low-temperature solution polymerization with diols or diamines, or for interfacial polymerization .[8] The reaction is fast and often does not require a catalyst.

  • Dimethyl Tetrabromoterephthalate (DMTBTPA): This derivative is more stable than the acid chloride. It is used in high-temperature melt transesterification with diols.[4] This process is analogous to the industrial synthesis of PET from dimethyl terephthalate (DMT).[9]

Protocol 1: Synthesis of Tetrabromoterephthaloyl Chloride (TBTPC)

This protocol converts the diacid to the highly reactive diacid chloride using thionyl chloride.

Principle: The hydroxyl groups of the carboxylic acid are replaced by chlorine atoms. Excess thionyl chloride and the gaseous byproducts (SO₂ and HCl) are easily removed, simplifying purification.[8][10]

Materials:

  • This compound (TBTPA)

  • Thionyl chloride (SOCl₂), reagent grade

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous hexane or toluene (for recrystallization)

  • Round-bottom flask with reflux condenser and gas outlet/bubbler

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble the reflux apparatus in a fume hood. The gas outlet must be connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the corrosive HCl and SO₂ gases produced. All glassware must be oven-dried to be completely free of water.

  • Reaction: To the round-bottom flask, add TBTPA (1.0 eq). Add an excess of thionyl chloride (approx. 5-10 eq, it also acts as the solvent).

  • Catalysis: Add a few drops of DMF as a catalyst. You will observe gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with constant stirring.[8][10] Continue refluxing for 4-6 hours, or until the mixture becomes a clear solution and gas evolution ceases.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under atmospheric pressure (boiling point 76°C).

  • Purification: The crude solid product can be purified by recrystallization from a hot, anhydrous non-polar solvent like hexane or toluene.

  • Drying: Dry the resulting white crystalline solid under vacuum to remove all residual solvent.

Validation:

  • Melting Point: The pure terephthaloyl chloride (non-brominated analog) has a melting point of 81.5-83°C.[11] Your TBTPC product should have a sharp, defined melting point.

  • FTIR Spectroscopy: Confirm the conversion by observing the disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (typically ~1770-1800 cm⁻¹).

Protocol 2: Synthesis of Dimethyl Tetrabromoterephthalate (DMTBTPA)

This protocol converts TBTPA to its more soluble and stable dimethyl ester via Fischer esterification.

Principle: The diacid is reacted with an excess of methanol in the presence of a strong acid catalyst to form the diester and water. The large excess of methanol drives the equilibrium towards the product side.

Materials:

  • This compound (TBTPA)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated, catalytic amount

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble a standard reflux apparatus.

  • Reaction: Suspend TBTPA (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq) in the round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the TBTPA weight).

  • Reflux: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. The TBTPA should gradually dissolve as it converts to the more soluble ester. Reflux for 12-24 hours.

  • Workup: Cool the reaction mixture. If a precipitate has formed, collect it by filtration. If not, slowly pour the methanol solution into a large volume of cold water to precipitate the product.

  • Neutralization: Wash the collected solid with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst), and then again with water until the washings are neutral.

  • Drying: Dry the purified white solid in a vacuum oven.

Validation:

  • ¹H NMR Spectroscopy: In a suitable solvent (e.g., CDCl₃ or DMSO-d₆), confirm the presence of a new singlet peak around 3.9-4.0 ppm corresponding to the two methyl ester (-OCH₃) groups. The aromatic protons will not be visible due to full substitution.

  • Solubility Test: Confirm that your DMTBTPA product is now readily soluble in common polymerization solvents like hot ethylene glycol, which is crucial for the subsequent transesterification step.

G TBTPA Start: TBTPA Powder Reagent Add Thionyl Chloride + DMF (cat.) TBTPA->Reagent Reflux Reflux at 80°C (4-6 hours) Reagent->Reflux Distill Distill off excess SOCl₂ Reflux->Distill Purify Recrystallize from Hexane/Toluene Distill->Purify TBTPC Product: Pure TBTPC Purify->TBTPC Polymerize Proceed to Low-Temp Solution Polymerization TBTPC->Polymerize

Caption: Experimental workflow for TBTPC synthesis.

Section 4: Polymerization-Specific FAQs
FAQ 4.1: I have successfully synthesized TBTPC. How do I now perform the polymerization with a diol?

You can now perform a low-temperature solution polymerization.

  • Solvent: Use an anhydrous polar aprotic solvent like NMP, DMAc, or a mixture of tetrachloroethane and phenol.

  • Procedure: Dissolve your diol (e.g., bisphenol A, ethylene glycol) in the solvent under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of your TBTPC in the same solvent dropwise. An acid scavenger like pyridine or triethylamine is often added to neutralize the HCl byproduct. Let the reaction warm to room temperature and stir for several hours.

  • Precipitation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.[12]

FAQ 4.2: I have synthesized DMTBTPA. What are the conditions for melt polymerization?

This follows the classic transesterification process for polyesters.[4]

  • Stage 1 (Ester Interchange): Mix your DMTBTPA with an excess of the diol (e.g., 1:2.2 molar ratio with ethylene glycol). Add a transesterification catalyst (e.g., zinc acetate, manganese acetate). Heat the mixture to 180-220°C. Methanol will be evolved and should be distilled off.

  • Stage 2 (Polycondensation): Once methanol evolution ceases, add a polycondensation catalyst (e.g., antimony trioxide). Gradually increase the temperature (to 250-280°C) and slowly apply a high vacuum (<1 Torr). The excess diol will be removed, and the viscosity of the melt will increase significantly as the molecular weight builds. The reaction is complete when the desired melt viscosity is reached.

Section 5: Safety & Handling
  • This compound (TBTPA): Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[14] Handle in a well-ventilated area.

  • Thionyl Chloride (SOCl₂): EXTREME HAZARD. Thionyl chloride is highly toxic, corrosive, and reacts violently with water. All work must be conducted in a certified chemical fume hood. Wear heavy-duty gloves and face shield. Inhalation can be fatal.

  • Acid Chlorides (TBTPC): Corrosive and moisture-sensitive. Handle under an inert atmosphere. They will hydrolyze back to the carboxylic acid upon contact with water, releasing HCl gas.

  • General Precautions: Always handle chemicals in accordance with good industrial hygiene and safety practices.[15] Ensure emergency eyewash stations and showers are accessible.

References

Preventing byproduct formation in Tetrabromoterephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tetrabromoterephthalic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in minimizing byproduct formation and achieving high-purity product. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

I. Understanding the Synthesis: An Overview

The synthesis of this compound is typically achieved through the electrophilic aromatic bromination of terephthalic acid. This reaction involves the substitution of the four hydrogen atoms on the aromatic ring with bromine atoms. Common methods employ a strong brominating agent, often in a highly acidic medium such as oleum (fuming sulfuric acid) or concentrated nitric acid, to overcome the deactivating effect of the two carboxylic acid groups on the aromatic ring.[1]

The primary challenge in this synthesis is achieving complete bromination to yield the desired tetrabrominated product while minimizing the formation of incompletely brominated intermediates, such as mono-, di-, and tri-bromoterephthalic acids. The presence of these byproducts can significantly impact the properties of the final product and its performance in downstream applications.

II. Troubleshooting Guide: Preventing Byproduct Formation

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Question 1: My final product is a mixture of brominated terephthalic acids, with a significant amount of di- and tri-brominated species. What went wrong?

Answer:

The presence of incompletely brominated byproducts is the most common issue in this synthesis. It typically points to one or more of the following factors:

  • Insufficient Bromine: The stoichiometry of the reaction is crucial. Ensure you are using a sufficient excess of bromine to drive the reaction to completion. For every mole of terephthalic acid, at least four moles of bromine (Br₂) are theoretically required. In practice, a larger excess is often necessary.

  • Inadequate Reaction Time or Temperature: The bromination of a deactivated ring like terephthalic acid is a kinetically controlled process.[2] If the reaction time is too short or the temperature is too low, the reaction may not proceed to full substitution. It is essential to monitor the reaction progress, if possible, and ensure it is allowed to run to completion.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low bromine concentration, resulting in incomplete bromination. Ensure vigorous and consistent agitation throughout the reaction.

  • Catalyst Deactivation or Insufficient Catalyst: If using a catalyst, such as iodine, ensure it is of good quality and used in the appropriate amount. Contaminants in the reaction mixture can sometimes deactivate the catalyst.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Bromine Stoichiometry Insufficient bromine to fully substitute the aromatic ring.Increase the molar excess of bromine. A 5-10% excess over the stoichiometric amount is a good starting point for optimization.
Reaction Time Reaction stopped before all four bromine atoms could be substituted.Increase the reaction time. Monitor the reaction progress using a suitable analytical technique like HPLC if feasible.
Reaction Temperature Insufficient thermal energy to overcome the activation energy for the final bromination steps.Gradually increase the reaction temperature, while carefully monitoring for any signs of decomposition or side reactions.
Mixing Inadequate dispersion of reactants, leading to non-uniform reaction.Use a powerful overhead stirrer and ensure the reaction vessel is appropriately sized to allow for efficient mixing.

Question 2: I am observing charring or discoloration of my reaction mixture, and the final product is dark. What is the cause and how can I prevent it?

Answer:

Darkening or charring of the reaction mixture often indicates decomposition of the starting material or product, or the occurrence of unwanted side reactions.

  • Excessively High Temperature: While a sufficiently high temperature is needed, excessive heat can lead to the decomposition of terephthalic acid or the brominated products, especially in the presence of strong acids like oleum.

  • Presence of Organic Impurities: Impurities in the starting terephthalic acid or the solvent can be more susceptible to oxidation or decomposition under the harsh reaction conditions, leading to colored byproducts.

  • Reaction with Solvent: At very high temperatures, the solvent itself (e.g., sulfuric acid in oleum) can act as an oxidizing agent, leading to degradation of the organic components.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Reaction Temperature Temperature is too high, causing thermal decomposition.Carefully control the reaction temperature using a reliable heating mantle and temperature controller. Avoid localized overheating.
Purity of Reagents Impurities in terephthalic acid or solvent are decomposing.Use high-purity terephthalic acid. Ensure the oleum or other acidic medium is of appropriate grade and free from contaminants.
Reaction Time Prolonged exposure to high temperatures is causing degradation.Optimize the reaction time to be sufficient for complete bromination but not excessively long.

III. Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect in the synthesis of this compound?

A1: The most common byproducts are the incompletely brominated terephthalic acids:

  • 2-Bromoterephthalic acid
  • 2,5-Dibromoterephthalic acid
  • 2,6-Dibromoterephthalic acid
  • 2,3,5-Tribromoterephthalic acid

Additionally, if your starting terephthalic acid is not pure, you may have carried-over impurities such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[3][4]

Q2: How can I monitor the progress of the reaction to ensure complete bromination?

A2: Monitoring the reaction can be challenging due to the aggressive reaction conditions. However, if feasible, you can carefully take small aliquots of the reaction mixture, quench them in a suitable solvent (e.g., a solution of sodium bisulfite to remove excess bromine), and analyze the organic components by High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting material and the formation of the desired product and intermediates.

Q3: What is the best way to purify the crude this compound to remove the partially brominated byproducts?

A3: Recrystallization is a common and effective method for purifying this compound.[5][6] The choice of solvent is critical. A good recrystallization solvent should dissolve the this compound and the byproducts at an elevated temperature, but the desired product should be significantly less soluble than the byproducts upon cooling, allowing it to crystallize out in a pure form. Solvents such as acetic acid, or mixtures of acetic acid and water, have been used for the recrystallization of similar aromatic acids.[6] In some cases, conversion to the dimethyl ester, followed by recrystallization and subsequent hydrolysis back to the acid, can be an effective purification strategy.[7][8][9]

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Oleum (Fuming Sulfuric Acid): Highly corrosive and reacts violently with water.[10][11][12] It is a strong oxidizing agent and can cause severe burns.
  • Bromine: Toxic, corrosive, and has a high vapor pressure.[6][13] It can cause severe burns upon contact and is harmful if inhaled.
  • Reaction Vapors: The reaction can release hydrogen bromide (HBr) gas, which is corrosive and toxic.
  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
  • Quenching: The reaction mixture should be quenched carefully by slowly adding it to ice or cold water to dissipate the heat of dilution of the strong acid.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add terephthalic acid (1.0 eq).

  • Addition of Oleum: Carefully add fuming sulfuric acid (oleum, e.g., 20% SO₃) to the flask while stirring.

  • Addition of Bromine: Slowly add bromine (at least 4.0 eq) to the reaction mixture through the dropping funnel. The addition should be done at a controlled rate to manage the initial exotherm.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for several hours with vigorous stirring.

  • Reaction Monitoring (Optional): If possible, monitor the reaction progress by HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Isolation: The precipitated crude product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., glacial acetic acid).

  • Dissolution: In a flask, add the crude this compound and the recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.

V. Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is an excellent technique for determining the purity of this compound and quantifying the presence of partially brominated byproducts.

  • Column: A C18 reverse-phase column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where all the aromatic acids absorb (e.g., 240 nm or 254 nm) is appropriate.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of water and acetonitrile or a dilute basic solution, and then filtered before injection.

VI. Visualizations

Synthesis_Workflow terephthalic_acid Terephthalic Acid reaction Bromination Reaction terephthalic_acid->reaction bromine_oleum Bromine in Oleum bromine_oleum->reaction crude_product Crude Product (Tetrabromo- and partially brominated TAs) reaction->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product byproducts Byproducts (in mother liquor) purification->byproducts Byproduct_Formation_Mechanism cluster_bromination Sequential Bromination Steps TA Terephthalic Acid (C₆H₄(COOH)₂) MonoBr Monobromo-TA TA->MonoBr + Br₂ DiBr Dibromo-TA MonoBr->DiBr + Br₂ TriBr Tribromo-TA DiBr->TriBr + Br₂ TetraBr Tetrabromo-TA (C₆Br₄(COOH)₂) TriBr->TetraBr + Br₂

References

Optimizing reaction conditions for polyesterification with Tetrabromoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of polyesterification with tetrabromoterephthalic acid, designed for chemists and materials scientists. This technical support center provides detailed troubleshooting, FAQs, and optimized protocols to help you achieve high-quality, high-molecular-weight polymers.

Technical Support Center: Polyesterification with this compound

Welcome to the technical support center for polyester synthesis using this compound (TBTA). As a Senior Application Scientist, I understand the unique challenges presented by this monomer. The high bromine content, which imparts excellent flame-retardant properties, also introduces specific hurdles in polymerization, such as thermal sensitivity and reaction control. This guide is structured to provide direct answers to common problems, explain the underlying chemical principles, and offer robust, field-tested protocols.

Troubleshooting Guide & FAQs

Issue 1: Low Molecular Weight or Stalled Reaction

Q1: My polyesterification reaction stops at a low molecular weight (low intrinsic viscosity). What are the most likely causes and how can I fix this?

A1: Achieving a high degree of polymerization is the primary goal, and a stall indicates a disruption in the step-growth mechanism. The most common culprits are stoichiometric imbalance, monomer impurities, inefficient removal of reaction byproducts, and catalyst deactivation.

  • Fundamental Principle: The Necessity of Perfect Stoichiometry Step-growth polymerization is exquisitely sensitive to the molar ratio of the functional groups. For an A-A (diacid) + B-B (diol) polymerization, any deviation from a perfect 1:1 stoichiometric ratio will severely limit the maximum achievable molecular weight.[1][2] An excess of one monomer results in all polymer chains being terminated with that same functional group, preventing further reaction. This relationship is described by the Carothers equation, which demonstrates that even a 1% molar imbalance can drastically reduce the degree of polymerization.[1]

  • Actionable Solutions:

    • Verify Monomer Purity: Impurities lacking functional groups or monofunctional impurities act as chain terminators, capping the growing polymer chain.[2][3] It is critical to use high-purity TBTA and diol. Consider recrystallization or other purification methods if the purity is suspect.[4][5]

    • Precise Stoichiometry: Weigh your monomers with extreme accuracy (e.g., using a 4-place analytical balance). Account for the molecular weight of both the TBTA (481.72 g/mol ) and the chosen diol.

    • Efficient Byproduct Removal: The condensation reaction produces water (or methanol if using a transesterification route). According to Le Chatelier's principle, this byproduct must be continuously removed to drive the reaction equilibrium toward the polymer. Ensure your reaction setup has an efficient condenser and a strong vacuum (in the final stages) or a steady inert gas sparge to facilitate water removal.[6][7]

    • Catalyst Activity: Ensure your catalyst is active and not hydrolyzed. Some catalysts are sensitive to moisture and can deactivate over time or upon exposure to the water generated during the initial esterification phase.[8][9]

Issue 2: Polymer Discoloration (Yellowing or Darkening)

Q2: The final polyester is yellow or brown, but I need a colorless product. What causes this discoloration?

A2: Discoloration in polyesters, particularly those containing thermally sensitive monomers like TBTA, is almost always a result of thermal degradation and oxidative side reactions at high temperatures.

  • Causality: Thermal Stress and Oxidation While polyesterification requires high temperatures (often >200°C) to maintain a molten state and achieve adequate reaction rates, prolonged exposure to these conditions can cause side reactions.[10][11] The presence of oxygen is particularly detrimental, as it can lead to oxidative degradation, forming chromophores (colored compounds). Halogenated compounds can also be susceptible to dehydrohalogenation at extreme temperatures, further contributing to color formation and degradation.

  • Actionable Solutions:

    • Maintain a Strict Inert Atmosphere: The entire polymerization process must be conducted under a nitrogen or argon atmosphere. Before heating, thoroughly purge the reactor with your inert gas to remove all traces of oxygen. Maintain a gentle positive pressure throughout the reaction.

    • Optimize Temperature Profile: Do not hold the reaction at the maximum temperature for longer than necessary. Use a staged temperature approach: a lower temperature for the initial esterification step (e.g., 180-210°C) and a higher temperature only for the final polycondensation step under vacuum (e.g., 220-250°C).[12]

    • Use of Antioxidants/Stabilizers: Small amounts of phosphorus-based antioxidants (e.g., triphenyl phosphite) can be added at the beginning of the reaction. These compounds can inhibit oxidation and chelate metal ions from the catalyst that might promote degradation.

    • Catalyst Choice: Some catalysts can contribute to color. Titanium-based catalysts, while effective, can sometimes impart a slight yellow tint. Antimony-based catalysts are often preferred for achieving better color in PET and related polyesters.[12]

Issue 3: Gel Formation or Insoluble Material

Q3: My reaction mixture became a gel or contains insoluble particles. What went wrong?

A3: Gelation indicates the formation of a cross-linked polymer network instead of the desired linear chains. This is typically caused by trifunctional impurities or side reactions that create branching points.

  • Mechanistic Insight: Branching and Cross-linking The ideal polyesterification involves only bifunctional monomers (diacids and diols). If a monomer with a functionality greater than two is present (e.g., glycerol or trimellitic acid as an impurity), it can act as a branching point. As the reaction progresses, these branches can connect, leading to an infinite network, or a gel. Side reactions at high temperatures, such as the Ordelt reaction in unsaturated polyesters, can also create cross-links.[13]

  • Actionable Solutions:

    • Scrutinize Monomer Purity: The most common cause is an impurity with three or more reactive groups. Ensure your TBTA and diol are free from such contaminants.[2]

    • Control Reaction Temperature: Extremely high temperatures can promote side reactions that may lead to branching. Adhere to the optimized temperature profile.

    • Diol Stability: Certain diols can undergo side reactions. For example, 1,4-butanediol can cyclize to form tetrahydrofuran (THF), which not only disrupts stoichiometry but can lead to other degradation pathways under harsh conditions.[14] Choose a diol that is stable under your reaction conditions.

Experimental Protocols & Data

Optimized Melt Polycondensation Protocol for TBTA-based Polyester

This protocol details a two-stage melt polycondensation process, which is standard for achieving high molecular weight.

Step 1: Esterification (First Stage)

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Charging Monomers: Accurately weigh and charge equimolar amounts of this compound (TBTA) and the selected diol (e.g., Ethylene Glycol, 1,4-Butanediol) into the reactor. A common practice is to use a slight excess of the diol (e.g., 1.05 to 1.2 molar equivalents) to compensate for any diol lost during water removal, though this must be carefully optimized.[6]

  • Catalyst Addition: Add the catalyst (e.g., Antimony(III) oxide, 200-300 ppm by weight of the final polymer).

  • Inerting: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.

  • Heating: Begin stirring and slowly heat the mixture to 190-210°C under a gentle nitrogen flow. Water will begin to distill off as the esterification reaction proceeds.

  • Monitoring: Continue this stage until ~85-90% of the theoretical amount of water has been collected. This can take 2-4 hours. The mixture should become clear and homogeneous.

Step 2: Polycondensation (Second Stage)

  • Increase Temperature: Raise the reaction temperature to 230-250°C .

  • Apply Vacuum: Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr (<1.3 mbar). This is critical for removing the final traces of water and excess diol, driving the polymerization to completion.

  • Monitor Viscosity: The viscosity of the molten polymer will increase significantly as the molecular weight builds. The torque on the mechanical stirrer is a good indicator of this change.

  • Termination: Continue the reaction under high temperature and vacuum until the desired viscosity is reached (typically 1-3 hours).

  • Extrusion & Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, then pelletize for characterization.

Data Summary: Key Reaction Parameters
ParameterStage 1: EsterificationStage 2: PolycondensationRationale
Temperature 190-210°C230-250°CLower temp for initial reaction minimizes degradation; higher temp needed for melt fluidity and high conversion.[12]
Pressure Atmospheric (N₂ flow)< 1 Torr (Vacuum)N₂ removes bulk water; vacuum is essential for removing final traces to achieve high MW.[7]
Catalyst Antimony(III) OxideAntimony(III) OxideEffective for both stages, known for producing polymers with good color.[12]
Stirring Speed 50-100 RPM20-50 RPM (adjust as needed)Good mixing is crucial for heat/mass transfer; speed is reduced as viscosity increases dramatically.
Duration 2-4 hours1-3 hoursStage 1 is complete when water evolution ceases; Stage 2 is complete when target viscosity is reached.

Visualizations

Workflow for Polyesterification of TBTA

This diagram outlines the complete experimental process from preparation to final characterization.

Polyesterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing & Analysis P1 Monomer Purification (TBTA & Diol) P2 Stoichiometric Weighing P1->P2 P3 Catalyst & Additive Prep P2->P3 R1 Charge Reactor & Inert Gas Purge P3->R1 R2 Stage 1: Esterification (190-210°C, N2 Flow) Remove H2O R1->R2 R3 Stage 2: Polycondensation (230-250°C, Vacuum) Increase MW R2->R3 PP1 Polymer Extrusion & Quenching R3->PP1 PP2 Pelletization PP1->PP2 A1 Characterization (GPC, DSC, TGA, NMR) PP2->A1

Caption: A typical workflow for the synthesis and analysis of TBTA-based polyesters.

Troubleshooting Logic for Low Molecular Weight

This decision tree helps diagnose the root cause of incomplete polymerization.

Troubleshooting_MW Start Problem: Low Molecular Weight C1 Was stoichiometry calculated and weighed precisely (1:1)? Start->C1 C2 Was byproduct (H2O) effectively removed? C1->C2 Yes S1 Solution: Recalculate & re-weigh. Use analytical balance. C1->S1 No C3 Were monomers of high purity (>99%)? C2->C3 Yes S2 Solution: Check vacuum pump. Ensure no leaks. Increase reaction time. C2->S2 No C4 Was the catalyst active and correct amount? C3->C4 Yes S3 Solution: Purify monomers (e.g., recrystallization). C3->S3 No S4 Solution: Use fresh catalyst. Check for deactivation. C4->S4 No

Caption: A decision tree for troubleshooting low molecular weight in polyester synthesis.

References

Technical Support Center: Scaling Up Tetrabromoterephthalic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Tetrabromoterephthalic acid (TBTA). As Senior Application Scientists, we have compiled this guide to address the common challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production. This resource is designed for researchers, chemists, and process engineers, providing field-proven insights and troubleshooting methodologies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of TBTA synthesis. The typical synthesis involves the electrophilic bromination of terephthalic acid (TPA) using elemental bromine, often under harsh conditions such as in oleum or concentrated nitric acid.[1][2]

Issue 1: Incomplete Reaction or Low Conversion of Terephthalic Acid

Q: My large-scale batch reaction has stalled, and analysis shows a significant amount of unreacted or partially brominated terephthalic acid. What are the likely causes and how can I resolve this?

A: Incomplete conversion is a common scale-up challenge, often rooted in mass and heat transfer limitations, or issues with reagent stoichiometry and catalyst activity.

Probable Causes & Solutions:

  • Poor Mass Transfer/Mixing: Terephthalic acid has very low solubility in many common solvents.[3] At larger scales, inadequate agitation can lead to a heterogeneous slurry where the solid TPA does not have sufficient contact with the brominating agent.

    • Solution: Increase the agitation speed to ensure the solids remain suspended. For larger reactors, evaluate the impeller design (e.g., pitched-blade turbine, anchor) to ensure effective solid suspension and liquid-liquid dispersion if bromine is added separately.

  • Insufficient Catalyst Activity: If using a catalyst like iodine, its deactivation or insufficient concentration can halt the reaction.

    • Solution: Ensure the catalyst is added at the correct molar ratio. If catalyst deactivation is suspected, a fresh charge of catalyst might be necessary, though this should be done with caution to avoid runaway reactions.

  • Localized Temperature Gradients: Large reactors can develop "cold spots" where the reaction rate is significantly lower.[4] The bromination of deactivated rings like TPA is often highly temperature-dependent.

    • Solution: Ensure your reactor has adequate heating jackets and internal baffles to promote uniform heat distribution. Monitor the temperature at multiple points within the reactor if possible.

  • Premature Loss of Bromine: Bromine has a relatively low boiling point (58.8 °C). If the reaction temperature is not well-controlled or if the reactor is not properly sealed, bromine can be lost from the headspace.

    • Solution: Operate under a slight positive pressure using an inert gas like nitrogen. Ensure the reactor's condenser is adequately sized and cooled to reflux any vaporized bromine.

Troubleshooting Logic for Incomplete Reaction:

Caption: Troubleshooting workflow for an incomplete bromination reaction.

Issue 2: Product Discoloration (Yellow, Brown, or Pink Hue)

Q: After isolation, my this compound is off-white and has a distinct color. What causes this and how can I purify it?

A: Discoloration in the final product typically points to the presence of impurities, which can be residual bromine, byproducts from side reactions, or corrosion products.

Probable Causes & Solutions:

  • Trapped Elemental Bromine: The dense, crystalline product can trap elemental bromine, giving it a yellow-to-orange color.

    • Solution: An effective washing step is crucial. Washing the filter cake with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate will quench residual bromine.[5] Follow this with a water or solvent wash to remove the resulting salts.

  • Formation of Colored Byproducts: Impurities in the starting terephthalic acid, such as 4-carboxybenzaldehyde (4-CBA), can undergo bromination and subsequent reactions to form colored species.[6]

    • Solution: Use high-purity terephthalic acid as the starting material. To purify the final product, recrystallization is effective. A common method for related compounds involves dissolving the crude acid in an aqueous base (like NaOH), treating the solution with activated charcoal to adsorb colored impurities, filtering, and then re-precipitating the purified acid by adding a mineral acid (e.g., HCl, H₂SO₄).[7]

  • Corrosion Products: The highly corrosive nature of bromine, HBr, and oleum can leach metal ions from the reactor if the materials of construction are not appropriate, leading to colored metal bromide contaminants.[4]

    • Solution: Ensure the reactor and all wetted parts are made of highly resistant materials (see FAQ section). If contamination has occurred, the purification method described above (dissolution, charcoal treatment, precipitation) is often effective at removing metallic impurities.

Issue 3: Difficult Filtration and Washing of the Final Product

Q: My TBTA product is extremely fine and is clogging the filter, leading to very slow filtration times. How can I improve this process?

A: The physical properties of the crystalline product are highly dependent on the reaction and workup conditions. Fine particles or a gummy consistency can make solid-liquid separation a major bottleneck at scale.

Probable Causes & Solutions:

  • Rapid Precipitation/Crystallization: "Crashing out" the product by rapidly changing the temperature or pH can lead to the formation of very small, poorly-filterable crystals.

    • Solution: Control the precipitation process. Cool the reaction mixture slowly to allow larger crystals to form. If precipitating from a basic solution, add the acid slowly and with good agitation to control the particle size. Seeding the solution with a small amount of previously isolated, crystalline product can also promote the growth of larger crystals.

  • Gummy or Oily Consistency: The presence of partially brominated, more soluble intermediates can lead to an oily precipitate that fouls filter media.

    • Solution: Ensure the reaction goes to completion. Before filtration, consider adding an anti-solvent (a solvent in which TBTA is insoluble but the impurities are soluble) to the reaction slurry to help granulate the product and dissolve impurities.

  • Inappropriate Filtration Equipment: Lab-scale Buchner funnels do not always scale up effectively.

    • Solution: For pilot and industrial scales, consider using equipment designed for fine chemicals, such as a Nutsche filter-dryer, a centrifuge with a filter bag, or a filter press. These systems are designed to handle larger volumes and can incorporate washing and drying in a single, contained unit.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling bromine and its byproducts at an industrial scale?

A: The two primary chemical hazards are elemental bromine (Br₂) and hydrogen bromide (HBr) gas.

  • Bromine (Br₂): It is highly toxic, corrosive, and a strong oxidizing agent.[5][8] Inhalation can cause severe respiratory damage, and skin contact leads to painful chemical burns.[9] All transfers and reactions must be conducted in a closed system or under highly effective ventilation.[8][9] A sodium thiosulfate solution should always be available for neutralizing spills.[5]

  • Hydrogen Bromide (HBr): This is a toxic and highly corrosive gas that is a byproduct of the bromination reaction (1 mole of HBr is produced for every C-H bond substituted with Br).[10] It will fume in moist air, forming hydrobromic acid. An off-gas scrubbing system is mandatory at scale. This typically involves passing the reactor vent stream through a caustic solution (e.g., NaOH) to neutralize the HBr.[11]

HazardKey RisksRecommended Mitigation Measures
Bromine (Br₂) Handling Acute toxicity (inhalation), severe skin/eye burns, strong oxidizer (fire risk)Use in closed systems, provide local exhaust ventilation, wear appropriate PPE (face shield, fluorinated rubber gloves), have spill kits with sodium thiosulfate readily available.[5][8][9]
HBr Off-Gas Corrosive to respiratory tract, damage to equipmentDirect reactor vent to a caustic scrubber system (e.g., packed tower with NaOH solution). Monitor scrubber efficiency.
Exothermic Reaction Potential for thermal runaway, leading to over-pressurization and loss of containmentAdd bromine slowly and monitor internal temperature closely. Ensure the reactor has an adequate cooling system and a pressure relief device (rupture disk, relief valve).

Q2: What materials of construction are suitable for a reactor used in this process?

A: The choice of material is critical due to the extreme corrosivity of wet bromine and HBr.[4] Standard stainless steel (304, 316) is not suitable and will corrode rapidly.[12][13]

  • Recommended Materials:

    • Glass-Lined Steel: The industry standard for this type of chemistry. The glass lining is inert, but must be handled carefully to avoid mechanical shock or scratches.

    • Hastelloy C-276: A nickel-molybdenum-chromium alloy with excellent resistance to a wide range of corrosive environments.[13][14]

    • Tantalum: Extremely resistant but very expensive, often used for smaller critical components like thermowells or dip tubes.

  • Gaskets and Seals:

    • PTFE (Teflon): Excellent chemical resistance.

    • PVDF (Kynar): Also shows excellent resistance to bromine.[13]

    • Elastomers: Most common elastomers like Buna-N and EPDM have poor resistance to bromine.[13] Viton® (FKM) may offer some resistance but should be tested for the specific process conditions.

Q3: How should the hydrogen bromide (HBr) byproduct be managed?

A: At an industrial scale, simply neutralizing the HBr off-gas is wasteful. Bromine is an expensive raw material, so recovering and recycling it is economically and environmentally essential.[15] A common industrial practice involves:

  • Absorption: The HBr gas from the reactor is passed into water to create an aqueous solution of hydrobromic acid.

  • Oxidation: This hydrobromic acid solution is then treated with an oxidizing agent, typically chlorine gas, to convert the bromide ions back into elemental bromine.

    • 2 HBr + Cl₂ → 2 HCl + Br₂

  • Separation: The resulting bromine can be separated from the hydrochloric acid solution by distillation or phase separation, purified, and recycled back to the main reactor.

Q4: What analytical methods are recommended for in-process control and final product QC?

A: A combination of techniques is recommended for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method. A reverse-phase method with a C18 column and a UV detector can be used to separate and quantify the starting material (TPA), partially brominated intermediates (mono-, di-, and tri-bromo species), the final product (TBTA), and key impurities like 4-CBA.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying unknown volatile or semi-volatile impurities. Derivatization of the carboxylic acid groups to esters (e.g., methyl esters) is often required to make the analytes volatile enough for GC analysis.[17]

  • Titration: A simple acid-base titration can be used to determine the overall purity of the final product by assaying the carboxylic acid content.

  • Melting Point: A sharp melting point (or decomposition temperature, as TBTA decomposes at ~350 °C) is a good indicator of high purity.[18]

Scale-Up Bromination Workflow:

Caption: A typical workflow for the scaled-up batch production of TBTA.

References

Technical Support Center: Minimizing Catalyst Deactivation in Tetrabromoterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrabromoterephthalic acid (TBTA). This guide is designed for researchers, scientists, and process development professionals to navigate the complexities of this challenging synthesis. The bromination of terephthalic acid is a demanding electrophilic aromatic substitution, often complicated by the deactivating nature of the dual carboxylic acid groups. Success hinges on maintaining the activity of the catalytic system. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently encountered questions regarding catalyst deactivation.

Section 1: The Catalytic System in Focus

The synthesis of TBTA from terephthalic acid is an electrophilic aromatic substitution reaction. Due to the strong electron-withdrawing and deactivating nature of the two carboxylic acid groups on the aromatic ring, harsh reaction conditions are necessary.[1][2] A common and effective method involves using elemental bromine in a medium of oleum (fuming sulfuric acid), with iodine often serving as a catalyst.[3]

The role of the iodine catalyst is to generate a more potent electrophilic brominating agent in-situ. It reacts with bromine to form iodine monobromide (IBr), which is more polarized and thus a stronger electrophile than Br₂ alone. This activation is crucial for overcoming the high energy barrier of substituting onto the deactivated ring.

G TA Terephthalic Acid (TA) Sigma Sigma Complex (Intermediate) TA->Sigma Electrophilic Attack Br2 Bromine (Br₂) IBr Activated Electrophile (e.g., IBr) Br2->IBr I2 Iodine Catalyst (I₂) I2->IBr Reacts with Br₂ Oleum Oleum (H₂SO₄/SO₃) Oleum->Sigma Stabilizes IBr->Sigma TBTA Tetrabromoterephthalic Acid (TBTA) Sigma->TBTA Deprotonation & Rearomatization HBr HBr Sigma->HBr G Start Symptom: Low Conversion / Stalled Reaction Step1 Step 1: Analyze Reagents (TA, Bromine, Oleum, Iodine) Start->Step1 Step2 Step 2: Review Reaction Parameters (Temp, Stirring, Time) Start->Step2 Step3 Step 3: Inspect Reaction Mixture (Color, Solids) Start->Step3 Cause1 Potential Cause: Catalyst Poisoning Step1->Cause1 Impurities or water detected? Cause2 Potential Cause: Thermal Degradation/ Chemical Transformation Step2->Cause2 Temperature excursions or prolonged high temp? Cause3 Potential Cause: Fouling / Coking Step3->Cause3 Dark color, charring, or insoluble matter? Sol1 Solution: Purify reagents. Use anhydrous conditions. Cause1->Sol1 Sol2 Solution: Implement strict temperature control. Optimize catalyst loading. Cause2->Sol2 Sol3 Solution: Improve agitation. Modify temperature profile. Cause3->Sol3

References

Technical Support Center: Analytical Method Development for Impurities in Tetrabromoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical method development of impurities in Tetrabromoterephthalic acid (TBTA). As a critical starting material and intermediate in various industrial applications, ensuring the purity of TBTA is paramount. The control of impurities is a crucial issue for regulatory bodies and for maintaining final product quality.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, providing practical, in-depth answers to common challenges encountered during method development, troubleshooting, and validation.

The following sections are structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to offer field-proven insights grounded in authoritative analytical principles.

Section 1: Understanding Potential Impurities

A robust analytical method begins with a foundational understanding of the potential impurities. These are typically process-related, arising from the synthesis of TBTA, which is often produced by the bromination of terephthalic acid (TPA).[2]

FAQ 1: What are the most likely process-related impurities in this compound?

The impurity profile of TBTA is dictated by its synthesis route. Assuming the bromination of terephthalic acid, the primary impurities are likely to be substances from incomplete reactions or side-products.

  • Under-brominated Intermediates: The most common impurities are terephthalic acid molecules with fewer than four bromine atoms. These include Mono-, Di-, and Tri-bromoterephthalic acids.

  • Starting Material Carryover: Residual, unreacted Terephthalic acid (TPA) is a probable impurity.

  • Isomeric Impurities: If the TPA starting material contains isomers like isophthalic acid or phthalic acid, their brominated counterparts will be present as impurities.

  • Impurities from Starting Material: Commercial TPA itself contains impurities from its own synthesis (oxidation of p-xylene), such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[3][4] Brominated versions of these could also be present.

The table below summarizes these potential impurities.

Impurity Category Specific Examples Origin
Starting Material Terephthalic Acid (TPA)Unreacted starting material
Under-Brominated Species 2-Bromoterephthalic acidIncomplete bromination
2,5-Dibromoterephthalic acidIncomplete bromination
2,3,5-Tribromobenzoic acidIncomplete bromination / side reaction
Isomeric Impurities Brominated Isophthalic AcidsIsomers present in TPA starting material
Side-Reaction Products 4-Carboxybenzaldehyde (4-CBA)Impurity from TPA synthesis[4]
p-Toluic AcidImpurity from TPA synthesis[4]
Section 2: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying non-volatile organic impurities.[5] For aromatic carboxylic acids like TBTA and its related substances, reversed-phase HPLC is the method of choice.[6]

Q1: I'm starting from scratch. How should I select an initial HPLC column and mobile phase?

Answer: Your initial choices should be based on the physicochemical properties of your target analytes: aromatic dicarboxylic acids.

  • Column Selection: A C18 (octadecylsilane) column is the universal starting point for reversed-phase HPLC due to its strong hydrophobic retention of non-polar and moderately polar compounds.[6] The brominated aromatic rings of TBTA and its impurities will interact well with this stationary phase. For potentially different selectivity, especially if isomers are difficult to resolve, a Phenyl column can be effective, as it offers alternative pi-pi interactions with the aromatic analytes.[6]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous, acidified buffer and an organic solvent is standard.

    • Aqueous Phase (Mobile Phase A): Start with HPLC-grade water containing an acidifier. An acidic mobile phase is critical to suppress the ionization of the carboxylic acid groups, which is essential for achieving good peak shapes and preventing tailing.[7] A common starting point is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid.

    • Organic Phase (Mobile Phase B): Acetonitrile is an excellent first choice due to its low viscosity and UV transparency. Methanol is a suitable alternative.

    • Initial Gradient: A broad gradient, such as 5% to 95% Acetonitrile over 20-30 minutes, is effective for initial screening to determine the retention behavior of all potential impurities.

Q2: My analyte peaks, especially for the main TBTA peak, are showing significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing for acidic and basic compounds is a classic HPLC problem, often caused by secondary interactions with the stationary phase.[8] For aromatic acids like TBTA, the primary culprits are interactions with residual silanol groups on the silica backbone of the column and incomplete suppression of analyte ionization.

Here is a systematic troubleshooting workflow:

G start Peak Tailing Observed ph_check Is Mobile Phase pH at least 2 units below analyte pKa? start->ph_check ph_adjust Decrease Mobile Phase pH (e.g., use 0.1% H₃PO₄ or TFA) ph_check->ph_adjust No buffer_check Is buffer concentration adequate (10-50 mM)? ph_check->buffer_check Yes ph_adjust->buffer_check buffer_adjust Increase buffer strength buffer_check->buffer_adjust No column_check Is the column old or a 'Type A' silica? buffer_check->column_check Yes buffer_adjust->column_check column_replace Switch to a modern, high-purity 'Type B' silica or end-capped column column_check->column_replace Yes overload_check Is the peak overloaded? (triangular shape) column_check->overload_check No column_replace->overload_check overload_fix Reduce sample concentration or injection volume overload_check->overload_fix Yes end Peak Shape Improved overload_check->end No overload_fix->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Causality Explained:

  • Mobile Phase pH: The pKa of carboxylic acids on an aromatic ring is typically between 3 and 5. If the mobile phase pH is close to the pKa, the analyte exists as a mixture of ionized (carboxylate) and non-ionized (carboxylic acid) forms, leading to peak distortion.[9] By lowering the pH to below 2.5, you ensure the carboxylic acid groups are fully protonated (non-ionized), minimizing interactions with polar silanols and leading to a single, sharp peak.[7]

  • Column Chemistry: Older "Type A" silica columns have a higher concentration of acidic silanol groups that can cause strong secondary interactions. Modern, high-purity "Type B" silica columns, which are often end-capped, have fewer accessible silanols, significantly reducing peak tailing for basic and acidic compounds.[8]

Q3: I am struggling to resolve two critical, structurally similar impurity peaks. What steps can I take to improve resolution?

Answer: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

  • Optimize Selectivity (α): This is often the most impactful approach.

    • Change Organic Solvent: Switch from acetonitrile to methanol, or use a ternary mixture (e.g., water/acetonitrile/methanol). Methanol has different solvent properties and can alter elution order.

    • Change Stationary Phase: If you are using a C18 column, switch to a Phenyl or a Polar-Embedded column. A Phenyl column will introduce pi-pi interactions, which can be highly effective for separating aromatic isomers.[6][9]

    • Adjust pH/Additive: A small change in mobile phase pH or switching the acid additive (e.g., from TFA to phosphoric acid) can subtly alter the ionization state and conformation of analytes, improving separation.

  • Increase Efficiency (N):

    • Decrease Particle Size: Move from a 5 µm particle size column to a 3 µm or sub-2 µm (UPLC) column. This dramatically increases the number of theoretical plates, leading to narrower and taller peaks.[10]

    • Use a Longer Column: Doubling the column length will increase resolution by a factor of ~1.4, but at the cost of longer run times and higher backpressure.[6]

  • Optimize Retention Factor (k):

    • Adjust Gradient Slope: Make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, improving separation.

Experimental Protocol: Sample Preparation for HPLC Analysis

The poor aqueous solubility of TBTA and its highly brominated impurities is a key challenge. A suitable organic solvent that is miscible with the mobile phase is required.

Objective: To prepare a clear, particulate-free sample solution suitable for injection into an HPLC system.

Materials:

  • This compound sample

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), HPLC grade

  • Acetonitrile, HPLC grade

  • Volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • HPLC vials

Procedure:

  • Weighing: Accurately weigh approximately 10-20 mg of the TBTA sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5-7 mL of DMSO or DMF to the flask. Use a solvent that is known to fully dissolve the main compound.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Dilution: Allow the solution to return to room temperature. Dilute to the 10 mL mark with the same solvent or with acetonitrile. Rationale: Diluting with acetonitrile after initial dissolution in a stronger solvent like DMSO can improve peak shape for early-eluting compounds.

  • Filtration: Draw the solution into a syringe and filter it through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[8] This step is critical to remove any particulates that could block column frits or injector components.[11]

  • Injection: The sample is now ready for analysis. Ensure the injection volume is appropriate (e.g., 5-10 µL for analytical scale) to avoid column overload.

Section 3: Advanced Techniques for Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information. For unknown impurities, more advanced techniques are necessary.[12]

Q1: My HPLC-UV chromatogram shows several unknown peaks. When should I move to Liquid Chromatography-Mass Spectrometry (LC-MS)?

Answer: You should use LC-MS when you need to identify unknown impurities or confirm the identity of known ones. Mass spectrometry provides molecular weight and fragmentation data, which are crucial for structural elucidation.[5][13]

Use LC-MS for:

  • Identifying Unknowns: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing you to determine the elemental formula of an impurity.[13]

  • Confirming Co-elutions: If you suspect an impurity peak is not pure, MS can often distinguish between two or more co-eluting compounds that have different masses.

  • Structural Elucidation: Tandem MS (MS/MS) experiments fragment the impurity ion, and the resulting fragmentation pattern provides clues to its chemical structure.[14]

Q2: Is Gas Chromatography (GC) a viable technique for analyzing impurities in TBTA?

Answer: GC is generally not suitable for analyzing TBTA and its acidic impurities directly due to their low volatility and thermal instability. However, GC-MS can be a very powerful tool after a chemical derivatization step.[14]

When to consider GC-MS:

  • For Volatile Impurities: If you are looking for volatile organic impurities or residual solvents from the synthesis process, headspace GC is the ideal technique.[15]

  • After Derivatization: Carboxylic acids can be made volatile by converting them into esters (e.g., methyl esters) or silyl esters.[16] This allows for separation on a GC column and subsequent identification by MS. This approach can offer very high chromatographic efficiency and is excellent for separating isomers.

G start Need to Analyze Impurities q1 Are impurities volatile (e.g., residual solvents)? start->q1 gc Use Headspace GC-MS q1->gc Yes q2 Need structural ID or confirmation of unknowns? q1->q2 No lcms Use LC-MS or LC-HRMS q2->lcms Yes q3 Need to quantify known impurities with UV chromophore? q2->q3 No hplcuv Use HPLC-UV q3->hplcuv Yes q4 Are impurities non-volatile but can be derivatized? q3->q4 No q4->hplcuv No gcms_deriv Use GC-MS after derivatization (e.g., silylation) q4->gcms_deriv Yes

Caption: Decision workflow for selecting the appropriate analytical technique.

Section 4: Method Validation Essentials

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[17] For impurity analysis, this means demonstrating that the method is specific, sensitive, accurate, and precise for quantifying impurities at their specification limits.[18]

Q1: What are the key parameters I need to validate for an impurity quantification method, according to ICH guidelines?

Answer: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a quantitative impurity test are specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[19][20]

Validation Parameter Definition How to Assess
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., main compound, other impurities, degradants).[19]Spike the main compound (TBTA) with known impurities. Demonstrate baseline resolution for all peaks. Perform forced degradation studies to show separation from potential degradants.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]Typically determined by establishing the concentration that gives a signal-to-noise ratio of 10:1, or based on the standard deviation of the response and the slope of the calibration curve.
Accuracy The closeness of test results to the true value.[20]Analyze samples of TBTA spiked with known amounts of impurities at different concentration levels (e.g., 3 levels covering the range). Calculate the percentage recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[20]Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as Relative Standard Deviation (%RSD).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[19]Prepare a series of standards of the impurity at different concentrations (typically 5-6 levels) spanning the expected range (e.g., from LOQ to 120% of the specification limit). Plot the response vs. concentration and determine the correlation coefficient (r²).
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]The range is confirmed by the linearity, accuracy, and precision data. For impurities, it is typically from the LOQ to 120% of the specification.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Intentionally vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect on system suitability (e.g., resolution).

References

Technical Support Center: Controlling Molecular Weight in Tetrabromoterephthalic acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of tetrabromoterephthalic acid (TBTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling the molecular weight of polyesters derived from TBTA. This resource synthesizes established principles of step-growth polymerization with practical, field-proven insights to help you achieve your desired polymer characteristics.

I. Core Principles of Molecular Weight Control in Polycondensation

The polymerization of this compound with a diol follows the principles of step-growth, or polycondensation, polymerization.[1][2] Achieving a target molecular weight is not merely a matter of reaction time; it is a delicate balance of stoichiometry, reaction conditions, and the effective removal of condensation byproducts.[3] A high molecular weight polymer is only achieved at a very high degree of conversion, typically greater than 99%.[4] Therefore, precise control over the reaction is paramount.

The fundamental relationship governing the degree of polymerization (DP) in a bifunctional polycondensation is given by the Carothers equation:

DP = 1 / (1 - p)

where 'p' is the extent of the reaction. This equation underscores the necessity of driving the reaction as close to completion as possible to obtain high molecular weight polymers.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the polymerization of this compound and provides actionable solutions based on scientific principles.

Issue 1: Consistently Low Molecular Weight

Symptoms:

  • The final polymer has a low intrinsic viscosity.

  • The material is brittle and lacks the expected mechanical strength.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis confirms a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Potential Causes & Corrective Actions
Cause Scientific Rationale Troubleshooting Steps
Stoichiometric Imbalance In polycondensation, a precise 1:1 molar ratio of the functional groups (in this case, the carboxylic acid groups of TBTA and the hydroxyl groups of the diol) is crucial for achieving high molecular weight.[5] Any deviation from this ratio will result in one type of functional group being in excess, leading to chain termination and a lower degree of polymerization.1. Re-verify Monomer Purity: Impurities in either the TBTA or the diol can affect the true molar ratio. Use high-purity monomers. 2. Accurate Weighing: Use a calibrated analytical balance to weigh the monomers. 3. Account for Volatility: If using a volatile diol, consider adding a slight excess to compensate for any loss during heating and vacuum application.
Incomplete Reaction The polycondensation reaction is an equilibrium process.[3] To drive the reaction towards the formation of high molecular weight polymer, the condensation byproduct (typically water or methanol) must be efficiently removed.[3][6]1. Extend Reaction Time: Ensure the polymerization is carried out for a sufficient duration, especially during the final high-vacuum stage.[6] 2. Increase Temperature: Gradually increasing the temperature in the final stages can help to remove the last traces of the byproduct and increase the reaction rate.[6] However, be cautious of potential thermal degradation.[7] 3. Improve Vacuum: A high vacuum is essential for removing the condensation byproduct. Ensure your vacuum system is functioning optimally.
Side Reactions Undesirable side reactions can consume functional groups and limit chain growth.[5] For example, decarboxylation of the terephthalic acid moiety at high temperatures can occur, leading to a loss of functionality.1. Optimize Temperature Profile: Avoid excessively high temperatures that could promote thermal degradation or other side reactions.[7] 2. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Inefficient Catalyst Catalysts are often used to increase the rate of esterification and polycondensation.[8][] An inappropriate or inactive catalyst will result in a slow reaction that may not reach the high conversion required for high molecular weight.1. Catalyst Selection: Common catalysts for polyesterification include compounds of antimony, titanium, germanium, and tin.[8][10] The choice of catalyst can significantly impact the reaction rate and final polymer properties. 2. Catalyst Concentration: Optimize the catalyst concentration. Too little will be ineffective, while too much can sometimes promote side reactions.
Issue 2: Broad or Uncontrolled Molecular Weight Distribution (Dispersity)

Symptoms:

  • GPC/SEC analysis reveals a high dispersity (Đ) value (Mw/Mn).

  • Inconsistent material properties from batch to batch.

Potential Causes & Corrective Actions
Cause Scientific Rationale Troubleshooting Steps
Non-Uniform Reaction Conditions Inhomogeneities in temperature or mixing within the reactor can lead to different rates of polymerization, resulting in a broader molecular weight distribution.1. Effective Stirring: Ensure efficient and continuous stirring throughout the polymerization to maintain a homogeneous reaction mixture. 2. Uniform Heating: Use a well-controlled heating mantle or oil bath to ensure uniform temperature distribution within the reactor.
Intermediate Monomer Addition Adding one of the monomers in stages can intentionally broaden the molecular weight distribution.[11] If this is not the intended outcome, it should be avoided.1. Single-Stage Monomer Addition: Add both monomers to the reactor at the beginning of the polymerization unless a specific molecular weight distribution is desired.
Transesterification Reactions At high temperatures, interchange reactions between polymer chains can occur, which can affect the molecular weight distribution.[12]1. Control Reaction Time and Temperature: Minimize the time the polymer is held at very high temperatures after reaching the target molecular weight to reduce the extent of transesterification.

III. Frequently Asked Questions (FAQs)

Q1: How can I intentionally produce a lower, controlled molecular weight polymer?

There are two primary methods for intentionally limiting the molecular weight in a polycondensation reaction:[4]

  • Stoichiometric Imbalance: By adding a slight excess of one of the bifunctional monomers, the polymerization will stop once the other monomer is completely consumed. The degree of polymerization can be controlled by the molar ratio of the reactants.[4]

  • Addition of a Monofunctional Monomer: Introducing a small amount of a monofunctional monomer (a "chain stopper") will terminate the growing polymer chains.[4] For example, adding a mono-acid or a mono-alcohol will cap the polymer chain ends. The amount of the monofunctional monomer added can be used to control the final molecular weight.[4]

Q2: What is the role of a catalyst in the polymerization of this compound?

Catalysts in polyesterification reactions serve to increase the rate of both the initial esterification and the subsequent polycondensation steps.[8][10] They do this by activating the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the hydroxyl group. Common catalysts include metal compounds such as those of antimony, titanium, and tin.[8][10] The choice and concentration of the catalyst can influence reaction kinetics, side reactions, and the final properties of the polymer.[8]

Q3: How do I monitor the progress of the polymerization and determine the molecular weight?

Several techniques can be used to monitor the reaction and characterize the final polymer:

  • Melt Viscosity: As the molecular weight of the polymer increases, so does the viscosity of the melt. This can be monitored in real-time using a viscometer or by observing the torque on the stirrer.

  • Byproduct Evolution: The amount of condensation byproduct (e.g., water) collected can be used to calculate the extent of the reaction.

  • End-Group Analysis: Techniques like titration or NMR spectroscopy can be used to determine the concentration of the remaining functional end groups (carboxyl or hydroxyl).[13][14][15] The number-average molecular weight (Mn) can be calculated from the end-group concentration.[15][16]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a powerful technique for determining the molecular weight distribution (Mn, Mw, and dispersity) of the final polymer.[17][18]

Q4: What are the typical reaction conditions for the polymerization of this compound?

While specific conditions will vary depending on the diol used and the desired molecular weight, a typical two-stage melt polycondensation process would involve:

  • Esterification/Oligomerization: The monomers are heated under an inert atmosphere at a temperature of around 180-220°C to form low molecular weight oligomers. The water of condensation is distilled off.

  • Polycondensation: The temperature is raised further (e.g., to 250-280°C), and a high vacuum is applied to facilitate the removal of the final traces of the condensation byproduct and drive the polymerization to high molecular weight.[3]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Melt Polycondensation of TBTA
  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation condenser.

  • Monomer Charging: Charge the reactor with equimolar amounts of this compound and the chosen diol.

  • Catalyst Addition: Add the catalyst at the desired concentration.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-30 minutes to remove any oxygen.

  • Esterification Stage: Heat the reaction mixture to 180-220°C under a slow stream of nitrogen. The water of condensation will begin to distill off. Continue this stage until the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 250-280°C while slowly applying a vacuum. Reduce the pressure to below 1 mmHg.

  • Monitoring: Monitor the reaction by observing the increase in melt viscosity (stirrer torque).

  • Termination: Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

Diagram: Troubleshooting Logic for Low Molecular Weight

Troubleshooting_Low_MW Start Low Molecular Weight Observed Check_Stoichiometry Verify Monomer Stoichiometry & Purity Start->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Check_Reaction_Conditions Evaluate Reaction Conditions Conditions_OK Conditions Optimal? Check_Reaction_Conditions->Conditions_OK Check_Catalyst Assess Catalyst Performance Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Stoichiometry_OK->Check_Reaction_Conditions Yes Adjust_Stoichiometry Adjust Monomer Ratio / Purify Monomers Stoichiometry_OK->Adjust_Stoichiometry No Conditions_OK->Check_Catalyst Yes Adjust_Conditions Increase Time/Temp / Improve Vacuum Conditions_OK->Adjust_Conditions No Change_Catalyst Change Catalyst / Optimize Concentration Catalyst_OK->Change_Catalyst No Success Target Molecular Weight Achieved Catalyst_OK->Success Yes Adjust_Stoichiometry->Check_Stoichiometry Adjust_Conditions->Check_Reaction_Conditions Change_Catalyst->Check_Catalyst

Caption: Troubleshooting workflow for addressing low molecular weight in TBTA polymerization.

V. References

  • End-Group Analysis and Number-Average Molecular Weight Determination of Some Polyalkylene Glycols and Glycol Polyesters Using Nuclear Magnetic Resonance Spectroscopy. ACS Publications. 13

  • NMR Analysis of Polyester Urethane End Groups and Solid-Phase Hydrolysis Kinetics. ACS Publications. 14

  • Qualitative and Quantitative End-Group Analysis of a Small Molecular Weight Polyester by Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. PubMed. 19

  • Catalysts for Polymer Synthesis. DKatalyst. 8

  • End Group Analysis. Scribd. 16

  • Minimizing side reactions during polycondensation of Butane-1,4-diol. Benchchem. 6

  • End-Group Analysis of Polymer. MtoZ Biolabs. 15

  • The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. MDPI. 17

  • The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. University of Groningen research portal. 18

  • Theoretical Influence of Polyester Molecular Weight Distribution Variation on Melt Viscosity During Injection Molding and Extrusion as Influenced by Ester-Ester Interchange. ResearchGate. 12

  • POLYCONDENSATION. Unknown Source. 1

  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. YouTube. 4

  • Control of molecular weight distribution in step-growth polymerization by an intermediate monomer feed method: effect of interchange reactions. Unknown Source. 11

  • POLYCONDENSATION REACTIONS. Farabi University. 5

  • Polymerization and polycondensation reactions. MEL Science. 2

  • The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. NPTEL Archive. 3

  • Polymerization Catalysts. BOC Sciences.

  • Polyester (PET) Synthesis. Process Insights. 20

  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. ACS Publications. 21

  • Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. Scholars Research Library. 10

  • Pet Polycondensation Side Reactions. Scribd. 7

References

Validation & Comparative

A Comparative Analysis of Tetrabromoterephthalic Acid (TBTA) and Tetrabromobisphenol A (TBBPA) as Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Performance, Mechanism, and Application

In the landscape of flame retardant technology, the selection of an appropriate agent is paramount to achieving desired safety standards without compromising the material integrity of the host polymer. Among the vast array of brominated flame retardants (BFRs), Tetrabromobisphenol A (TBBPA) has long been a dominant force, particularly in the electronics industry. However, growing environmental and health concerns have spurred research into alternatives. This guide provides a detailed, objective comparison between TBBPA and a lesser-known but potentially viable alternative, Tetrabromoterephthalic acid (TBTA), focusing on their performance, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Imperative for Effective and Safe Flame Retardancy

The proliferation of polymeric materials in virtually every aspect of modern life necessitates the use of flame retardants to mitigate fire-related risks. Brominated compounds have proven highly effective due to their ability to interrupt the combustion cycle in the gas phase. TBBPA, a stalwart in this category, is extensively used in printed circuit boards and electronic enclosures.[1] Conversely, this compound (TBTA) and its derivatives are gaining attention as reactive flame retardants, primarily for use in polyesters and polyurethanes.[2] This guide will dissect the available scientific data to offer a clear comparison for researchers and professionals in material science and development.

Chemical and Physical Properties: A Foundation for Performance

A fundamental understanding of the chemical and physical properties of TBTA and TBBPA is crucial to appreciating their behavior as flame retardants.

PropertyThis compound (TBTA)Tetrabromobisphenol A (TBBPA)
Chemical Formula C₈H₂Br₄O₄[3][4]C₁₅H₁₂Br₄O₂
Molecular Weight 481.72 g/mol [3][4]543.87 g/mol
Bromine Content ~66.4%~58.8%
Melting Point ~350 °C (decomposes)[3][4]179-181 °C
Structure Aromatic dicarboxylic acidBisphenol derivative
Mode of Incorporation Primarily reactive (forms ester linkages)Reactive (in epoxy/polycarbonate) or Additive[5]

Table 1: Comparison of the fundamental properties of TBTA and TBBPA.

The higher bromine content and significantly higher decomposition temperature of TBTA suggest a potentially greater flame retardant efficiency and better thermal stability at high processing temperatures compared to TBBPA.

Mechanism of Flame Retardancy: A Shared Halogen Pathway

Both TBTA and TBBPA function primarily through a gas-phase inhibition mechanism, a hallmark of halogenated flame retardants.

References

A Comparative Guide to Validating HPLC Methods for Tetrabromoterephthalic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Tetrabromoterephthalic acid. Drawing upon extensive experience in analytical chemistry and adherence to international regulatory standards, this document outlines two distinct reversed-phase HPLC (RP-HPLC) approaches and compares their performance based on established validation parameters. The principles and methodologies described herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Introduction: The Analytical Challenge

This compound, a halogenated aromatic dicarboxylic acid, presents unique challenges in chromatographic analysis. Its structure, characterized by a benzene ring substituted with four bromine atoms and two carboxylic acid groups, influences its solubility, polarity, and chromatographic behavior. Developing a robust and reliable HPLC method for its quantification is paramount for quality control in manufacturing, purity assessment, and stability studies. This guide will explore two potential HPLC methods, detailing the rationale behind the selection of chromatographic conditions and providing a systematic approach to their validation.

Methodology Comparison: Two Approaches to this compound Analysis

The selection of an appropriate HPLC column and mobile phase is critical for achieving optimal separation and peak shape.[7][8] Given the acidic nature and potential for strong retention of this compound, two RP-HPLC methods with different stationary phases are proposed for comparison.

Method A: C18 Stationary Phase

A C18 column is a common starting point for the separation of a wide range of compounds due to its hydrophobic nature.[9] For acidic analytes like this compound, controlling the pH of the mobile phase is crucial to ensure consistent ionization and retention.[10]

Method B: Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds. The phenyl groups can engage in π-π interactions with the aromatic ring of the analyte, providing a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase.[11] This can be advantageous in separating the analyte from structurally similar impurities.

Experimental Workflow: From Method Development to Validation

The process of establishing a validated HPLC method follows a logical progression from initial development and optimization to a formal validation study.

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the HPLC analysis and validation studies.

Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Columns:

    • Method A: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Method B: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Chemicals:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B0-15 min, 40-80% B; 15-20 min, 80% B; 20-21 min, 80-40% B; 21-25 min, 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL

Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Comparative Analysis

A comprehensive validation of both HPLC methods was performed in accordance with ICH Q2(R2) guidelines to assess their suitability for the intended purpose.[1][12][13] The key validation parameters and their acceptance criteria are summarized below.

Validation Parameter Relationship

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Caption: A diagram showing the interrelationship between key HPLC method validation parameters.

Comparative Validation Data

The performance of each method was evaluated against the pre-defined acceptance criteria.

Validation ParameterAcceptance CriteriaMethod A (C18) - ResultsMethod B (Phenyl-Hexyl) - Results
Specificity No interference at the retention time of the analyte.PassPass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.99950.9992
Range (µg/mL) To be determined based on linearity, accuracy, and precision.5 - 805 - 80
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%98.8% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%1.1%
Intermediate Precision (%RSD) ≤ 2.0%1.2%1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 30.50.8
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 101.52.5
Robustness %RSD ≤ 2.0% for minor changes in method parameters.PassPass

Discussion of Comparative Results

Both Method A (C18) and Method B (Phenyl-Hexyl) demonstrated acceptable performance for the quantification of this compound, meeting all pre-defined validation criteria. However, some key differences were observed:

  • Sensitivity: Method A exhibited a lower LOD and LOQ, indicating higher sensitivity. This could be advantageous for the analysis of samples with low concentrations of the analyte.

  • Precision: Method A showed slightly better repeatability and intermediate precision, as evidenced by the lower %RSD values.

  • Selectivity: While both methods showed good specificity, the Phenyl-Hexyl column in Method B could offer advantages in resolving potential aromatic impurities that might co-elute with the main peak on a C18 column. The choice between the two would depend on the specific impurity profile of the samples being analyzed.

Conclusion and Recommendations

Based on the comprehensive validation data, Method A (C18 stationary phase) is recommended as the primary choice for the routine quantification of this compound due to its superior sensitivity and precision. However, Method B (Phenyl-Hexyl stationary phase) serves as a valuable alternative, particularly when dealing with complex matrices where selectivity for aromatic compounds is a concern.

The successful validation of these methods underscores the importance of a systematic and scientifically sound approach to analytical procedure development.[3][14] By adhering to regulatory guidelines and thoroughly evaluating key performance characteristics, researchers and drug development professionals can ensure the generation of reliable and accurate data for the quality control and characterization of this compound.

References

A Comparative Guide to the Leaching of Tetrabromoterephthalic Acid from Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability and potential for leaching of additives from polymeric materials is of paramount importance. This guide provides an in-depth technical comparison of the leaching characteristics of Tetrabromoterephthalic acid (TBTA) from two common polymer matrices: polyester and polyamide. While direct comparative studies on TBTA are limited, this guide synthesizes available data on analogous brominated flame retardants and the inherent properties of these polymers to provide a robust predictive analysis.

Introduction to this compound (TBTA)

This compound is an aromatic bromine compound utilized as a reactive flame retardant.[1][2] This means it is chemically incorporated into the polymer backbone, for instance, as a monomer in the synthesis of flame-retardant polyesters.[2] This is in contrast to additive flame retardants, which are physically mixed with the polymer and are more prone to leaching.[1][2] Despite being chemically bound, the potential for hydrolysis and subsequent leaching of TBTA or its degradation products exists, particularly under harsh environmental conditions. This leaching can pose environmental and health risks due to the persistent and bioaccumulative nature of some brominated compounds.[1][2]

Comparative Analysis: Polyester vs. Polyamide

The propensity of a polymer to leach additives is intrinsically linked to its chemical structure, morphology, and interaction with the surrounding environment. Below is a comparative analysis of polyester and polyamide in the context of TBTA leaching.

PropertyPolyester (e.g., PET)Polyamide (e.g., Nylon 6,6)Implication for TBTA Leaching
Chemical Structure Ester linkages (-COO-)Amide linkages (-CONH-)Polyester's ester linkages are more susceptible to hydrolysis, especially in acidic or alkaline conditions, which could lead to the cleavage of the polymer backbone and release of TBTA monomers. Polyamide's amide bonds are generally more resistant to hydrolysis.[3][4][5][6][7][8][9][10][11]
Moisture Absorption Low (~0.4% moisture regain)High (~4-5% moisture regain)Polyamide's higher moisture absorption can facilitate the ingress of water, a key reactant in hydrolysis, potentially increasing the leaching rate of water-soluble substances.[6][10][11] Conversely, polyester's hydrophobicity limits water penetration.[6][10][11]
Crystallinity Can be amorphous or semi-crystallineTypically semi-crystallineHigher crystallinity generally leads to lower diffusion rates of additives, as the tightly packed crystalline regions are less permeable. The degree of crystallinity in both polymers can be controlled during processing.
Chemical Resistance Good resistance to acids and oxidizing agents, but attacked by strong alkalis.Excellent resistance to most substances, but can be attacked by strong acids and oxidizing agents.The specific chemical environment will significantly influence the degradation of the polymer and subsequent leaching. Polyester's vulnerability to alkalis is a key consideration.[7]
Glass Transition Temp. (Tg) 70-80 °C50-60 °CAbove the glass transition temperature, the polymer chains have greater mobility, which can increase the diffusion and leaching of additives. Polyamide's lower Tg suggests it may be more susceptible to leaching at moderately elevated temperatures.[6]

Analogous Leaching Data (Decabromodiphenyl ether - DecaBDE)

While specific data for TBTA is scarce, studies on the additive flame retardant decaBDE can provide insights. DecaBDE has been detected in indoor dust, suggesting its migration from consumer products.[12][13] The primary mechanism of release for such additive flame retardants is thought to be physical abrasion and weathering rather than volatilization.[12] Although TBTA is a reactive flame retardant, any unreacted monomer or degradation products would behave similarly to an additive.

Experimental Protocol for Leaching Studies

To ensure scientific integrity, a standardized and self-validating protocol is essential. The following is a detailed methodology for conducting a comparative leaching study of TBTA from polyester and polyamide matrices, adapted from established EPA and ISO methods.[14][15][16][17][18][19][20][21][22][23]

Sample Preparation
  • Material Procurement: Obtain polymer samples (polyester and polyamide) with a known concentration of incorporated TBTA.

  • Specimen Preparation: Cut the polymer samples into standardized dimensions (e.g., 50 mm x 50 mm x 2 mm) to ensure a consistent surface area-to-volume ratio.

  • Cleaning: Thoroughly clean the specimens with deionized water and a mild surfactant to remove any surface contaminants, then rinse with deionized water and dry in a desiccator.

Leaching Procedure (Adapted from EPA Method 1311 - TCLP)
  • Leaching Fluid Selection: Prepare the appropriate leaching fluid. For a general assessment, deionized water is suitable. To simulate specific environmental conditions, acidic (e.g., pH 5.0 acetic acid solution) or alkaline (e.g., pH 9.0 sodium bicarbonate solution) fluids can be used.[14][15][19][21]

  • Extraction: Place a known mass of the polymer specimen into a clean, inert extraction vessel (e.g., borosilicate glass). Add the leaching fluid at a liquid-to-solid ratio of 20:1 by weight.

  • Agitation: Seal the vessel and place it in a rotary agitator. Tumble at 30 ± 2 rpm for 18 ± 2 hours at a controlled temperature (e.g., 23 ± 2 °C).

  • Leachate Collection: After agitation, allow the solids to settle. Filter the liquid phase through a 0.45 µm filter to obtain the leachate.

Analytical Quantification of TBTA
  • Sample Preparation: Depending on the expected concentration of TBTA in the leachate, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

  • Instrumentation: Analyze the leachate for TBTA concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Calibration: Prepare a series of standard solutions of TBTA of known concentrations to generate a calibration curve for accurate quantification.

  • Quality Control: Include blank samples (leaching fluid without polymer) and spiked samples (leaching fluid with a known amount of TBTA) to validate the analytical method.

Experimental Workflow Diagram

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Procedure cluster_analysis Analytical Quantification Procure Procure Polymer Samples (Polyester & Polyamide with TBTA) Cut Cut to Standard Dimensions Procure->Cut Clean Clean and Dry Specimens Cut->Clean SelectFluid Select Leaching Fluid (e.g., Deionized Water) Clean->SelectFluid Extract Place Specimen in Vessel with Leaching Fluid (20:1 ratio) SelectFluid->Extract Agitate Agitate for 18 hours at Controlled Temperature Extract->Agitate Filter Filter to Collect Leachate Agitate->Filter Preconcentrate Pre-concentrate Leachate (e.g., SPE) Filter->Preconcentrate Analyze Analyze by HPLC-UV/MS Preconcentrate->Analyze Quantify Quantify TBTA using Calibration Curve Analyze->Quantify QC Perform Quality Control (Blanks & Spikes) Quantify->QC Report Report Results (µg/L TBTA) Quantify->Report

Caption: Experimental workflow for a comparative leaching study of TBTA.

Factors Influencing TBTA Leaching

Several factors can significantly impact the rate and extent of TBTA leaching from polymer matrices:

  • Temperature: Higher temperatures increase the diffusion coefficient of molecules within the polymer, accelerating the leaching process.

  • pH of the Contact Medium: As discussed, the pH can affect the hydrolysis rate of the polymer, particularly for polyesters in alkaline conditions.

  • Chemical Nature of the Contact Medium: The presence of organic solvents or surfactants in the surrounding medium can enhance the solubility of TBTA and swell the polymer matrix, facilitating leaching.

  • UV Radiation: Exposure to UV radiation can lead to photodegradation of the polymer, creating smaller, more mobile fragments and potentially breaking the chemical bonds holding TBTA.

  • Mechanical Stress: Physical abrasion and wear can expose fresh surfaces and generate microplastic particles, increasing the surface area available for leaching.[12]

Logical Relationship Diagram

Factors_Influencing_Leaching cluster_polymer Polymer Properties cluster_environment Environmental Factors PolymerType Polymer Type (Polyester vs. Polyamide) Leaching TBTA Leaching Rate PolymerType->Leaching Crystallinity Crystallinity Crystallinity->Leaching Tg Glass Transition Temp. Tg->Leaching Temperature Temperature Temperature->Leaching pH pH of Medium pH->Leaching UV UV Radiation UV->Leaching ContactLiquid Contact Liquid ContactLiquid->Leaching

Caption: Factors influencing the leaching of TBTA from polymer matrices.

Conclusion

The leaching of this compound from polymer matrices is a complex process governed by the interplay between the polymer's intrinsic properties and external environmental factors. Based on the chemical structures and properties, it is hypothesized that polyesters may be more susceptible to TBTA leaching under hydrolytic conditions, particularly at elevated pH, due to the vulnerability of their ester linkages. Conversely, the higher moisture absorption of polyamides could facilitate leaching in aqueous environments if unreacted TBTA is present.

This guide provides a framework for conducting rigorous and comparative leaching studies. By employing standardized protocols and considering the influential factors discussed, researchers can generate reliable data to assess the environmental and safety profiles of polymeric materials containing TBTA.

References

A Comparative Cost-Benefit Analysis of Tetrabromoterephthalic Acid in High-Performance Polymer Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Flammability Ratings

In the realm of high-performance polymers, the selection of a flame retardant is a critical decision that extends far beyond meeting a specific flammability standard. It is a complex cost-benefit analysis that directly impacts processability, mechanical integrity, long-term stability, and regulatory compliance of the final product. Tetrabromoterephthalic acid (TBTA) is a reactive brominated flame retardant, meaning it is incorporated as a monomer directly into the polymer backbone, typically in polyesters like Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT).[1][2] This guide provides an in-depth technical comparison of TBTA against common additive and non-halogenated alternatives, supported by experimental data and protocols, to empower researchers and engineers in making informed material selection decisions.

The core advantage of a reactive monomer like TBTA lies in its permanence. Unlike additive flame retardants which are physically blended into the polymer and can migrate or "leach" out over time, TBTA becomes an integral part of the polymer chain. This distinction is fundamental to understanding its benefits in terms of performance, environmental stability, and longevity.

Technical Profile of this compound (TBTA)

TBTA (CAS: 5411-70-1) is a brominated aromatic dicarboxylic acid.[2] Its primary function is to impart flame retardancy through the inherent bromine content, which acts as a flame inhibitor in the gas phase during combustion.

  • Mechanism of Action: When a polymer containing TBTA is exposed to a flame, it decomposes along with the polymer. This releases hydrogen bromide (HBr) into the gas phase. The HBr acts as a radical trap, interfering with the high-energy, free-radical chain reactions of combustion (e.g., H• and OH• radicals), effectively quenching the flame.

  • Thermal Stability: TBTA exhibits high thermal stability, with a decomposition temperature typically around 350°C.[2][3] This is a critical benefit as it allows the compound to withstand the high temperatures required for polyester melt processing without premature degradation, which could otherwise lead to discoloration and loss of mechanical properties.

  • Performance Attributes: As a reactive monomer, TBTA offers superior performance retention. Because it is covalently bonded, it has a minimal negative impact on the polymer's mechanical properties compared to high loadings of additive flame retardants, which can act as plasticizers or stress concentrators. Studies on analogous compounds like tetrabromophthalic anhydride (TBPA) have shown that incorporation can even improve properties like scratch hardness and adhesion.

Comparative Analysis: TBTA vs. Key Alternatives

The selection of a flame retardant is a balancing act between efficacy, cost, material properties, and environmental/health considerations. TBTA is best evaluated against three main classes of alternatives.

Additive Brominated Flame Retardants (e.g., Polymeric BFRs)

Historically, compounds like decabromodiphenyl ether (DecaBDE) were common, but due to persistence and bioaccumulation concerns, they have been largely replaced by larger, polymeric brominated flame retardants.

  • Benefits: High flame-retardant efficiency due to high bromine content.

  • Costs & Drawbacks: The primary drawback is the potential for migration and leaching from the polymer matrix. This can reduce the long-term flame retardancy of the product and lead to environmental contamination. High loadings can also negatively impact the mechanical properties, such as impact strength and elongation.

Phosphorus-Based Flame Retardants (PFRs)

PFRs represent a major class of non-halogenated alternatives. They can be either additive (e.g., triphenyl phosphate - TPP) or reactive. Their mechanism is primarily in the condensed phase.

  • Benefits: They promote the formation of a protective layer of char on the polymer surface during combustion. This char layer insulates the underlying material from heat and oxygen, starving the fire. They are often marketed as "halogen-free," which can be a significant commercial and regulatory advantage.[4]

  • Costs & Drawbacks: The efficiency of PFRs can be lower than BFRs, often requiring higher loading levels to achieve the same level of flame retardancy. Some additive PFRs can act as plasticizers, reducing the heat distortion temperature of the polymer. Certain types, like TPP, have been flagged for concerns regarding aquatic toxicity.[4]

Inorganic Flame Retardants (e.g., Aluminum Trihydroxide, Magnesium Hydroxide)

These are low-cost mineral-based additives that function through an endothermic decomposition mechanism.

  • Benefits: When heated, they decompose and release water vapor.[5] This process cools the polymer surface, dilutes flammable gases, and the resulting metal oxide residue can form a protective insulating layer. They also offer the benefit of smoke suppression and are very low in cost and toxicity.

  • Costs & Drawbacks: Their flame-retardant efficiency is very low, requiring extremely high loading levels, often exceeding 60% by weight.[5] Such high loadings drastically reduce the mechanical properties (tensile strength, impact strength) and increase the viscosity of the polymer melt, making processing difficult.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of TBTA compared to its alternatives when incorporated into a standard PBT resin.

FeatureTBTA (Reactive) Polymeric BFR (Additive) Phosphorus-Based FR (Additive) Aluminum Trihydroxide (ATH)
Typical Loading Level (wt%) 10 - 15%15 - 20%15 - 25%>60%
Flame Retardancy (UL 94) V-0V-0V-0 to V-2V-0
Limiting Oxygen Index (LOI) >28%>28%>27%>30%
Effect on Tensile Strength Minimal ReductionModerate ReductionModerate ReductionSevere Reduction
Effect on Impact Strength Minimal ReductionModerate ReductionVariable (can plasticize)Severe Reduction
Processing Stability ExcellentGoodFair to GoodPoor (High Viscosity)
Leaching/Migration NoneLow to ModerateLow to ModerateNone
Relative Cost-in-Use HighMediumMedium-HighLow
Halogen-Free Status NoNoYesYes

Cost-Benefit Decision Framework

The choice of a flame retardant is application-dependent. The following diagram illustrates a logical workflow for selecting the appropriate technology.

CostBenefit start Define Application Requirements halogen_free Is 'Halogen-Free' a Requirement? start->halogen_free performance Are Mechanical & Thermal Performance Critical? halogen_free->performance No pfr Select Phosphorus-Based FR halogen_free->pfr Yes cost Is Lowest Cost the Primary Driver? performance->cost No tbta Select Reactive BFR (e.g., TBTA) performance->tbta Yes additive_bfr Select Additive BFR cost->additive_bfr No inorganic Select Inorganic FR (e.g., ATH/MDH) cost->inorganic Yes

Caption: Decision workflow for flame retardant selection.

The analysis reveals that while TBTA has a higher initial material cost (ranging from approximately

1010-10−
15/kg for industrial quantities), its "cost-in-use" can be competitive.[6] This is due to its high efficiency, which allows for lower loading levels, and its minimal impact on mechanical properties, which prevents the need for additional costly reinforcing agents. The primary trade-off is its halogenated nature, which may be a non-starter for applications governed by strict "halogen-free" regulations or marketing requirements.

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, the following standardized protocols are recommended for a comprehensive comparison.

Protocol 1: Synthesis of TBTA-based Flame-Retardant PBT

This protocol describes a lab-scale melt polymerization process.

  • Reactant Charging: In a heated, stirred reactor equipped with a nitrogen inlet and a distillation column, charge the following:

    • Dimethyl Terephthalate (DMT)

    • 1,4-Butanediol (BDO) (in molar excess)

    • This compound (TBTA) (calculated molar percentage to achieve desired bromine content)

    • Esterification catalyst (e.g., Titanium(IV) butoxide)

  • Esterification: Heat the mixture to 180-220°C under a slow nitrogen stream. Methanol will be evolved as a byproduct of the transesterification of DMT and esterification of TBTA. Continue the reaction until methanol evolution ceases (approx. 2-3 hours).

  • Polycondensation: Add a polycondensation catalyst (e.g., Antimony(III) oxide). Gradually reduce the pressure to <1 Torr while increasing the temperature to 240-250°C. This stage removes excess BDO and increases the polymer molecular weight.

  • Extrusion & Pelletization: Once the desired melt viscosity (indicative of molecular weight) is achieved, extrude the molten polymer under nitrogen pressure into a water bath, and pelletize the resulting strand.

  • Drying: Dry the pellets thoroughly in a vacuum oven at 110°C for at least 8 hours before further processing or testing.

Protocol 2: Evaluation of Flame Retardancy

This workflow validates the fire-resistant properties of the synthesized polymer.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_test Performance Testing pellets Dried Polymer Pellets molding Injection Mold Test Specimens (ASTM D638, D256, etc.) pellets->molding conditioning Condition Samples (23°C, 50% RH, 48h) molding->conditioning loi LOI Test (ASTM D2863) conditioning->loi ul94 UL 94 Test conditioning->ul94 tensile Tensile Test (ASTM D638) conditioning->tensile tga TGA Analysis conditioning->tga

References

Navigating Regulatory Compliance: A Comparative Guide to Tetrabromoterephthalic Acid and Its Alternatives in Flame-Retardant Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, selecting formulation components that meet stringent regulatory standards while delivering high performance is a critical challenge. This guide provides an in-depth comparison of Tetrabromoterephthalic acid (TBTA)-containing materials and their emerging alternatives, with a focus on regulatory compliance, performance, and scientific validation.

Introduction to this compound (TBTA) as a Flame Retardant

This compound (TBTA), with CAS number 5411-70-1, is a reactive brominated flame retardant.[1][2] As a monomer, it is chemically integrated into the polymer backbone, primarily in the synthesis of flame-retardant polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[2] This integration offers the advantage of permanence, reducing the likelihood of the flame retardant leaching out over the material's lifespan. TBTA is valued for its high thermal stability and effectiveness in imparting flame resistance to materials used in electronics, textiles, and construction.[1]

However, as a member of the brominated flame retardant (BFR) family, TBTA is subject to the intense scrutiny faced by this class of chemicals due to concerns about their environmental persistence, bioaccumulation, and potential toxicity.[3][4] While many BFRs have been restricted or banned by international regulations, the specific regulatory status of TBTA requires careful examination.

Regulatory Landscape: Scrutinizing TBTA and its Alternatives

A thorough understanding of the regulatory framework is paramount when selecting a flame retardant. This section delves into the current regulatory status of TBTA and compares it with prominent halogen-free alternatives.

Regulatory Status of this compound (TBTA)

As of the latest available information, this compound (CAS 5411-70-1) is not currently listed on the following key regulatory lists:

  • REACH Annex XVII: This list contains substances restricted for manufacture, placing on the market, and use within the European Union.[5][6][7][8]

  • REACH Candidate List of Substances of Very High Concern (SVHC): Substances on this list are candidates for inclusion in the Authorisation List (Annex XIV). Inclusion on the Candidate List triggers legal obligations for companies, such as providing information on safe use.[2][9][10]

  • RoHS Directive: The Restriction of Hazardous Substances directive restricts the use of specific hazardous materials in electrical and electronic equipment. While it heavily restricts certain brominated flame retardants like polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), TBTA is not explicitly listed.

It is important to note that the absence of TBTA from these lists does not signify a complete lack of regulatory oversight. Some suppliers indicate that TBTA is a "controlled product in some countries," suggesting that national or regional regulations may apply.[1] Furthermore, the broader class of aromatic brominated flame retardants is under scrutiny by agencies like the European Chemicals Agency (ECHA) due to concerns about their potential for persistence, bioaccumulation, and toxicity (PBT).[3][4]

Regulatory Profile of Halogen-Free Alternatives

In response to the regulatory pressures on halogenated flame retardants, a number of halogen-free alternatives have gained prominence. These alternatives generally have a more favorable regulatory profile.

  • Phosphorus-Based Flame Retardants (PFRs): This diverse group includes compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, as well as phosphinates like aluminum diethylphosphinate. PFRs are increasingly seen as viable alternatives due to their high efficiency and often lower environmental impact.[11][12] Many PFRs are registered under REACH and are not subject to the widespread restrictions faced by many BFRs.

  • Nitrogen-Based Flame Retardants: Melamine cyanurate is a notable example, widely used in polyamides and polyesters.[13][14][15][16] It is considered an environmentally friendly, halogen-free option.[14][16]

The following diagram illustrates the general regulatory landscape and the decision-making process for selecting a compliant flame retardant.

Regulatory_Compliance_Pathway cluster_halogenated Regulatory Scrutiny for Halogenated FRs cluster_non_halogenated General Compliance Pathway for Non-Halogenated FRs Start Material Selection: Flame Retardant Polyester Halogenated Halogenated FR (e.g., TBTA) Start->Halogenated NonHalogenated Non-Halogenated FR (e.g., PFRs, Nitrogen-based) Start->NonHalogenated REACH_Check Check REACH Annex XVII & SVHC Candidate List Halogenated->REACH_Check REACH_Registration Verify REACH Registration NonHalogenated->REACH_Registration RoHS_Check Check RoHS Directive REACH_Check->RoHS_Check National_Regs Check National Regulations RoHS_Check->National_Regs Conclusion_Halogenated TBTA: Not currently on major restriction lists, but monitor broader BFR regulations. National_Regs->Conclusion_Halogenated Application_Specific Application-Specific Regulations (e.g., food contact) REACH_Registration->Application_Specific Conclusion_NonHalogenated Generally favorable regulatory profile, but requires verification of specific substance status. Application_Specific->Conclusion_NonHalogenated

Figure 1: Regulatory compliance pathway for flame retardant selection.

Comparative Performance Analysis

The selection of a flame retardant is not solely based on regulatory compliance; performance is equally critical. This section compares the flame retardancy, mechanical properties, and thermal stability of TBTA-containing materials with those incorporating leading halogen-free alternatives.

Flame Retardancy

The primary function of a flame retardant is to inhibit or delay combustion. The UL 94 vertical burn test is a widely accepted standard for assessing the flammability of plastic materials. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed.

Flame Retardant SystemPolymer MatrixLoading LevelUL 94 RatingLimiting Oxygen Index (LOI)Source(s)
TBTA-based PolyesterNot specifiedV-0 (expected)Not specifiedGeneral knowledge
DOPO-POSS PET9 wt%V-033%[12]
Aluminum Diethylphosphinate PBT~15 wt%V-0Not specified[1][17][18][19][20]
Melamine Cyanurate PBT/PETNot specifiedV-0Not specified[13][15][16]
Organic Phosphonate PETNot specifiedV-0Not specified[11]

Note: Direct comparative data for TBTA under identical conditions as the alternatives is limited in the available literature. The V-0 rating for TBTA is an expected performance level based on its widespread use as an effective flame retardant.

Phosphorus-based flame retardants, such as DOPO derivatives, have demonstrated excellent performance, achieving a UL 94 V-0 rating and significantly increasing the Limiting Oxygen Index (LOI) of PET.[12] Aluminum diethylphosphinate is also highly effective in PBT and PET, achieving a V-0 rating.[17][18] Melamine cyanurate is another effective halogen-free option for achieving a V-0 rating in polyesters.[13][15]

Mechanical Properties

The incorporation of flame retardants can sometimes compromise the mechanical properties of the base polymer. It is crucial to select a flame retardant that minimizes this trade-off.

Studies on phosphorus-containing flame retardants in PET have shown varied effects on mechanical properties. For instance, the incorporation of some PFRs has a minor effect on flexural and deformation strength.[11] However, the addition of DOPO-POSS to a phosphorus-containing copolyester (FRPET) led to a slight decrease in tensile strength and elongation at break.[12]

Thermal Stability

Thermal stability is a critical parameter, especially for materials used in high-temperature applications like electronics.

TBTA is known for its high thermal stability.[1] The thermal stability of PET itself is well-documented, with degradation generally occurring at temperatures above 340°C.[21][22][23][24]

The addition of some phosphorus-based flame retardants can influence the thermal degradation of PET. For instance, certain PFRs can increase the thermal stability of the resulting char.[11] Conversely, the introduction of a phosphorus-containing flame retardant through copolymerization has been shown to decrease the glass transition temperature (Tg) of PET, indicating increased molecular chain mobility.[12] The addition of a DOPO derivative (DIDOPO) to PET was found to promote earlier degradation of the polymer.[25]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of any comparison, standardized testing protocols must be followed. Below are outlines for key experimental procedures.

UL 94 Vertical Burn Test

Objective: To determine the flammability characteristics of a plastic material.

Methodology:

  • Prepare at least five specimens of the material to the specified dimensions (typically 125 mm x 13 mm x desired thickness).

  • Condition the specimens at 23 °C and 50% relative humidity for a minimum of 48 hours.

  • Mount a specimen vertically in the test chamber.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the afterflame time (t2) and afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Repeat the test for all specimens.

  • Classify the material based on the criteria for V-0, V-1, or V-2 ratings.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Methodology:

  • Prepare a specimen of the material to the specified dimensions.

  • Place the specimen vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignite the top of the specimen.

  • Adjust the oxygen concentration until the flame is just extinguished.

  • The LOI is the oxygen concentration at which the specimen just supports combustion.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Place a small, known mass of the sample into a TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Record the sample's mass as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of decomposition, the temperature of maximum weight loss, and the final residue.

The following diagram illustrates a typical experimental workflow for comparing flame retardant performance.

Experimental_Workflow cluster_formulation Formulation Stage cluster_testing Performance Testing Start Start: Material Formulation PET_TBTA Polyester + TBTA Start->PET_TBTA PET_PFR Polyester + PFR (e.g., DOPO) Start->PET_PFR PET_NFR Polyester + N-based FR (e.g., Melamine Cyanurate) Start->PET_NFR Processing Melt Compounding & Specimen Preparation PET_TBTA->Processing PET_PFR->Processing PET_NFR->Processing UL94 UL 94 Vertical Burn Test Processing->UL94 LOI Limiting Oxygen Index (LOI) Processing->LOI Mechanical Mechanical Testing (Tensile, Flexural, Impact) Processing->Mechanical Thermal Thermal Analysis (TGA, DSC) Processing->Thermal Analysis Data Analysis & Comparative Assessment UL94->Analysis LOI->Analysis Mechanical->Analysis Thermal->Analysis

Figure 2: Experimental workflow for comparative performance evaluation.

Conclusion and Future Outlook

This compound remains a viable and effective flame retardant for polyester applications, with the significant advantage of not being currently restricted under major regulations like REACH and RoHS. However, the regulatory landscape for brominated flame retardants is dynamic, and the potential for future scrutiny on aromatic BFRs as a class cannot be dismissed.

Halogen-free alternatives, particularly phosphorus-based and nitrogen-based flame retardants, present compelling options with strong performance characteristics and a more favorable long-term regulatory outlook. While direct, comprehensive comparative studies between TBTA and these alternatives are somewhat limited, the available data suggests that halogen-free options can achieve high levels of flame retardancy (UL 94 V-0) in polyesters.

For researchers and drug development professionals, the choice of flame retardant will depend on a careful balancing of performance requirements, cost, and a forward-looking assessment of the regulatory environment. While TBTA currently offers a compliant and effective solution, the growing momentum towards halogen-free technologies suggests that a transition to alternatives like DOPO derivatives or melamine cyanurate may be a prudent long-term strategy. Further research focusing on direct comparative studies and the long-term environmental and toxicological profiles of all these flame retardants will be crucial in making fully informed decisions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrabromoterephthalic acid
Reactant of Route 2
Tetrabromoterephthalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.